molecular formula C10H7FN2O2 B11896228 8-Fluoro-6-methyl-5-nitroquinoline

8-Fluoro-6-methyl-5-nitroquinoline

Cat. No.: B11896228
M. Wt: 206.17 g/mol
InChI Key: JQZCHHCKRHYYKX-UHFFFAOYSA-N
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Description

8-Fluoro-6-methyl-5-nitroquinoline is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

8-fluoro-6-methyl-5-nitroquinoline

InChI

InChI=1S/C10H7FN2O2/c1-6-5-8(11)9-7(3-2-4-12-9)10(6)13(14)15/h2-5H,1H3

InChI Key

JQZCHHCKRHYYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1[N+](=O)[O-])C=CC=N2)F

Origin of Product

United States

Foundational & Exploratory

Medicinal Chemistry Applications of 8-Fluoro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the medicinal chemistry of 8-fluoro-substituted quinolines , a structural motif that has played a pivotal role in the evolution of antibacterial pharmacophores and is now re-emerging in oncology.

Technical Guide for Drug Discovery & Development

Introduction: The "Fluorine Effect" at Position C8

In medicinal chemistry, the strategic introduction of fluorine alters pKa, lipophilicity, and metabolic stability without significantly changing steric bulk. On the quinoline scaffold, the C8 position is electronically and sterically unique.

  • Electronic Modulation: The C8-fluoro substituent exerts a strong inductive electron-withdrawing effect (

    
    ), reducing the electron density of the aromatic ring.[1][2] This lowers the pKa of the N1 proton (in 4-quinolones), influencing zwitterionic character and membrane permeability.
    
  • Metabolic Blocking: Position C8 is a common site for oxidative metabolism (hydroxylation).[2][3] Fluorine substitution effectively blocks this metabolic soft spot, extending the half-life (

    
    ) of the parent compound.[2][3]
    
  • Conformational Bias: Through the "gauche effect" and intramolecular electrostatic interactions with the N1 or C7 substituents, 8-F can lock the molecule into a bioactive conformation.

Therapeutic Class I: Fluoroquinolone Antibiotics

The most extensive application of 8-fluoroquinolines lies in the development of second- and third-generation fluoroquinolone antibiotics.[1]

Structure-Activity Relationship (SAR)

The addition of a fluorine atom at C8 (e.g., Sparfloxacin , Clinafloxacin , Lomefloxacin ) results in distinct pharmacological changes compared to the 8-H parent (e.g., Ciprofloxacin):

  • Expanded Spectrum: 8-F derivatives exhibit superior activity against Gram-positive bacteria (e.g., S. pneumoniae, S. aureus) by enhancing binding affinity to the target enzyme, Topoisomerase IV.[2]

  • Pharmacokinetics: The lipophilicity increase improves tissue penetration and oral bioavailability.

The Critical Failure Mode: Phototoxicity

Despite improved potency, 8-fluoroquinolones are notorious for inducing severe phototoxicity (skin erythema, blistering upon UV exposure).[2][3][4] This phenomenon is a classic case study in medicinal chemistry toxicology.

  • Mechanism: Under UVA irradiation (320–400 nm), the C8-F bond becomes photolabile.[2][3] The molecule undergoes heterolytic dehalogenation, generating a reactive aryl cation or carbene intermediate. These high-energy species react with water or lipids to generate Reactive Oxygen Species (ROS) like singlet oxygen (

    
    ), causing DNA strand breaks and lipid peroxidation in skin tissue.[2][3]
    
The "Methoxy Fix" (Bioisosterism)

To retain the Gram-positive activity of the 8-position substituent while eliminating phototoxicity, medicinal chemists replaced the 8-fluoro group with an 8-methoxy (-OMe) group (e.g., Moxifloxacin , Gatifloxacin ).[1][2][3]

  • Result: The 8-OMe group provides similar steric bulk and electron donation (via resonance) to stabilize the core, but the C-O bond is photostable. This modification successfully decoupled potency from phototoxicity.[2]

Visualization: Phototoxicity Mechanism vs. Stabilization

Phototoxicity cluster_toxic 8-Fluoro Pathway (Phototoxic) cluster_safe 8-Methoxy Pathway (Safe) F_Drug 8-Fluoroquinolone (e.g., Lomefloxacin) Excited Excited Triplet State F_Drug->Excited Absorbs hν UVA UVA Irradiation (320-400 nm) Cleavage Heterolytic C8-F Cleavage Excited->Cleavage Carbene Aryl Cation / Carbene (Reactive Intermediate) Cleavage->Carbene Damage ROS Generation & Tissue Damage Carbene->Damage Reacts with Biomolecules M_Drug 8-Methoxyquinolone (e.g., Moxifloxacin) Stable Photostable Excited State M_Drug->Stable Absorbs hν Relax Thermal Relaxation Stable->Relax Non-radiative decay Safe No Tissue Damage Relax->Safe

Caption: Comparative mechanism of UV-induced instability in 8-fluoroquinolones versus the photostable 8-methoxy analogues.[1][2][3]

Therapeutic Class II: Emerging Anticancer Agents

While approved kinase inhibitors (e.g., Cabozantinib, Foretinib) typically utilize 6,7-dimethoxy or other substitution patterns, the 8-fluoroquinoline scaffold is an active area of research for next-generation antineoplastics.[2][3]

Target: Human Topoisomerase II & Kinases

Unlike antibiotics that target bacterial gyrase, 8-fluoro derivatives are being tuned to inhibit Human Topoisomerase II and specific kinases (e.g., Aurora Kinase A , c-Met ).[2][3]

  • Rationale: The 8-fluoro group enhances planarity and intercalation into DNA, or fits into hydrophobic pockets within the kinase ATP-binding site that are intolerant of bulkier substituents.

  • Key Intermediate: 4-Chloro-8-fluoroquinoline is the "workhorse" intermediate.[1][2][3] It allows for rapid diversification at the C4 position via Nucleophilic Aromatic Substitution (

    
    ) with various amines (anilines, piperazines) to create libraries of potential kinase inhibitors.[2][3]
    

Synthetic Methodology

The synthesis of 8-fluoroquinolines typically requires building the pyridine ring onto a pre-fluorinated benzene ring, as direct fluorination of quinoline at C8 is difficult and non-selective.

Protocol: Gould-Jacobs Synthesis

This is the industry-standard route for manufacturing the 8-fluoro-4-quinolone core.[1][2][3]

Reagents:

  • Starting Material: 2-Fluoroaniline [1][2][3]

  • Reagent A: Diethyl ethoxymethylenemalonate (EMME)[1][2][3]

  • Solvent: Diphenyl ether (Dowtherm A)[1][2][3]

Step-by-Step Workflow:

  • Condensation: React 2-fluoroaniline (1.0 eq) with EMME (1.1 eq) at 110°C. The aniline nitrogen attacks the EMME vinyl carbon, eliminating ethanol to form the anilinomethylenemalonate intermediate.[2]

  • Cyclization (Thermal): Heat the intermediate in diphenyl ether to high temperature (250°C). This induces an intramolecular cyclization to form the quinoline ring (4-hydroxy-8-fluoroquinoline-3-carboxylate ester).[1][2][3]

    • Note: High temperature is strictly required to overcome the activation energy of the aromatic substitution.

  • Hydrolysis: Treat the ester with NaOH/H2O to yield the free carboxylic acid.

  • Decarboxylation (Optional): If the C3-carboxyl is not desired (e.g., for kinase inhibitors), heat in quinoline/Cu powder to remove the CO2 group.[2]

Visualization: Synthetic Pathway

Synthesis Start 2-Fluoroaniline Inter1 Anilinomethylenemalonate Intermediate Start->Inter1 Condensation (-EtOH) Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Inter1 Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Inter1->Cyclization Gould-Jacobs Reaction Product1 Ethyl 8-fluoro-4-hydroxy quinoline-3-carboxylate Cyclization->Product1 Hydrolysis Hydrolysis (NaOH) Product1->Hydrolysis Final 8-Fluoro-4-oxo-quinoline- 3-carboxylic Acid Hydrolysis->Final

Caption: The Gould-Jacobs synthetic pathway for constructing the 8-fluoro-4-oxoquinoline scaffold from 2-fluoroaniline.

Physicochemical Profile Summary

The following table summarizes the impact of 8-substitution on key drug-like properties.

Property8-H (Parent)8-Fluoro (Substituted)8-Methoxy (Bioisostere)
Lipophilicity (LogP) BaselineIncreased (+0.2 to +0.[1][2][3]4)Moderate Increase
pKa (N1) ~6.0Decreased (~5.[2][3]5)Unchanged/Slight Increase
Metabolic Stability Susceptible to C8-oxidationHigh (Blocked)High (Steric block)
Phototoxicity Risk LowHigh (Severe)Low (Safe)
Gram (+) Potency ModerateHigh High

References

  • Sanchez, J. P., et al. (1992).[2] "New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk."[5][6] Journal of Medicinal Chemistry. Link

  • Domagala, J. M. (1994).[2] "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link

  • Marutani, K., et al. (1993).[2][7] "Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light."[5] Antimicrobial Agents and Chemotherapy.[2] Link[1][2][3]

  • Martinez, L. J., et al. (1997).[2] "Fluoroquinolone antimicrobials: singlet oxygen, superoxide and phototoxicity."[4] Photochemistry and Photobiology. Link

  • Gould, R. G., & Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link[1][2][3]

  • Foretinib Structure Verification. (2024). PubChem Compound Summary for CID 42642645. Link

Sources

Literature review on 6-methyl-5-nitroquinoline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The 6-methyl-5-nitroquinoline scaffold (CAS: 23141-61-9) represents a privileged substructure in modern medicinal chemistry. Unlike its more common 8-hydroxy or 4-amino counterparts, this specific regioisomer offers a unique electronic and steric profile driven by the ortho-nitro/methyl motif . This arrangement creates a "masked" bifunctional core: the nitro group serves as a precursor for high-valency nitrogen nucleophiles (amines, amides, ureas), while the adjacent methyl group provides steric bulk to lock molecular conformations or serves as a handle for benzylic functionalization.

This guide details the precision synthesis, purification logic, and therapeutic utility of this scaffold, specifically focusing on its role in developing apicoplast DNA polymerase inhibitors (antimalarial) and tyrosine kinase inhibitors (oncology).

Part 1: Synthetic Architecture & Regiocontrol

The Challenge of Regioselectivity

Synthesizing 6-methyl-5-nitroquinoline is governed by the principles of Electrophilic Aromatic Substitution (


). The quinoline ring system presents two distinct electronic environments: the electron-deficient pyridine ring (deactivated by protonation in acidic media) and the relatively electron-rich benzene ring.
  • Substrate: 6-Methylquinoline.[1]

  • Directing Effects:

    • The quinoline nitrogen protonates to form the quinolinium ion, deactivating the heterocyclic ring and directing substitution to the carbocyclic ring (positions 5, 6, 7, 8).

    • The 6-methyl group is a weak activator and ortho/para director.

    • Competition: Substitution occurs primarily at positions 5 (ortho to methyl,

      
      -position of the fused ring) and 8  (meta to methyl, but kinetically favored in unsubstituted quinolines).
      

Critical Insight: While unsubstituted quinoline yields a ~1:1 mixture of 5- and 8-nitro isomers, the 6-methyl group strongly biases nitration toward the 5-position due to electronic activation, despite the steric crowding. However, the 8-nitro isomer remains a significant byproduct that must be removed.

Experimental Protocol: Nitration & Purification

This protocol is optimized for regioselectivity and safety, utilizing a standard mixed-acid approach with a critical fractional crystallization step.

Reagents & Equipment
  • Substrate: 6-Methylquinoline (purity >98%).

  • Reagents: Fuming Nitric Acid (

    
    , >90%), Concentrated Sulfuric Acid (
    
    
    
    , 98%).
  • Solvent: Dichloromethane (DCM) for extraction, Ethanol/Acetone for recrystallization.

  • Safety: Fuming

    
     is a potent oxidizer. Reactions must be performed in a functioning fume hood behind a blast shield.
    
Step-by-Step Methodology
  • Acid Complexation (Exotherm Control):

    • Charge a 3-neck round-bottom flask with 6-methylquinoline (1.0 eq).

    • Cool to 0°C in an ice/salt bath.

    • Add Conc.[1][2][3]

      
       (5.0 eq) dropwise. Rationale: Protonation of the quinoline nitrogen protects the pyridine ring from oxidation and directs nitration to the benzene ring.
      
  • Nitration (The Critical Step):

    • Prepare a mixture of Fuming

      
       (1.2 eq) and Conc. 
      
      
      
      (2.0 eq) at 0°C.
    • Add the nitrating mixture to the quinolinium solution dropwise, maintaining internal temperature < 5°C .

    • Causality: Exceeding 5°C increases the formation of dinitro byproducts and oxidation of the methyl group.

    • Stir at 0–5°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Quench & Isolation:

    • Pour the reaction mixture onto crushed ice (10x volume).

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8–9. Note: The product precipitates as a yellow/tan solid.
      
    • Filter the crude solid and wash copiously with cold water.

  • Purification (Isomer Separation):

    • The crude solid contains ~60-70% 6-methyl-5-nitroquinoline and ~30-40% 6-methyl-8-nitroquinoline.

    • Recrystallization: Dissolve crude solid in boiling Ethanol .

    • Cool slowly to RT, then to 4°C. The 5-nitro isomer (Target) typically crystallizes first due to higher symmetry and packing efficiency compared to the 8-nitro isomer.

    • Validation: Check purity via TLC (Hexane/EtOAc 7:3) or HPLC.[4]

    • Target Properties: Yellow needles, mp 116–120°C.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 6-Methylquinoline Acid Step 1: Protonation (H2SO4, 0°C) Start->Acid Deactivate Pyridine Ring Nitration Step 2: Nitration (HNO3/H2SO4, <5°C) Acid->Nitration Electrophilic Attack Quench Step 3: Quench & Neutralize (Ice/NH4OH -> pH 9) Nitration->Quench Precipitation Crude Crude Mixture: 5-Nitro (Major) + 8-Nitro (Minor) Quench->Crude Purification Step 4: Fractional Recrystallization (Ethanol, reflux -> 4°C) Crude->Purification Solubility Difference Product Target: 6-Methyl-5-Nitroquinoline (Yellow Needles, mp 116-120°C) Purification->Product Precipitate Waste Filtrate: Enriched 8-Nitro Isomer Purification->Waste Supernatant

Figure 1: Reaction workflow for the regioselective nitration of 6-methylquinoline.

Part 2: Reactivity & Functionalization

Once the 6-methyl-5-nitroquinoline scaffold is secured, it serves as a versatile intermediate. The most common downstream transformation is the reduction of the nitro group to an amine, unlocking the synthesis of complex heterocycles.

Reduction to 5-Amino-6-Methylquinoline

The amine derivative is the primary "warhead" precursor for kinase inhibitors.

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH. High yield, clean.
    
  • Method B (Chemical Reduction): Hydrazine hydrate (

    
    ), Graphite/Ethanol reflux. Chemoselective, avoids halogen deprotection if present.
    
Data Summary: Physical & Chemical Properties
PropertyValue/DescriptionRelevance
CAS Number 23141-61-9Identification
Molecular Weight 188.18 g/mol Fragment-based design
Melting Point 116–120 °CPurity indicator
LogP (Calc) ~2.4Good membrane permeability
Key Reactivity Nitro Reduction, Benzylic OxidationSynthetic versatility

Part 3: Medicinal Chemistry Applications[4][6][8][9]

Case Study: Plasmodium falciparum Inhibitors

The 6-methyl-5-nitroquinoline core has been identified as a hit scaffold for inhibiting the apicoplast DNA polymerase of Plasmodium falciparum (the malaria parasite).[5]

  • Mechanism: The planar quinoline ring intercalates into DNA or binds to the polymerase active site. The 5-nitro group (or its amine derivative) creates specific hydrogen bond interactions with the enzyme pocket.

  • Significance: Targeting the apicoplast (a plant-like organelle in parasites) offers a pathway with low toxicity to human hosts.

Case Study: EGFR Kinase Inhibitors (Tyrphostins)

Derivatives of 5-amino-6-methylquinoline are used to synthesize Tyrphostins (Tyrosine Phosphorylation Inhibitors).

  • Workflow: The 5-nitro is reduced to the 5-amine, which is then condensed with benzylidenemalononitrile derivatives or converted into amides.

  • SAR Insight: The 6-methyl group provides a hydrophobic anchor that fits into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), enhancing binding affinity compared to the des-methyl analog.

Visualization: Pharmacophore & SAR Logic

SAR_Logic Core 6-Methyl-5-Nitro Quinoline N_Ring Pyridine N (H-Bond Acceptor) Core->N_Ring Kinase Hinge Binding Nitro 5-Nitro Group (Reducible Warhead) Core->Nitro Precursor to Amine/Urea Methyl 6-Methyl Group (Steric/Hydrophobic) Core->Methyl Selectivity Anchor Benzene Benzene Ring (Pi-Stacking) Core->Benzene DNA Intercalation App1 Antimalarial (Apicoplast DNA Pol) Nitro->App1 App2 Anticancer (EGFR Inhibitors) Methyl->App2

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

References

  • PubChem. (2025).[1] 6-Methyl-5-nitroquinoline Compound Summary. National Library of Medicine. [Link][5]

  • Organic Syntheses. (1948). 6-Methoxy-8-Nitroquinoline (General Skraup/Nitration Methodology). Org. Synth. 1948, 28, 80. [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Provides comparative nitration logic for methyl-quinolines). [Link]

  • University of Glasgow. (1995). Synthesis and Biological Evaluation of Tyrphostins as Anticancer Agents. (Details reduction of 6-methyl-5-nitroquinoline). [Link]

Sources

Bioactivity of Fluorinated Quinoline Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into the quinoline scaffold represents a pivotal strategy in modern medicinal chemistry.[1][2][3][4] This guide analyzes the bioactivity of fluorinated quinoline intermediates , specifically focusing on how early-stage fluorination dictates the physicochemical and pharmacodynamic profiles of final therapeutic agents.

While often viewed merely as synthetic precursors, these intermediates—particularly 6-fluoro-4-hydroxyquinoline-3-carboxylates and 4-chloro-fluoroquinolines —possess inherent structural properties that define the potency of "blockbuster" antibiotics (fluoroquinolones), antimalarials, and emerging anticancer kinase inhibitors. This document details the structure-activity relationships (SAR), synthesis protocols, and validation mechanisms for these critical scaffolds.

The Fluorine Effect: Physicochemical Rationale

The strategic placement of a fluorine atom on the quinoline ring is not arbitrary. It exploits the unique properties of the carbon-fluorine (C-F) bond to modulate the intermediate's behavior in biological systems.

Core Mechanisms of Fluorine Substitution
  • Metabolic Blocking: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Substitution at metabolically labile sites (e.g., C-6 or C-8) blocks oxidative metabolism by Cytochrome P450, significantly extending the half-life (

    
    ) of the scaffold.
    
  • Lipophilicity Modulation: Fluorine increases the lipophilicity (

    
    ) of the quinoline core, facilitating passive transport across bacterial cell walls and mammalian blood-brain barriers.
    
  • Electronic Tuning: The high electronegativity of fluorine alters the pKa of neighboring functional groups (e.g., the C-3 carboxylic acid), optimizing the zwitterionic character required for DNA gyrase binding.

Visualization: The Fluorine Impact Matrix

FluorineEffect F_Atom Fluorine Substitution (C-6 Position) Metabolic Metabolic Stability (Blocks CYP450 Oxidation) F_Atom->Metabolic High Bond Energy Lipophilicity Lipophilicity (LogP) (Enhanced Membrane Permeability) F_Atom->Lipophilicity Hydrophobicity Binding Target Binding (Electronic/Steric Fit) F_Atom->Binding Dipole Interactions Outcome High Potency Bioactive Scaffold Metabolic->Outcome Lipophilicity->Outcome Binding->Outcome

Figure 1: Causal pathways linking fluorine substitution to enhanced bioactivity profiles.[5]

Key Fluorinated Intermediates & Bioactivity[1][6][7][8][9][10]

The bioactivity of the final drug is pre-encoded in these specific intermediates.

The "Gould-Jacobs" Intermediate

Structure: Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Role: Precursor to Ciprofloxacin, Norfloxacin, and Levofloxacin.

  • Bioactivity Potential: While the ester itself is a pro-drug/precursor, the 4-hydroxy-3-carboxylic acid core (formed upon hydrolysis) is the minimal pharmacophore required for bacterial DNA gyrase inhibition.

  • Mechanism: The C-6 fluorine improves binding affinity to the Gyrase-DNA complex by 2–17 fold compared to the non-fluorinated analog [1].[6]

The "Chlorination" Intermediate

Structure: 4-Chloro-6-fluoroquinoline.

  • Role: Activated scaffold for nucleophilic aromatic substitution (

    
    ) with amines (e.g., piperazine).
    
  • Anticancer Activity: Recent studies indicate that 4-amino-substituted fluoroquinolines derived from this intermediate exhibit potent EGFR kinase inhibition in Triple-Negative Breast Cancer (TNBC) models [2].

Comparative Bioactivity Data
Intermediate / ScaffoldModificationTarget Organism/ProteinActivity Metric (Ref)Effect of F-Substitution
6-H-Quinoline (Parent)NoneE. coli DNA GyraseIC50 > 100 µMBaseline activity.
6-F-Quinoline (Analog)C-6 FluorineE. coli DNA GyraseIC50 ~ 1-5 µM>20x Potency Increase [3].
8-F-Quinoline (Analog)C-8 FluorineS. sclerotiorum (Fungal)Inhibition > 80%Enhanced antifungal efficacy [4].
6-F-Quinoline (Derivative)C-4 PiperazineEGFR Kinase (Cancer)IC50 ~ 2.5 µMCritical for hydrophobic pocket fit [2].

Experimental Protocols

Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol utilizes the Gould-Jacobs reaction , the industry standard for generating the fluoroquinolone core.

Reagents:

  • 3-Fluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Solvent/Heat transfer medium)

Workflow:

  • Condensation: Mix 3-fluoroaniline and EMME in a round-bottom flask. Heat to 110°C for 2 hours.

    • Validation: Monitor by TLC.[7] The formation of the acrylate intermediate (anilinoacrylate) is indicated by the disappearance of the aniline spot.

    • By-product: Ethanol is released; use a Dean-Stark trap if scaling up.

  • Cyclization: Add the crude acrylate dropwise to boiling diphenyl ether (250°C). This high temperature is critical for thermal cyclization.

    • Safety: Perform behind a blast shield due to high thermal energy.

  • Isolation: Cool the mixture to room temperature. The product precipitates as a solid.

    • Purification: Filter and wash with hexane (to remove diphenyl ether) followed by recrystallization from DMF/Ethanol.

Self-Validating Step:

  • 1H NMR Check: Look for the disappearance of the N-H signal of the acrylate and the appearance of the quinoline C-2 proton singlet (~8.5 ppm).

Visualization: Gould-Jacobs Pathway[12]

GouldJacobs Start 3-Fluoroaniline + EMME Step1 Condensation (110°C, -EtOH) Start->Step1 Intermediate Anilinoacrylate Intermediate Step1->Intermediate Step2 Thermal Cyclization (250°C in Ph2O) Intermediate->Step2 Ring Closure Product Ethyl 6-fluoro-4-hydroxy quinoline-3-carboxylate Step2->Product

Figure 2: Step-wise synthesis of the fluorinated quinoline core via Gould-Jacobs reaction.

Bioassay: MIC Determination (Microdilution Method)

To verify the bioactivity of the synthesized intermediate (after hydrolysis to the free acid), use the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Preparation: Dissolve the fluorinated quinoline carboxylic acid in dilute NaOH (it is insoluble in neutral water). Adjust pH to 7.2 with buffer.

  • Inoculum: Prepare a 0.5 McFarland standard of E. coli (ATCC 25922). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plating: In a 96-well plate, add 100 µL of broth containing the compound (serial dilutions from 64 µg/mL to 0.06 µg/mL). Add 100 µL of bacterial suspension.

  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (no turbidity).

Control System:

  • Positive Control: Ciprofloxacin (Expected MIC: 0.004–0.015 µg/mL).

  • Negative Control: Sterility check (Broth only).

  • Causality: If the 6-fluoro intermediate shows an MIC < 1 µg/mL, the core pharmacophore is active. If MIC > 64 µg/mL, check for hydrolysis failure (ester form is inactive).

Mechanism of Action: The Molecular Logic

The bioactivity of these intermediates relies on a "Water-Metal Ion Bridge" mechanism within the bacterial enzyme.

  • The Target: DNA Gyrase (Topoisomerase II) A subunits.

  • The Interaction: The C-3 carboxylate and C-4 ketone of the quinoline chelate a

    
     ion.
    
  • The Fluorine Role: The C-6 fluorine atom resides in a hydrophobic pocket of the enzyme. It interacts with the enzyme via Van der Waals forces and alters the electron density of the ring, enhancing the stability of the Drug-Enzyme-DNA cleavage complex. This leads to the accumulation of double-strand DNA breaks and bacterial cell death.

MOA Drug Fluorinated Quinoline (C3/C4/C6-F) Mg Mg2+ Ion Drug->Mg Chelation Enzyme DNA Gyrase (Ser83/Asp87) Drug->Enzyme C-6 F Hydrophobic Fit DNA Bacterial DNA Drug->DNA Intercalation Mg->Enzyme Water Bridge Death Cell Death (DNA Fragmentation) Enzyme->Death Complex Stabilization

Figure 3: Molecular mechanism of action showing the critical role of the quinoline scaffold.

References

  • The role of fluorine in medicinal chemistry: Fluoroquinolones. Journal of Fluorine Chemistry. [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • The fluorinated quinolones: Structure-Activity Relationships. PubMed. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. [Link]

Sources

Solubility profile of 8-Fluoro-6-methyl-5-nitroquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profile of 8-Fluoro-6-methyl-5-nitroquinoline in Organic Solvents: A Comprehensive Technical Guide

Executive Summary this compound (CAS 1420793-72-1) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. Due to its rigid aromatic core and specific electron-withdrawing/donating substituents, it exhibits complex solvation thermodynamics. This whitepaper provides an in-depth analysis of its solubility profile in various organic solvents, grounded in physicochemical principles, and outlines a self-validating experimental protocol for empirical solubility determination.

Physicochemical Foundations & Solvation Thermodynamics

To predict and understand the solubility of this compound, we must analyze the causality behind its intermolecular interactions. The dissolution of this crystalline solid requires overcoming its lattice energy, a process dictated by the "like-dissolves-like" principle, quantitatively described by Hansen Solubility Parameters (HSP)[1][2].

  • The Quinoline Core: The bicyclic aromatic system is highly lipophilic and relies primarily on dispersion forces (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and 
    
    
    
    stacking for solvent interactions[3].
  • 5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety introduces a significant molecular dipole (

    
    ) and acts as a potent hydrogen-bond acceptor (
    
    
    
    ). This necessitates solvents with complementary polarity.
  • 8-Fluoro Substituent: The highly electronegative fluorine atom pulls electron density away from the quinoline nitrogen. This inductive effect significantly reduces the basicity of the nitrogen atom, limiting its ability to act as a hydrogen-bond acceptor in protic solvents. Furthermore, the C-F bond increases the molecule's overall lipophilicity.

  • 6-Methyl Group: This alkyl substituent adds steric bulk and increases the non-polar surface area, further enhancing the dispersion force requirement for successful solvation.

Estimated Solubility Profile in Key Organic Solvents

Based on the thermodynamic principles outlined above and data from structural analogues, the quantitative solubility profile of this compound is categorized below.

Solvent ClassRepresentative SolventsEstimated Solubility RangeMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High (>50 mg/mL)Strong dipole-dipole interactions perfectly match the polarity of the 5-nitro group. Lack of hydrogen bonding prevents disruption of the solvent network.
Halogenated Dichloromethane (DCM), ChloroformHigh (30–50 mg/mL)Excellent dispersion force (

) matching with the aromatic core and the 8-fluoro substituent.
Polar Protic Ethanol, MethanolModerate (5–20 mg/mL)Moderate solubility driven by hydrogen bonding with the nitro group, but ultimately limited by the highly hydrophobic and sterically hindered core.
Aromatic Non-Polar Toluene, BenzeneLow to Moderate (1–5 mg/mL)Solvation is driven entirely by

stacking with the quinoline ring[5]. Lacks the dipole matching needed to efficiently overcome the lattice energy.
Aliphatic Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)Insufficient polarity (

) and lack of specific interactions to break the crystalline lattice.

Experimental Workflow: Thermodynamic Solubility Determination

While theoretical models provide a baseline, empirical validation is mandatory for drug development. The "Shake-Flask Method," originally proposed by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility[6][7]. The following protocol ensures a self-validating system by coupling quantification with solid-state characterization.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Weigh an excess amount (e.g., 50 mg) of this compound into a 5 mL glass vial. Add 1.0 mL of the target organic solvent. The presence of undissolved solid is critical to ensure saturation[8][9].

  • Thermodynamic Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled orbital shaker (typically 25.0 ± 0.1 °C). Agitate at 200 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached[7][10].

  • Phase Separation: Remove the vial and allow it to stand for 2 hours to let large particulates settle. Transfer the mixture to a chemically resistant centrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required for organic solvent compatibility).

  • Quantification (HPLC-UV): Dilute an aliquot of the clear supernatant with a compatible mobile phase to bring the concentration within the linear range of a pre-established calibration curve. Analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (e.g., at 254 nm)[7].

  • Solid-State Validation (Crucial Step): Recover the residual undissolved solid from the vial. Dry it under a gentle stream of nitrogen and analyze it using Powder X-Ray Diffraction (PXRD). Causality: This step validates that the solid did not undergo a solvent-mediated polymorphic transition or form a solvate during the equilibration process, which would invalidate the solubility measurement of the original polymorph[6][8].

Workflow Visualization

The following diagram illustrates the logical relationship and critical path of the Shake-Flask experimental workflow, highlighting the dual-analysis requirement for scientific integrity.

G N1 1. Solid Compound (Excess this compound) N3 3. Thermodynamic Equilibration (Orbital Shaker, 48-72h, 25°C) N1->N3 N2 2. Solvent Addition (Target Organic Solvent) N2->N3 N4 4. Phase Separation (PTFE Filtration / Centrifugation) N3->N4 N5 5a. Supernatant Analysis (HPLC-UV Quantification) N4->N5 Liquid Phase N6 5b. Solid Phase Analysis (PXRD for Polymorphic Stability) N4->N6 Solid Phase

Caption: Shake-Flask Method workflow for thermodynamic solubility determination and solid-state validation.

References

  • Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. Hansen Solubility. [Link]

  • Hansen solubility parameter. Wikipedia. [Link]

  • Quinoline. Wikipedia. [Link]

  • Quinoline – Structure, Properties, and Applications. Mechotech. [Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona. [Link]

  • Annex 4 - World Health Organization (WHO). WHO. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Shake Flask Method Summary. BioAssay Systems. [Link]

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Introduction: The Double-Edged Sword of the Nitroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Toxicity and Safety of Nitroquinoline Compounds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, the introduction of a nitro (-NO₂) group transforms this benign structure into a class of compounds with potent, and often hazardous, biological activities. Nitroquinolines represent a complex family of chemicals that are both subjects of interest in drug development for their potential anticancer and antimicrobial properties and objects of concern for their profound toxicity and carcinogenicity.[1][2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying mechanisms of toxicity, provide actionable experimental protocols for safety evaluation, and detail the necessary precautions for handling these reactive compounds. Our focus is on fostering a deep understanding of the structure-activity relationships that govern nitroquinoline toxicity, enabling informed decision-making in both research and development settings.

Part 1: The Archetype of Toxicity - 4-Nitroquinoline 1-Oxide (4-NQO)

The most extensively studied member of this class is 4-Nitroquinoline 1-oxide (4-NQO). Its potent carcinogenic activity has made it a valuable tool for inducing cancer in experimental models, particularly oral squamous cell carcinoma, which closely mimics the pathology of human cancers.[4][5] Understanding the journey of 4-NQO from a stable chemical to a DNA-damaging agent is fundamental to appreciating the risks associated with nitroquinolines.

Mechanism of Action: Metabolic Activation is Key

4-NQO itself is a pro-carcinogen; its toxicity is unlocked through metabolic reduction within the cell. The critical step is the enzymatic reduction of the nitro group to a hydroxylamino group, forming the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[4][5][6] This highly reactive metabolite can then be further activated, for example by seryl-tRNA synthetase, to form an electrophilic species that readily attacks cellular macromolecules.[6]

This metabolic activation leads to two primary modes of toxicity:

  • DNA Adduct Formation: The ultimate electrophilic metabolite covalently binds to DNA bases, primarily guanine and adenine. These bulky adducts distort the DNA helix, interfering with replication and transcription, which if not repaired, can lead to mutations and the initiation of cancer.[4][6][7]

  • Oxidative Stress: The metabolism of 4-NQO also generates reactive oxygen species (ROS). This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to DNA (such as the formation of 8-hydroxydeoxyguanosine), proteins, and lipids, further contributing to its genotoxicity and cytotoxicity.[5][6]

G NQO 4-Nitroquinoline 1-Oxide (4-NQO) (Pro-carcinogen) HAQO 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) (Proximate Carcinogen) NQO->HAQO Enzymatic Reduction (e.g., DT-diaphorase) ULTIMATE Electrophilic Ester (e.g., selyl-4HAQO) (Ultimate Carcinogen) HAQO->ULTIMATE Esterification ROS Reactive Oxygen Species (ROS) HAQO->ROS Redox Cycling DNA Cellular DNA ULTIMATE->DNA DAMAGE DNA Adducts & Oxidative Damage DNA->DAMAGE ROS->DAMAGE MUTATION Mutations & Genotoxicity DAMAGE->MUTATION

Metabolic activation pathway of 4-NQO.

Part 2: Toxicity Profile of Nitroquinoline Derivatives

While 4-NQO is the most notorious, other nitroquinoline isomers and derivatives also present significant hazards. The position of the nitro group on the quinoline ring influences the compound's electronic properties and, consequently, its metabolic fate and toxicity. The following table summarizes the GHS hazard classifications for several nitroquinoline compounds, highlighting the pervasive risks of acute toxicity, irritation, and suspected carcinogenicity.

CompoundCAS NumberGHS Hazard Statements[8][9][10][11]
4-Nitroquinoline 1-oxide 56-57-5Powerful carcinogen, mutagenic, cumulative effects.[12]
5-Nitroquinoline 607-34-1Harmful if swallowed, in contact with skin, or if inhaled; Suspected of causing cancer.[10]
6-Nitroquinoline 613-50-3Classified under Explosives; requires careful handling.[13]
8-Nitroquinoline 607-35-2Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation; Suspected of causing cancer.[9]
7-Methyl-8-nitroquinoline 7471-63-8Causes skin and serious eye irritation; Suspected of causing genetic defects.[11]

This table is not exhaustive and researchers must consult the specific Safety Data Sheet (SDS) for any nitroquinoline compound before use.

Part 3: Experimental Protocols for Toxicity Assessment

Evaluating the toxicity of a novel nitroquinoline compound is a critical step in drug development. A tiered approach, starting with in vitro assays and progressing to in vivo studies for promising but potentially hazardous candidates, is standard practice.[14][15][16]

Workflow for In Vitro Toxicity Screening

In vitro methods offer a rapid and cost-effective way to screen compounds for cytotoxicity and genotoxicity, reducing the reliance on animal testing in the early stages.[16]

G cluster_prep 1. Preparation cluster_exp 2. Exposure cluster_assay 3. Assay cluster_analysis 4. Analysis Compound Prepare Stock Solution of Nitroquinoline Cmpd (e.g., in DMSO) Treatment Treat cells with serial dilutions of compound for 24-72h. Include Vehicle Control (DMSO) & Positive Control (e.g., 4-NQO) Compound->Treatment Cells Seed Human Cell Line (e.g., HaCaT, HepG2) in 96-well plates Cells->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT, LDH, or Resazurin-based) Treatment->Assay Readout Measure Absorbance/ Fluorescence with a plate reader Assay->Readout Calculate Calculate % Cell Viability vs. Vehicle Control Readout->Calculate IC50 Determine IC50 Value (Concentration for 50% inhibition of viability) Calculate->IC50

General workflow for in vitro cytotoxicity screening.
Detailed Protocol: In Vitro Cytotoxicity using a Resazurin-based Assay

This protocol provides a robust method for determining the concentration at which a nitroquinoline compound exhibits cytotoxic effects on a human cell line.

1. Materials:

  • Human keratinocyte cell line (e.g., HaCaT)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
  • Test nitroquinoline compound, 4-NQO (positive control), DMSO (vehicle)
  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
  • 96-well clear-bottom black plates
  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

2. Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
  • Compound Preparation: Prepare a 2X concentration stock of your test compound and controls (e.g., 4-NQO) by serially diluting them in DMEM. The final concentration of DMSO should not exceed 0.5% to avoid vehicle-induced toxicity.
  • Cell Treatment: Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the corresponding wells. Include wells treated only with media containing DMSO (vehicle control) and wells with media alone (blank). Incubate for 24 to 48 hours.
  • Assay: Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C. Live, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
  • Measurement: Measure the fluorescence intensity using a plate reader.
  • Data Analysis:
  • Subtract the average fluorescence of the blank wells from all other wells.
  • Calculate the percent viability for each treatment well relative to the vehicle control: (% Viability) = (Fluorescence_sample / Fluorescence_vehicle_control) * 100.
  • Plot the percent viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.

Causality and Self-Validation: The inclusion of a vehicle control is critical to ensure that the observed toxicity is due to the compound itself and not the solvent. The 4-NQO positive control validates that the assay system is responsive to known quinoline-based toxicants.

Protocol: In Vivo Oral Carcinogenesis Model with 4-NQO

For compounds with significant biological activity where further development is considered, in vivo studies are necessary to understand systemic toxicity and carcinogenicity.[15][17] The 4-NQO-induced oral cancer model in rodents is a well-established and highly relevant system.[4][5][18]

1. Animals:

  • Male Wistar rats or C57BL/6 mice, 6-8 weeks old.

2. Materials:

  • 4-Nitroquinoline 1-oxide (4-NQO)
  • Drinking water bottles
  • Animal housing compliant with institutional and national guidelines.

3. Procedure:

  • Carcinogen Administration: Prepare a solution of 4-NQO in the drinking water at a concentration of 20-100 ppm (µg/mL).[4][18] This solution should be protected from light and prepared fresh at least twice a week. Administer this water ad libitum to the experimental group for a period of 8-16 weeks.[4] The control group receives regular drinking water.
  • Monitoring: Monitor the animals daily for clinical signs of toxicity (weight loss, lethargy, dehydration). Weigh the animals weekly.
  • Post-Induction Phase: After the administration period, switch the animals back to regular drinking water and observe them for an additional 8-20 weeks.[18]
  • Necropsy and Histopathology: At the end of the experimental period, euthanize the animals. Carefully dissect the oral cavity, tongue, and esophagus. Fix the tissues in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E).
  • Analysis: A qualified pathologist should examine the slides for the presence and severity of lesions, including hyperplasia, dysplasia, carcinoma in situ, and invasive squamous cell carcinoma.[5]

Causality and Self-Validation: This model's strength lies in its ability to sequentially induce the stages of carcinogenesis, from early dysplastic lesions to invasive cancer, providing a platform to test both carcinogenic potential and the efficacy of potential chemopreventive agents.[5] The control group is essential to confirm that the observed lesions are a direct result of 4-NQO exposure.

Part 4: Safety, Handling, and Disposal

Given their reactivity and toxicity, all nitroquinoline compounds must be handled with extreme caution. A multi-layered safety approach is mandatory.[12][19]

Personal Protective Equipment (PPE)
  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Always consult the manufacturer's resistance guide.[20]

  • Eye Protection: Wear safety glasses or goggles.[13]

  • Skin and Body Protection: A lab coat is mandatory. When handling larger quantities or the solid powder, consider additional protective clothing to prevent skin exposure.[21][13]

  • Respiratory Protection: Handle solid compounds only in a chemical fume hood to avoid dust inhalation.[19] If a fume hood is not available or when cleaning up spills, a respirator with appropriate particulate filters (e.g., N100) may be required.[20]

Handling and Storage
  • Engineering Controls: All work with nitroquinoline compounds should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[13][19]

  • Storage: Store compounds in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[21][12][13]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[19] Do not eat, drink, or smoke in the laboratory.

G start Working with a Nitroquinoline Compound? is_solid Is it a solid powder? start->is_solid fume_hood Use Chemical Fume Hood is_solid->fume_hood Yes ppe Mandatory PPE: - Lab Coat - Safety Goggles - Nitrile Gloves is_solid->ppe No fume_hood->ppe spill Is there a spill? ppe->spill spill_kit Use Spill Kit: - Absorb liquid - Gently sweep solid - Avoid dust generation spill->spill_kit Yes first_aid Was there an exposure? spill->first_aid No decontaminate Decontaminate Area & Dispose of Waste as Hazardous spill_kit->decontaminate decontaminate->first_aid skin Skin Contact: Flush with soap & water for 15 min. Seek medical attention if irritation persists. first_aid->skin Skin eye Eye Contact: Flush with water for 15 min, lifting eyelids. Seek immediate medical attention. first_aid->eye Eye inhalation Inhalation: Move to fresh air. Seek medical attention. first_aid->inhalation Inhalation end Work Complete: Dispose of waste properly & wash hands. first_aid->end No skin->end eye->end inhalation->end

Decision tree for safe handling of nitroquinolines.
Spill and Emergency Procedures
  • Spills: Evacuate the area. Avoid generating dust from solid spills.[12] Clean up spills using appropriate absorbent materials and place waste in a sealed, labeled container for hazardous disposal.[12]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[12][19]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][19]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][19]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[19]

Conclusion

Nitroquinoline compounds are potent chemical agents whose biological effects demand rigorous safety protocols and a thorough understanding of their toxic potential. Their value as research tools and potential as therapeutic leads can only be realized when their inherent risks are respected and managed. By understanding their mechanism of action, employing robust toxicological screening methods, and adhering to strict safety guidelines, researchers can navigate the challenges of working with this complex class of molecules, paving the way for safe and meaningful scientific advancement.

References

  • An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties - Benchchem.
  • Carcinogenicity of 4-nitrosoquinoline 1-oxide and its possible role in carcinogenesis by 4-nitroquinoline 1-oxide - PubMed.
  • 4-Nitroquinoline N-oxide.
  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species | Toxicological Sciences | Oxford Academic.
  • 6-Nitroquinoline (CAS 613-50-3) - HazComFast.
  • 8-Nitroquinoline - GHS D
  • 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem.
  • 4-Nitroquinoline 1-oxide – Knowledge and References - Taylor & Francis.
  • Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies - MDPI.
  • 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma - Intern
  • 8 Hydroxy 5 Nitroquinoline Applic
  • 4-Nitroquinoline 1-Oxide-Induced Tongue and Esophagus Carcinogenesis in Obese and Diabetic TSOD Mice - World Journal of Oncology.
  • 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem.
  • SAFETY D
  • 8 - SAFETY D
  • Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed.
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Prepar
  • 4-NITROQUINOLINE-N-OXIDE - Xenometrix.
  • In Vitro and in Vivo toxicity Determin
  • 4-Nitroquinoline-1-oxide-56-57-5.docx - research: UGA.
  • In Vivo and in Vitro Toxicity Studies - Biogem.
  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals - ChemSafetyPro.COM.
  • In vivo toxicology and safety pharmacology - Nuvisan.

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The Fluorine Advantage: Engineering Quinoline Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Quinoline Scaffold and the Cytochrome P450 Challenge

The quinoline ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarials, kinase inhibitors, and antimicrobial agents. However, unmodified quinolines frequently suffer from severe pharmacokinetic liabilities—most notably, rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes (1)[1].

The electron-rich nature of the quinoline system makes it highly susceptible to electrophilic attack by the high-valent iron-oxo species (Fe


=O) of CYP450s, leading to rapid epoxidation, aromatic hydroxylation, and subsequent clearance. To engineer metabolically robust clinical candidates, medicinal chemists frequently deploy fluorine substitution. While traditionally attributed merely to the strength of the C–F bond, the true mechanism of fluorine-mediated metabolic stability is a complex interplay of physical organic chemistry, steric shielding, and the modulation of enzyme-ligand coordination.

The Physical Organic Chemistry of Fluorination

Beyond Bond Thermodynamics: -Electron Depletion

A common misconception in drug design is that fluorine blocks metabolism solely because the C–F bond (~485–552 kJ/mol) is thermodynamically stronger than the C–H bond (~414 kJ/mol), resisting homolytic cleavage (2)[2]. However, classical enzymatic kinetic analyses reveal that the primary protective mechanism is electronic.

Fluorine's extreme electronegativity (Pauling scale: 3.98) exerts a powerful inductive electron-withdrawing effect. When substituted onto the quinoline ring, fluorine depletes the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electron density of the aromatic system, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy ()[3]. Because CYP450-mediated aromatic oxidation requires the substrate to donate electron density to the electrophilic iron-oxo intermediate, lowering the HOMO energy effectively starves the reaction of the necessary electron density, drastically reducing the catalytic turnover rate (

) (4)[4].
Modulation of Type II Heme Binding

Cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9) interact with xenobiotics through multiple binding modes. Quinolines can act as Type II binders , a scenario where the


 hybridized nitrogen of the quinoline ring coordinates directly as the sixth ligand to the low-spin ferric (Fe

) heme iron, displacing the distal water molecule (5)[5].

While Type II binding generally slows the catalytic cycle, it does not entirely prevent metabolism; compounds can exist in a rapid equilibrium between the nitrogen-coordinated state and a metabolically oriented state (6)[6]. Fluorine substitution adjacent to the quinoline nitrogen (e.g., at the 2- or 8-position) heavily influences this dynamic. By withdrawing electron density, fluorine lowers the


 of the quinoline nitrogen, weakening its basicity and altering its coordination affinity with the heme iron (7)[7]. This precise tuning of the 

allows medicinal chemists to optimize the residence time of the drug in the active site without triggering rapid oxidative clearance (8)[8].

CYP450_Mechanism Heme Resting CYP450 (Fe3+ Low Spin) SubstrateBind Quinoline Binding (Displaces H2O) Heme->SubstrateBind Substrate Entry FluorineBlock Fluorinated Quinoline (Altered pKa & π-density) Heme->FluorineBlock F-Quinoline Entry TypeII Type II Binding (N coordinates to Fe3+) SubstrateBind->TypeII Unhindered N-lone pair Oxidation High-Valent Iron-Oxo (Fe4+=O Por+) SubstrateBind->Oxidation Normal Catalysis Metabolite Hydroxylated Quinoline (Rapid Clearance) Oxidation->Metabolite C-H Abstraction FluorineBlock->Heme Resists Oxidation FluorineBlock->TypeII Modulated Affinity

Caption: CYP450 catalytic cycle highlighting Type II binding and fluorine-mediated metabolic resistance.

Experimental Validation: In Vitro Metabolic Stability Assays

To empirically validate the stabilizing effect of fluorine substitution, DMPK scientists utilize Human Liver Microsome (HLM) assays. The protocol below is designed as a self-validating system, ensuring that intrinsic clearance (


) calculations are driven purely by enzymatic efficiency rather than artifactual variables.
Step-by-Step HLM Assay Protocol
  • Substrate Preparation (1 µM Final Concentration): Causality: The substrate concentration must be maintained well below the Michaelis constant (

    
    ). This ensures the reaction operates under first-order kinetics, where the rate of metabolism is directly proportional to the drug concentration, allowing for accurate calculation of intrinsic clearance.
    
  • Pre-incubation (5 minutes at 37°C): Causality: The test compound is incubated with HLMs (0.5 mg/mL protein) in phosphate buffer (pH 7.4). This step is critical to allow the highly lipophilic fluorinated quinolines to partition into the microsomal lipid bilayer and reach binding equilibrium with the CYP active site prior to catalysis.

  • Reaction Initiation (Addition of NADPH): Causality: CYP450s are obligate heme-dependent monooxygenases. They cannot function without electron transfer. Adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) initiates the electron cascade through cytochrome P450 reductase to the heme iron.

  • Time-Course Sampling & Quenching: Causality: Aliquots are removed at specific intervals (0, 5, 15, 30, 60 min) and immediately crashed into cold acetonitrile containing an internal standard. The organic solvent denatures the CYP proteins, and the cold temperature halts any residual chemical degradation, effectively "freezing" the reaction for LC-MS/MS quantification.

HLM_Workflow A 1. Compound Preparation (1 µM in Buffer) B 2. Pre-incubation (HLM + Compound, 37°C) A->B C 3. Reaction Initiation (Add NADPH System) B->C D 4. Time-Course Sampling (0, 5, 15, 30, 60 min) C->D E 5. Reaction Quenching (Cold Acetonitrile) D->E F 6. Centrifugation & LC-MS/MS (Quantify Parent) E->F G 7. Data Analysis (Calculate t1/2 & CL_int) F->G

Caption: Workflow for Human Liver Microsome (HLM) metabolic stability assay.

Quantitative Impact: A Comparative Analysis

The introduction of fluorine atoms into the quinoline structure significantly modulates its physicochemical properties. While lipophilicity (LogP) generally increases by ~0.3 to 0.5 units per fluorine atom, the corresponding drop in


 and HOMO energy leads to profound improvements in half-life (

) and intrinsic clearance (

).

The table below synthesizes representative Structure-Activity Relationship (SAR) data demonstrating how positional fluorination impacts a standard quinoline-4-carboxamide scaffold.

Compound ScaffoldSubstitutionLogP

(Quinoline N)

(µL/min/mg)

(min)
Quinoline-4-carboxamide (Baseline)-H2.44.9120.515.2
6-Fluoroquinoline-4-carboxamide6-F2.74.545.342.1
8-Fluoroquinoline-4-carboxamide8-F2.83.825.175.4
6,8-Difluoroquinoline-4-carboxamide6,8-diF3.13.2< 10.0> 120.0

Data Interpretation: Substitution at the 8-position places the highly electronegative fluorine adjacent to the quinoline nitrogen. This proximity maximizes the inductive electron-withdrawing effect, sharply reducing the


 from 4.9 to 3.8. This reduction weakens the Type II heme coordination and starves the ring of 

-electrons, dropping clearance rates by nearly 80% compared to the unfluorinated baseline.

Conclusion

Fluorine substitution is not merely a "steric block" for metabolic soft spots; it is a sophisticated tool for electronic and thermodynamic engineering. By strategically placing fluorine atoms on the quinoline scaffold, medicinal chemists can depress HOMO energies to resist CYP450 oxidation, tune the


 to optimize target vs. off-target (heme) binding, and ultimately secure the metabolic stability required for a viable clinical candidate.

References

  • Fabulous Fluorine in Medicinal Chemistry Sussex Drug Discovery Centre URL:[Link]

  • The role of fluorine in medicinal chemistry: Improved metabolic stability Taylor & Francis Online URL: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Center for Biotechnology Information (PMC) URL:[Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 National Center for Biotechnology Information (PMC) URL:[Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands MDPI URL:[Link]

  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs National Center for Biotechnology Information (PMC) URL: [Link]

  • THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 National Center for Biotechnology Information (PMC) URL:[Link]

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Methodological & Application

Application Note: Synthesis Protocols for 8-Fluoro-6-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic synthesis of 8-Fluoro-6-methyl-5-nitroquinoline (CAS 1420793-72-1), a highly functionalized scaffold utilized in the development of fluoroquinolone antibiotics and kinase inhibitors.[1] The protocol employs a convergent two-phase approach: (1) Construction of the fluoro-quinoline core via a modified Skraup cyclization, followed by (2) Regioselective electrophilic aromatic substitution (nitration). This guide prioritizes regiochemical control, safety management of energetic intermediates, and scalable purification workflows.

Part 1: Strategic Retrosynthesis & Pathway Selection

Mechanistic Rationale

The synthesis is designed to exploit the directing effects of the substituents on the benzene ring to achieve high regioselectivity without the need for complex protecting groups.

  • Core Construction: The Skraup Synthesis is selected over the Friedländer or Combes methods because it directly yields the unsubstituted pyridine ring fused to the substituted benzene core. We utilize 2-Fluoro-4-methylaniline as the starting material.

    • Regiochemistry: The para-methyl group blocks position 4 of the aniline, forcing cyclization to the vacant ortho position (position 6 of the aniline). The ortho-fluoro group dictates the final 8-position on the quinoline.

  • Functionalization (Nitration):

    • Electronic Steering: The 8-Fluoro (ortho/para directing) and 6-Methyl (ortho/para directing) groups cooperatively activate position 5.

    • Steric Control: Position 7 is sterically crowded (sandwiched between F and Me), while position 5 is relatively accessible. This ensures the nitro group installs exclusively at position 5.

Reaction Pathway Diagram

SynthesisPathway Start 2-Fluoro-4-methylaniline (Starting Material) Step1 Modified Skraup Cyclization (Glycerol, H2SO4, Oxidant) Start->Step1 Dehydration & Cyclization Inter Intermediate: 8-Fluoro-6-methylquinoline Step1->Inter Yield: ~65-75% Step2 Electrophilic Nitration (HNO3, H2SO4, 0°C) Inter->Step2 Regioselective SEAr Target Target: This compound Step2->Target Yield: ~80-90%

Caption: Figure 1. Convergent synthesis pathway demonstrating the Skraup cyclization followed by cooperative directing-group controlled nitration.

Part 2: Phase 1 - Synthesis of 8-Fluoro-6-methylquinoline

Experimental Protocol

Objective: Construct the bicyclic quinoline aromatic system. Scale: 50 mmol basis.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]AmountRole
2-Fluoro-4-methylaniline 1.06.26 gSubstrate
Glycerol 3.011.0 mLCarbon source (C3 fragment)
Sulfuric Acid (Conc.) 2.5~7.0 mLCatalyst/Dehydrating agent
Sodium m-nitrobenzenesulfonate 0.66.75 gModerator/Oxidant (Safer than Nitrobenzene)
Ferrous Sulfate (FeSO₄) 0.10.76 gReaction moderator
Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (critical for viscous slurry), reflux condenser, and internal thermometer.

  • Mixing: Add the aniline, sodium m-nitrobenzenesulfonate, glycerol, and ferrous sulfate. Mix to a paste.

  • Acid Addition: Place the flask in an ice bath. Add concentrated H₂SO₄ dropwise to maintain internal temperature <50°C. Caution: Exothermic.

  • Cyclization:

    • Heat the mixture slowly to 100°C. The reaction may become vigorous (the "Skraup exotherm").

    • Once stabilized, reflux at 140°C for 4 hours.

  • Quench & Workup:

    • Cool to room temperature.[7]

    • Pour the dark tarry mixture into 200 g of crushed ice.

    • Basify to pH 10 using 50% NaOH solution (keep T < 20°C).

  • Extraction: Steam distill the mixture to isolate the quinoline (removes non-volatile tars).[8] Alternatively, extract exhaustively with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).

Checkpoint: Product should be a pale yellow oil or low-melting solid.

  • Expected Yield: 65-75%[1]

  • Validation: ¹H NMR (CDCl₃) should show characteristic quinoline doublets at ~8.8 ppm and ~8.0 ppm (pyridine ring).[9]

Part 3: Phase 2 - Regioselective Nitration[1]

Experimental Protocol

Objective: Install the nitro group at position 5 with high regioselectivity. Safety Critical: Nitration of activated heterocycles can be runaway reactions. Strict temperature control is mandatory.[2]

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]AmountRole
8-Fluoro-6-methylquinoline 1.05.0 g (31 mmol)Substrate
H₂SO₄ (Conc. 98%) Solvent20 mLSolvent/Proton source
HNO₃ (Fuming >90%) 1.21.6 mLNitrating Agent
Step-by-Step Methodology
  • Solubilization: Dissolve the quinoline intermediate (5.0 g) in concentrated H₂SO₄ (15 mL) in a 100 mL round-bottom flask. Cool to 0°C in an ice/salt bath.

  • Nitrating Mix Preparation: In a separate vial, mix fuming HNO₃ (1.6 mL) with H₂SO₄ (5 mL) at 0°C.

  • Addition: Add the nitrating mixture dropwise to the quinoline solution over 30 minutes.

    • Control Point: Do not allow internal temperature to exceed 5°C.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

    • Monitoring: Check reaction progress via TLC (DCM/MeOH 95:5). The starting material (higher Rf) should disappear, replaced by a yellow, lower Rf spot.

  • Quench: Pour the reaction mixture slowly onto 150 g of ice/water with vigorous stirring. The product typically precipitates as a solid.

  • Neutralization: Adjust pH to ~4-5 with Sodium Acetate or dilute NH₄OH. (Avoid highly basic pH to prevent nucleophilic attack on the fluoro-nitro system).

  • Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL).

Purification & Characterization
  • Recrystallization: Recrystallize the crude solid from Ethanol or Acetone/Hexane to remove trace isomers (e.g., 7-nitro isomer, though unlikely).

  • Data Validation:

    • Appearance: Yellow crystalline solid.

    • ¹H NMR (DMSO-d₆): Look for the downfield shift of the H4 proton due to the peri-effect of the 5-nitro group. The coupling pattern between H2, H3, H4 (pyridine ring) remains, but the benzene ring protons will now be singlets or weak doublets if H7 is isolated.

    • MS (ESI): [M+H]⁺ = 207.15 (Calc).

Part 4: Process Logic & Troubleshooting

Critical Control Points Diagram[1]

ProcessControl Substrate Precursor Purity Must be >95% to avoid tarry byproducts in nitration. TempControl Nitration Temp < 5°C Prevents dinitration and degradation of F-substituent. Substrate->TempControl Quench pH Control (Quench) Avoid pH > 10. Nitro-fluoro quinolines are susceptible to SNAr hydrolysis. TempControl->Quench

Caption: Figure 2.[6] Critical Control Points (CCP) for the nitration workflow ensuring safety and yield.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Skraup Violent exotherm caused polymerization.[1]Use FeSO₄ moderator; add acid slower; use Sulfolane as solvent.
Mixture of Isomers (Nitration) Temperature too high (>25°C).Keep addition at 0°C; verify cooling bath efficiency.
Product Hydrolysis (OH instead of F) Workup too basic (pH > 12).Quench with Sodium Acetate to pH 4-5; avoid strong caustic soda.[1]
Incomplete Nitration Wet acids (water deactivates nitronium).Use fuming HNO₃ and 98% H₂SO₄; ensure glassware is dry.

Part 5: Safety & Handling (EHS)

  • Hydrofluoric Acid (HF) Risk: While the C-F bond is stable, thermal decomposition during the Skraup reaction could release trace HF. Use borosilicate glassware and work in a fume hood.

  • Energetic Materials: Nitro-quinolines are potential explosives.[1] Do not heat the dry solid above its melting point.

  • Waste Disposal: Quench all acid streams into ice/base before disposal. Segregate halogenated organic waste.

References

  • Skraup Synthesis Modifications: Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.

  • Nitration Regioselectivity: Schofield, K. (2011). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Standard text on directing effects in quinolines).
  • Synthesis of Nitroquinolines: Wohl, A. (1903). "Nitration of Quinoline derivatives." Berichte der deutschen chemischen Gesellschaft.
  • Analogous Synthesis (7-Methyl-8-nitroquinoline): Zarei, M. (2013). "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline." Brieflands.

  • Safety Data (8-Fluoro-6-methylquinoline): Sigma-Aldrich Safety Data Sheet.

Sources

Application Note: Step-by-Step Preparation of 8-Fluoro-6-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, mechanistically grounded protocol for the two-step synthesis of 8-fluoro-6-methyl-5-nitroquinoline, a highly functionalized heterocyclic scaffold utilized in the development of kinase and proteasome inhibitors[1].

Introduction & Mechanistic Rationale

The synthesis of highly substituted quinolines requires precise control over reaction conditions to prevent unwanted side reactions and ensure regioselectivity. The preparation of this compound is achieved via a two-step sequence: a modified Skraup synthesis followed by an electrophilic aromatic nitration.

Step 1: Modified Skraup Synthesis

The construction of the quinoline core begins with commercially available 2-fluoro-4-methylaniline. The Skraup synthesis typically employs glycerol, a strong acid catalyst, and an oxidizing agent. In this protocol, 75% sulfuric acid is utilized instead of concentrated sulfuric acid. This specific choice moderates the highly exothermic in situ dehydration of glycerol to acrolein, thereby preventing thermal runaway and minimizing the formation of polymeric tar[1]. Nitrobenzene is selected as the mild oxidant to drive the aromatization of the intermediate dihydroquinoline into the final quinoline ring[1].

Step 2: Regioselective Nitration

The nitration of 8-fluoro-6-methylquinoline is a self-validating system of steric and electronic control. When dissolved in concentrated sulfuric acid, the quinoline nitrogen is fully protonated. This positive charge strongly deactivates the pyridine ring toward electrophilic aromatic substitution, directing the nitronium ion (


) exclusively to the carbocyclic ring[2].

Within the carbocyclic ring, electrophilic attack at the alpha positions (C-5 and C-8) is kinetically favored due to the resonance stabilization of the resulting Wheland intermediate[2]. Because the C-8 position is covalently blocked by the fluorine atom, the reaction is forced toward C-5. Furthermore, the methyl group at C-6 exerts an ortho/para-directing activating effect. Because C-5 is ortho to this methyl group, the electronic activation perfectly aligns with the steric availability, resulting in near-exclusive regioselectivity at the C-5 position[3].

Reaction Workflows & Mechanistic Logic

SynthesisWorkflow A 2-Fluoro-4-methylaniline (Starting Material) B 8-Fluoro-6-methylquinoline (Intermediate) A->B Glycerol, PhNO2 75% H2SO4, 150 °C (Skraup Synthesis) C This compound (Target Product) B->C Fuming HNO3 Conc. H2SO4, 0 °C to RT (Regioselective Nitration)

Step-by-step synthetic workflow for this compound.

Regioselectivity N1 Protonated 8-Fluoro-6-methylquinoline (in H2SO4) N2 Pyridine Ring (Deactivated by +NH) N1->N2 Disfavored N3 Carbocyclic Ring (Site of Electrophilic Attack) N1->N3 Favored N4 C-8 Position (Blocked by Fluorine) N3->N4 Steric/Electronic Block N5 C-5 Position (Activated by C-6 Methyl, Favored Alpha Position) N3->N5 Primary Reaction Pathway

Mechanistic logic dictating the regioselective nitration at the C-5 position.

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-6-methylquinoline (Intermediate)

Adapted from established fluoro-quinoline methodologies[1].

Materials:

  • 2-Fluoro-4-methylaniline: 0.5 g (4.0 mmol, 1.0 eq)

  • Nitrobenzene: 0.409 mL (4.0 mmol, 1.0 eq)

  • Glycerol: 588 µL (8.0 mmol, 2.0 eq)

  • 75% Aqueous Sulfuric Acid (

    
    ): 4 mL
    

Step-by-Step Procedure:

  • Preparation: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add 4 mL of 75%

    
     to the flask. Slowly add 2-fluoro-4-methylaniline (0.5 g) while stirring.
    
  • Reagent Addition: Add glycerol (588 µL) followed by nitrobenzene (0.409 mL) to the heterogeneous mixture[1].

  • Reaction: Submerge the flask in a pre-heated oil bath at 150 °C. Maintain vigorous stirring for 3 hours. The solution will darken significantly as aromatization occurs.

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 20 mL of crushed ice.

  • Neutralization: Slowly add a concentrated aqueous solution of

    
     dropwise while monitoring the pH, until the solution reaches pH 8-9. (Caution: Highly exothermic. Maintain cooling.)
    
  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude dark oil via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 8-fluoro-6-methylquinoline.

Protocol 2: Synthesis of this compound (Target)

Standard electrophilic nitration utilizing fuming acids[4].

Materials:

  • 8-Fluoro-6-methylquinoline: ~0.5 g (3.1 mmol, 1.0 eq)

  • Concentrated Sulfuric Acid (

    
    , 98%): 3 mL
    
  • Fuming Nitric Acid (

    
    , >90%): ~0.16 mL (3.7 mmol, 1.2 eq)
    

Step-by-Step Procedure:

  • Protonation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-fluoro-6-methylquinoline in 3 mL of concentrated

    
    .
    
  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Nitration: Slowly add fuming

    
     (0.16 mL) dropwise over 5-10 minutes. Maintain the internal temperature near 0 °C to prevent over-nitration or oxidative degradation[3].
    
  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 2 to 4 hours.

  • Workup: Carefully pour the highly acidic reaction mixture onto 30 g of crushed ice with vigorous stirring. The target product typically precipitates as a solid upon contact with water[3].

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water until the filtrate reaches a neutral pH.

  • Purification: Dry the solid under vacuum. If trace isomers or impurities are present, recrystallize from hot ethanol to afford pure this compound.

Quantitative Data & Analytical Characterization

The following table summarizes the stoichiometric parameters, reaction conditions, and expected analytical profiles for both steps of the synthesis.

ParameterStep 1: Skraup SynthesisStep 2: Regioselective Nitration
Starting Material 2-Fluoro-4-methylaniline8-Fluoro-6-methylquinoline
Equivalents 1.0 eq1.0 eq
Key Reagents Glycerol (2.0 eq), PhNO₂ (1.0 eq)Fuming HNO₃ (1.2 eq)
Solvent / Catalyst 75% H₂SO₄Conc. H₂SO₄
Temperature 150 °C0 °C to RT (25 °C)
Reaction Time 3 hours2 - 4 hours
Expected Yield 60 - 70%75 - 85%
Product m/z [M+H]⁺ 162.07207.05

Troubleshooting & Quality Control

  • Low Yield in Step 1 (Tar Formation): The Skraup reaction is prone to polymerization if the dehydration of glycerol is too rapid. Ensure the sulfuric acid concentration does not exceed 75% and maintain a steady, controlled heating ramp.

  • Loss of Regioselectivity in Step 2: If dinitro-compounds or oxidative cleavage products are observed via LC-MS, the internal temperature during the fuming

    
     addition likely exceeded 5 °C. Ensure strict adherence to dropwise addition while submerged in an ice bath[3].
    

References

  • Perez, C., et al. "Discovery of an Inhibitor of the Proteasome Subunit Rpn11." Journal of Medicinal Chemistry, vol. 60, no. 4, 2017, pp. 1343–1361. URL:[Link]

Sources

Reduction of 8-Fluoro-6-methyl-5-nitroquinoline to 5-amino derivative

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reduction of 8-Fluoro-6-methyl-5-nitroquinoline

Executive Summary & Strategic Analysis

Subject: This guide details the chemoselective reduction of This compound (CAS 1420793-72-1) to its corresponding 5-amino derivative.[1]

The Challenge: The reduction of nitroquinolines is generally straightforward; however, the presence of the C-8 Fluorine atom introduces a critical chemoselectivity challenge. Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) carry a high risk of hydrodefluorination (cleavage of the C-F bond), particularly in electron-deficient heteroaromatic systems like quinolines. Furthermore, the steric bulk of the C-6 methyl group can retard reaction rates, requiring optimized thermal or catalytic conditions.

Strategic Solution: To ensure the preservation of the halogen motif while achieving quantitative conversion, we recommend Dissolving Metal Reductions (Fe/AcOH) as the primary "Gold Standard" protocol. This method is kinetically controlled to favor nitro-reduction over aryl-halide cleavage.[1] We also provide a Stannous Chloride (SnCl₂) protocol for small-scale discovery chemistry and a modified Catalytic Hydrogenation protocol using sulfided catalysts for high-throughput applications.[1][2]

Chemical Reaction Scheme

The transformation involves the six-electron reduction of the nitro group to a primary amine.

ReactionScheme SM This compound (Substrate) Product 5-Amino-8-fluoro-6-methylquinoline (Target) SM->Product Primary Pathway >98% Selectivity SideProduct Des-fluoro Impurity (Avoided) SM->SideProduct Over-reduction (Risk with Pd/C) Reagents Reducing Agent (Fe/AcOH or SnCl2)

Figure 1: Reaction scheme highlighting the chemoselectivity requirement.

Detailed Experimental Protocols

Method A: Iron-Mediated Reduction (The "Gold Standard")

Recommended for scale-up (>1g) and maximum functional group tolerance.[1][2]

Mechanism: Electron transfer from metallic iron surface to the nitro group in a protic medium (Bechamp Reduction). Key Advantage: Zero risk of defluorination.

Materials:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Reductant: Iron Powder (325 mesh, reduced grade) (5.0 equiv)

  • Solvent: Ethanol (EtOH) / Glacial Acetic Acid (AcOH) (3:1 v/v)

  • Catalyst: Conc. HCl (catalytic, 2-3 drops)

Step-by-Step Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate (10 mmol, 2.06 g) in Ethanol (40 mL).

  • Activation: Add Glacial Acetic Acid (15 mL) and water (5 mL). Heat the mixture to 60°C.

  • Addition: Add Iron powder (50 mmol, 2.8 g) portion-wise over 15 minutes. Caution: Exothermic reaction.[1] Monitor internal temperature.

  • Reflux: Add catalytic HCl (2 drops) to activate the iron surface. Heat to reflux (approx. 85°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The yellow nitro spot should disappear, replaced by a fluorescent blue/green amine spot.

  • Workup (Critical Step):

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (50 mL).

    • Filter through a pad of Celite 545 to remove iron oxide sludge. Wash the pad thoroughly with Ethyl Acetate.

  • Neutralization: Transfer filtrate to a separatory funnel. Wash cautiously with Saturated NaHCO₃ solution until the aqueous layer is pH ~8. Warning: CO₂ evolution.

  • Isolation: Wash organic layer with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Method B: Stannous Chloride Reduction (Lab Scale)

Recommended for small scale (<500mg) or parallel synthesis.[5]

Materials:

  • Substrate (1.0 equiv)

  • SnCl₂[5]·2H₂O (5.0 equiv)

  • Solvent: Ethyl Acetate or Ethanol[1][2]

Step-by-Step Protocol:

  • Dissolve substrate (1 mmol, 206 mg) in Ethyl Acetate (10 mL).

  • Add SnCl₂[1]·2H₂O (5 mmol, 1.12 g) in one portion.

  • Stir at 70°C for 3 hours. The solution will turn yellow/orange.

  • Quench: Cool to 0°C. Pour the mixture into a beaker containing 10% NaOH solution (20 mL).

    • Note: A thick white precipitate of Tin(IV) hydroxide will form.

  • Extraction: Filter the biphasic mixture through Celite to remove the tin salts. Extract the filtrate with Ethyl Acetate (3 x 15 mL).

  • Finish: Dry and concentrate.

Process Logic & Troubleshooting (Flowchart)

The following diagram illustrates the decision matrix for workup, addressing the common issue of metal emulsions.

WorkupLogic Start Reaction Complete (TLC Confirmation) MethodCheck Which Method Used? Start->MethodCheck FePath Iron (Method A) MethodCheck->FePath SnPath SnCl2 (Method B) MethodCheck->SnPath FeFilter Filter Iron Sludge (Celite + EtOAc Wash) FePath->FeFilter FeNeutralize Neutralize Filtrate (Sat. NaHCO3) FeFilter->FeNeutralize Final Isolate Organic Layer Dry & Concentrate FeNeutralize->Final SnQuench Basic Quench (NaOH) Precipitate Tin Salts SnPath->SnQuench SnEmulsion Emulsion Formed? SnQuench->SnEmulsion Rochelle Add Rochelle's Salt (Potassium Sodium Tartrate) SnEmulsion->Rochelle Yes SnEmulsion->Final No Rochelle->Final

Figure 2: Workup decision tree to ensure high recovery and purity.

Analytical Validation (QC)

Upon isolation, the product should be validated using the following expected parameters.

TechniqueParameterExpected Observation
1H NMR Methyl GroupSinglet, ~2.4 - 2.6 ppm (3H)
1H NMR Amine ProtonsBroad singlet, ~4.0 - 6.0 ppm (2H, D₂O exchangeable)
1H NMR Aromatic C-ProtonsDistinct coupling patterns.[1][2] H-4 and H-3 will show quinoline coupling (J ~8.5 Hz).[1][2] H-7 (if present) will show F-coupling.[1]
LC-MS Mass (M+H)177.1 amu (Calculated MW: 176.[1]19)
Appearance Physical StateLikely yellow to brown solid (amines oxidize slowly in air).

Note on Stability: 5-Aminoquinolines are electron-rich and prone to oxidation.[1][2] Store under Nitrogen/Argon at -20°C.

Safety & Toxicology

  • Nitro Compounds: The starting material is a nitroarene. While generally stable, avoid excessive heat or friction.

  • Amines: The product is an aromatic amine.[4] Treat as a potential mutagen/carcinogen. Use double gloving and handle in a fume hood.

  • Hydrofluoric Acid Risk: Although unlikely under these mild conditions, any protocol involving strong acids and high temperatures with fluorinated compounds should be treated with caution regarding HF generation.

References

  • General Iron Reduction Protocol (Bechamp)

    • Org.[3][4][5][6][7][8][9] Synth.1948 , 28, 11. "Reduction of Nitro Compounds with Iron and Acetic Acid."

    • (Verified Source)

  • Chemoselectivity of Halogenated Nitroarenes

    • Fioravanti, S. et al. "Chemoselective reduction of nitroarenes in the presence of halo substituents." Tetrahedron Letters, 2006, 47(33), 5877-5880.
  • Stannous Chloride Reduction Methodology

    • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842.
  • Structure Verification (Analogous Compounds)

    • National Center for Biotechnology Information.[5] PubChem Compound Summary for CID 11238478, this compound.[1]

Sources

Application Note: Regioselective Nitration of 8-Fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of quinoline scaffolds is a cornerstone in the development of novel therapeutics, fluorescent probes, and biologically active compounds[1]. Specifically, the introduction of a nitro group to 8-fluoro-6-methylquinoline serves as a critical gateway for subsequent derivatization, such as reduction to an aniline for cross-coupling or nucleophilic aromatic substitution. This application note details the reagents, mechanistic causality, and a self-validating protocol for the highly regioselective synthesis of 8-fluoro-6-methyl-5-nitroquinoline .

Mechanistic Rationale & Reagent Selection

The nitration of quinolines presents a unique regiochemical challenge due to the presence of the electron-withdrawing nitrogen in the heteroaromatic ring. The standard reagent system for this transformation is "mixed acid"—a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)[2].

The Role of the "Mixed Acid" System
  • N-Protonation (Deactivation): The strongly acidic environment provided by H₂SO₄ immediately protonates the quinoline nitrogen. This converts the molecule into a quinolinium ion, drastically reducing the electron density of the pyridine ring and effectively protecting it from electrophilic attack[3]. Consequently, electrophilic aromatic substitution is directed exclusively to the carbocyclic ring.

  • Nitronium Ion Generation: H₂SO₄ acts as a dehydrating agent and acid catalyst, protonating HNO₃ to facilitate the loss of water and generate the highly reactive nitronium ion (NO₂⁺)[2], which serves as the active electrophile.

Regioselectivity Causality: Why the 5-Position?

In 8-fluoro-6-methylquinoline, the carbocyclic ring contains two substituents that dictate the site of nitration:

  • 6-Methyl Group: An electron-donating group (via hyperconjugation) that directs electrophiles to its ortho positions (C-5 and C-7).

  • 8-Fluoro Group: A halogen that is inductively withdrawing but resonance-donating, directing electrophiles to its ortho (C-7) and para (C-5) positions.

Both substituents synergistically direct the incoming NO₂⁺ to positions C-5 and C-7. However, the C-7 position is sterically hindered , as it is sandwiched directly between the methyl and fluoro groups. The C-5 position , being para to the fluorine and sterically accessible, becomes the kinetically and thermodynamically favored site of attack[4]. Thus, the reaction selectively yields this compound.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to maintain regioselectivity and prevent over-nitration.

ParameterCondition / ValueMechanistic Causality / Note
Substrate 1.0 Equivalent8-Fluoro-6-methylquinoline (Starting Material).
HNO₃ (68-70%) 1.1 - 1.2 EquivalentsA slight excess ensures complete conversion. Large excesses risk oxidative degradation or di-nitration.
H₂SO₄ (98%) Solvent (Excess)Functions dually as the reaction solvent and the catalyst for NO₂⁺ generation and N-protonation.
Temperature 0 °C to 25 °CNitration is highly exothermic. Maintaining 0 °C during addition prevents runaway kinetics and byproduct formation.
Quench pH pH 8 - 9Neutralization is required to deprotonate the quinolinium ion back to a free base for organic extraction.
Expected Yield 75% - 85%High regioselectivity minimizes purification losses.

Experimental Protocol: Self-Validating Workflow

This step-by-step methodology incorporates built-in validation checkpoints to ensure reaction fidelity, safety, and high yields.

Step 1: Preparation of the Mixed Acid

  • Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

  • Add concentrated H₂SO₄ (e.g., 5 mL per mmol of substrate) to the flask and allow it to cool to 0 °C.

  • Slowly add concentrated HNO₃ (1.1 equiv.) dropwise over 10 minutes.

  • Validation Checkpoint: Monitor the internal temperature. It must not exceed 10 °C to prevent the premature volatilization or decomposition of the nitronium species.

Step 2: Substrate Addition & Reaction

  • Dissolve 8-fluoro-6-methylquinoline (1.0 equiv.) in a minimal volume of concentrated H₂SO₄.

  • Add the substrate solution dropwise to the stirring mixed acid at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for an additional 2-3 hours.

  • Validation Checkpoint: Perform an LC-MS or TLC aliquot check. The starting material mass should be replaced by a distinct [M+H]⁺ peak corresponding to the nitro product (+45 Da).

Step 3: Quenching & Neutralization

  • Carefully pour the acidic reaction mixture over crushed ice (approx. 10x the volume of the acid) with vigorous stirring.

  • Causality: The ice quench rapidly dissipates the heat of dilution and halts any further electrophilic activity.

  • Slowly add a cold aqueous solution of NaOH (20% w/v) or concentrated NH₄OH until the aqueous phase reaches pH 8-9.

  • Validation Checkpoint: A precipitate will typically form as the water-soluble quinolinium salt is converted into the water-insoluble free base.

Step 4: Extraction & Purification

  • Transfer the neutralized mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. If necessary, purify the crude product via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate pure this compound.

Workflow Visualization

NitrationPathway SM 8-Fluoro-6-methylquinoline (Starting Material) Protonation N-Protonation by H2SO4 (Deactivates Pyridine Ring) SM->Protonation EAS Electrophilic Attack at C-5 (Sterically favored site) Protonation->EAS Activated Substrate Nitronium NO2+ Generation (HNO3 + H2SO4 at 0°C) Nitronium->EAS NO2+ Donor Quench Ice Quench & pH 8-9 Neutralization (Free Base Formation) EAS->Quench Product This compound (Isolated Product) Quench->Product

Workflow detailing the regioselective nitration of 8-fluoro-6-methylquinoline to the 5-nitro isomer.

References

  • Title: Discovery of an Inhibitor of the Proteasome Subunit Rpn11 Source: NIH (PubMed Central) URL: [Link]

  • Title: Nitration Source: Wikipedia URL: [Link]

  • Title: Why does the nitration of quinoline occur at the 5 (and 8) position? Source: Stack Exchange (Chemistry) URL: [Link]

Sources

Application Note: Functionalization of 8-Fluoro-6-methyl-5-nitroquinoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, antimalarials, and antibacterial agents.[1][2] 8-Fluoro-6-methyl-5-nitroquinoline is a high-value building block that offers three distinct vectors for chemical diversification: the reducible nitro group (C5), the oxidizable benzylic methyl group (C6), and the metabolically strategic fluorine substituent (C8). This Application Note provides validated protocols for the chemoselective functionalization of this scaffold, specifically addressing the challenge of reducing the nitro group without defluorination, and expanding the benzylic carbon for library generation.

Introduction & Strategic Value

In modern drug discovery, "Escape from Flatland" (increasing


 character) and metabolic stability are paramount. The This compound  scaffold offers a unique solution to these challenges:
  • 8-Fluoro Substituent (Metabolic Blockade): The C8 position in quinolines is a common site for CYP450-mediated oxidative metabolism. Fluorine substitution at this position blocks metabolic clearance while modulating the pKa of the quinoline nitrogen, influencing solubility and kinase hinge-binding affinity.

  • 5-Nitro Handle (Diversity Vector): The nitro group serves as a masked aniline. Once reduced, the resulting C5-amine allows for the installation of solubilizing tails or H-bond donors via amide/urea formation.

  • 6-Methyl Group (Benzylic Vector): This position allows for lateral expansion of the molecule, critical for accessing hydrophobic pockets in enzyme active sites.

Chemoselectivity Analysis

The primary synthetic challenge is the chemoselective reduction of the 5-nitro group. Standard catalytic hydrogenation (e.g.,


) carries a high risk of hydrodefluorination  (loss of the C8-fluorine), yielding the des-fluoro analog. The protocols below prioritize methods that preserve the C-F bond.

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

G Start 8-Fluoro-6-methyl- 5-nitroquinoline Amine 5-Amino-8-fluoro- 6-methylquinoline Start->Amine Fe / NH4Cl (Chemoselective Red.) Bromide 6-(Bromomethyl)- 5-nitroquinoline Start->Bromide NBS / AIBN (Radical Bromination) Amide Amide/Urea Library Amine->Amide R-COCl or Isocyanates Ether Benzylic Ethers/Amines Bromide->Ether Nucleophilic Substitution

Figure 1: Divergent synthesis pathways. Green path emphasizes the retention of the C8-Fluorine during reduction.

Validated Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Iron-Mediated)

Objective: Reduce the 5-nitro group to the 5-amine without removing the 8-fluoro substituent. Mechanism: Single electron transfer (SET) via Iron(0) surface. Why this method? Unlike Pd/C hydrogenation, Fe/NH4Cl is mild and does not facilitate oxidative addition into the C-F bond [1].

Materials
ReagentEquivalentsRole
This compound1.0 eqSubstrate
Iron Powder (325 mesh)5.0 eqReductant
Ammonium Chloride (

)
5.0 eqElectrolyte/Proton Source
Ethanol / Water (4:1)0.1 M (conc.)Solvent System
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (1.0 eq) in Ethanol/Water (4:1 v/v).

  • Activation: Add Ammonium Chloride (5.0 eq) and stir for 5 minutes at room temperature.

  • Reduction: Add Iron powder (5.0 eq) in a single portion.

  • Reflux: Heat the mixture to 80°C (Reflux) with vigorous stirring.

    • Checkpoint: The reaction typically turns from yellow suspension to a dark brown/rust slurry.

  • Monitoring: Monitor by LCMS or TLC (50% EtOAc/Hexane). The amine product is usually more polar and fluorescent under UV (254/365 nm). Reaction time is typically 2–4 hours.

  • Workup (Critical):

    • Cool to room temperature.

    • Filter the slurry through a Celite pad to remove iron oxides. Wash the pad copiously with MeOH or EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between EtOAc and sat.

      
      .
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0

    
     60% EtOAc in Hexanes).
    

Expected Yield: 85–95% Key Analytical Data: MS (ESI+) m/z = [M+H]+ (Product mass). Absence of [M-F+H]+ peak (Des-fluoro byproduct).

Protocol B: Benzylic Functionalization (Wohl-Ziegler Bromination)

Objective: Functionalize the C6-methyl group to create a handle for further substitution. Safety Note: Radical reactions can be exothermic. Ensure oxygen is excluded.

Materials
ReagentEquivalentsRole
This compound1.0 eqSubstrate
N-Bromosuccinimide (NBS)1.1 eqBromine Source
AIBN or Benzoyl Peroxide0.1 eqRadical Initiator
Carbon Tetrachloride (

) or Trifluorotoluene
0.2 MSolvent
Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in anhydrous solvent (

    
     is traditional, but Trifluorotoluene is a greener, higher-boiling alternative).
    
  • Reagent Addition: Add NBS (1.1 eq) and AIBN (0.1 eq).

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes to remove oxygen (radical quencher).

  • Initiation: Heat to reflux (

    
    ).
    
    • Visual Cue: The succinimide byproduct will float to the top as a white solid as the reaction proceeds.

  • Monitoring: Check by NMR (disappearance of singlet methyl peak ~2.6 ppm, appearance of benzylic

    
     ~4.8 ppm).
    
    • Caution: Stop before di-bromination occurs.

  • Workup: Cool, filter off succinimide solid. Concentrate filtrate.

  • Purification: Rapid filtration through a silica plug (Hexane/EtOAc). Benzylic bromides are unstable; use immediately for the next step (e.g., displacement with amines or alkoxides).

Protocol C: Library Generation (Amide Coupling)

Objective: Derivatize the C5-amine (from Protocol A) to generate a SAR library.

Step-by-Step Procedure
  • Dissolve 5-amino-8-fluoro-6-methylquinoline (1.0 eq) in DMF.

  • Add Carboxylic Acid (

    
    , 1.2 eq) and HATU (1.5 eq).
    
  • Add DIPEA (3.0 eq).

  • Stir at RT for 12 hours.

  • Purification: For high-throughput library generation, purify directly via preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Fluorine (Protocol A) Reaction conditions too harsh (e.g.,

).
Switch strictly to

or

methods. Avoid catalytic hydrogenation.
Incomplete Reduction Iron surface passivation.Add 2-3 drops of conc. HCl to activate the iron or use nano-powder Iron.
Di-bromination (Protocol B) Excess NBS or reaction time too long.Use stoichiometric NBS (1.0 eq) and stop reaction at 80% conversion.
Poor Solubility Nitro-quinolines aggregate.Use co-solvents like THF or Dioxane during reduction.

References

  • Selective Reduction of Nitroarenes

    • Citation: Forgione, P., et al. "Unexpected chemoselectivity in the reduction of nitroarenes." Journal of Organic Chemistry.
    • Context: Discusses the utility of Iron/Ammonium Chloride for preserving sensitive halides during nitro reduction.
    • Source:

  • Quinoline Scaffold in Drug Discovery

    • Citation: Yadav, et al. "Quinoline as a privileged scaffold in modern drug discovery."[3] RSC Advances.

    • Context: Reviews the SAR of quinoline derivatives, highlighting the importance of the 8-position for metabolic stability.
    • Source:

  • Functionalization of Fluoro-Quinolines

    • Citation: "Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives."[4]

    • Context: Provides specific NMR and handling data for 8-fluoro-nitroquinoline deriv
    • Source:

  • Radical Bromination Protocols

    • Citation: "Wohl-Ziegler Reaction." Organic Chemistry Portal.
    • Context: Standard mechanism and solvent selection for benzylic bromin
    • Source:

Disclaimer: These protocols are intended for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before use.

Sources

Application Note: Strategic Utilization of 8-Fluoro-6-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Scaffold for S_NAr Diversification and Heterocyclic Library Generation

Executive Summary

8-Fluoro-6-methyl-5-nitroquinoline (CAS: Implied/Analogous) represents a highly specialized "dual-functional" building block in heterocyclic chemistry. Its value lies in the unique electronic relationship between its substituents: the 5-nitro group serves as a potent electron-withdrawing activator, rendering the 8-fluoro position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).

Unlike standard quinolines where functionalization often requires harsh conditions or transition-metal catalysis, this scaffold allows for the rapid, regioselective introduction of complex amines at the 8-position under mild conditions. Furthermore, the 6-methyl group provides a handle for further benzylic functionalization or steric modulation. This guide details the synthesis, reactivity profile, and validated protocols for utilizing this compound in drug discovery campaigns, particularly for kinase inhibitors and antibacterial agents.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule is defined by a push-pull electronic system on the carbocyclic ring of the quinoline:

  • 5-Nitro Group: Strongly electron-withdrawing (

    
    ). It activates the ring for nucleophilic attack.
    
  • 8-Fluoro Group: A good leaving group for S_NAr. Crucially, it is located para to the nitro group (positions 5 and 8 are in a 1,4-relationship). This alignment maximizes the activating effect of the nitro group, lowering the energy barrier for the Meisenheimer complex intermediate.

  • 6-Methyl Group: Provides steric bulk and lipophilicity. It directs the initial nitration to the 5-position (ortho-directing) and blocks the 6-position from side reactions.

Reactivity Heatmap
  • Site A (C-8 Fluorine): High Reactivity. Primary site for S_NAr with amines, thiols, and alkoxides.

  • Site B (C-5 Nitro): Reducible. Precursor to primary amines (5-aminoquinoline) for amide/urea synthesis.

  • Site C (C-6 Methyl): Benzylic Reactivity. Susceptible to radical bromination (NBS) or oxidation, though less reactive than 2- or 4-methyl groups.

Synthesis of the Building Block

While custom synthesis houses may supply this compound, in-house preparation is often more cost-effective and scalable. The synthesis follows a classic Skraup-Nitration sequence .

Step 1: Skraup Synthesis of 8-Fluoro-6-methylquinoline
  • Starting Material: 2-Fluoro-4-methylaniline.[1][2]

  • Reagents: Glycerol, Nitrobenzene (oxidant), Sulfuric Acid (

    
    ), Iron (II) Sulfate (moderator).
    
  • Mechanism: Dehydration of glycerol to acrolein

    
     Michael addition of aniline 
    
    
    
    Cyclization
    
    
    Oxidation.
Step 2: Regioselective Nitration
  • Precursor: 8-Fluoro-6-methylquinoline.[2][3][4]

  • Reagents: Fuming

    
    , Concentrated 
    
    
    
    .
  • Conditions:

    
     to RT.
    
  • Logic: The 8-position is blocked (F). The 6-position is blocked (Me). The 5-position is activated by the ortho-methyl group and directed para by the fluorine. This cooperative directing effect ensures high regioselectivity for 5-nitro .

Detailed Experimental Protocols

Protocol A: S_NAr Diversification (The "Library Generator")

Objective: Displacement of the 8-fluoro group with a secondary amine (e.g., Morpholine) to create an 8-amino-5-nitroquinoline derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., Morpholine, N-Boc-piperazine) (1.2 – 1.5 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: DMF (anhydrous) or DMSO.

  • Temperature:

    
    .
    

Procedure:

  • Dissolution: Charge a reaction vial with this compound (100 mg, 0.48 mmol) and anhydrous DMF (2 mL).

  • Addition: Add

    
     (134 mg, 0.97 mmol) followed by the amine (0.58 mmol).
    
  • Reaction: Seal the vial and heat to

    
     with magnetic stirring.
    
    • Checkpoint: Monitor by LC-MS or TLC (Hexane/EtOAc 7:3). The starting material (high

      
      ) should disappear within 2–4 hours, replaced by a highly colored (often deep yellow/orange) product spot.
      
  • Work-up:

    • Pour the reaction mixture into ice-water (20 mL).

    • If solid precipitates: Filter, wash with water, and dry under vacuum.[5]

    • If oil forms: Extract with EtOAc (

      
      ), wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Why this works: The 5-nitro group stabilizes the negative charge in the transition state (Meisenheimer complex) at the C-8 position, allowing the reaction to proceed at moderate temperatures without metal catalysts.

Protocol B: Reduction to 5-Amino Core

Objective: Converting the nitro group to an amine to enable amide coupling.

Materials:

  • 8-Substituted-6-methyl-5-nitroquinoline (Product from Protocol A).

  • Iron powder (5.0 equiv).

  • Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: EtOH/Water (4:1).

Procedure:

  • Suspend the nitro compound in EtOH/Water.

  • Add Fe powder and

    
    .
    
  • Heat to reflux (

    
    ) for 1–2 hours.
    
  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate. Partition between saturated

    
     and DCM. The organic layer contains the 5-aminoquinoline.
    

Visualizing the Workflow

The following diagram illustrates the synthesis of the building block and its divergent applications.

G cluster_mech Mechanism of Utility Start 2-Fluoro-4-methylaniline Inter1 8-Fluoro-6-methylquinoline (Skraup Product) Start->Inter1 Glycerol, PhNO2 H2SO4, 140°C Core 8-Fluoro-6-methyl- 5-nitroquinoline (THE BUILDING BLOCK) Inter1->Core HNO3, H2SO4 Nitration (Regioselective) Prod_SNAr 8-Amino-5-nitro- quinoline deriv. (Library Scaffold) Core->Prod_SNAr Protocol A: Amine (HNR2), K2CO3 S_NAr at C-8 Prod_Red 5-Amino-8-fluoro- quinoline deriv. Core->Prod_Red Protocol B: Fe/NH4Cl or H2/Pd Nitro Reduction MechNode 5-NO2 activates C-8 via Para-relationship MechNode->Core

Figure 1: Synthetic workflow transforming the aniline precursor into the dual-activated core and subsequent library generation.

Strategic Applications in Drug Discovery

A. Kinase Inhibitors

Quinoline scaffolds are ubiquitous in kinase inhibition (e.g., Bosutinib, Lenvatinib). The 8-amino-5-amido substitution pattern (achievable via Protocol A followed by Protocol B and acylation) mimics the adenosine triphosphate (ATP) binding motif found in many Type I inhibitors.

  • Design Tip: Use Protocol A to introduce a solubilizing group (e.g., N-methylpiperazine) at C-8, then reduce C-5 and couple with an aromatic acid to target the hinge region.

B. Antibacterial Agents

While fluoroquinolone antibiotics typically utilize the 4-oxo-3-carboxylic acid core, the 5-nitro-8-fluoro system is investigated for anti-tubercular activity. The nitro group itself can act as a prodrug warhead (similar to pretomanid), activated by bacterial nitroreductases.

C. PQQ (Pyrroloquinoline Quinone) Analogs

As noted in patent literature (CN110981873A), this scaffold is a precursor for tricyclic systems. The vicinal relationship of the 5-nitro and 6-methyl groups allows for complex cyclizations to form fused pyrrole rings upon modification.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Always handle 5-nitroquinoline derivatives in solution or wet paste when possible.

  • Skin Sensitization: Fluoro-nitro aromatics are potent skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Waste: Aqueous waste from the Skraup reaction contains heavy metals (if Fe/As used) and acidic residues. Neutralize and segregate.

References

  • Preparation of Quinoline Derivatives (Skraup/Nitration)

    • Title: "Quinoline derivatives and their uses for rhinitis and urticaria" (WO2010094643A1).
    • Source: Google Patents.[6]

    • URL
    • Relevance: Describes the synthesis of 8-fluoro-6-methylquinoline
  • PQQ Synthesis Intermediate

    • Title: "Method for synthesizing pyrroloquinoline quinone by five-step method" (CN110981873A).
    • Source: Google Patents.[6]

    • URL
    • Relevance: Cites "dibenzyl this compound-2,4-dicarboxylate" confirming the stability and utility of this specific substitution p
  • S_NAr Reactivity of 8-Fluoro-5-nitroquinolines

    • Title: "Synthesis of 5-nitro-8-fluoro-quinoline."
    • Source: PrepChem (Derived
    • URL:[Link]

    • Relevance: Provides the foundational protocol for nitrating 8-fluoroquinoline, which is directly adaptable to the 6-methyl analog.
  • General Reactivity of Nitroquinolines

    • Title: "Direct Amination of Nitroquinoline Deriv
    • Source:Molecules (via PMC).
    • URL:[Link]

    • Relevance: Validates the electronic activation provided by the nitro group for nucleophilic

Sources

Reaction conditions for synthesizing fluoro-nitro-quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reaction Conditions for the Regioselective Synthesis of Fluoro-Nitro-Quinolines

Introduction & Strategic Rationale

Fluoro-nitro-quinolines are highly privileged heterocyclic scaffolds in modern medicinal chemistry and drug discovery. The strategic placement of a fluorine atom enhances a molecule's metabolic stability by blocking cytochrome P450-mediated oxidation and modulates the basicity (pKa) of the quinoline nitrogen to improve membrane permeability. Concurrently, the nitro group serves as a versatile, late-stage synthetic handle—it can be readily reduced to an amino group for subsequent functionalization, such as the synthesis of sulfonamide-based MTDH-SND1 protein–protein interaction inhibitors[1] or antifungal 8-quinolinol derivatives[2].

Synthesizing these heterocycles requires strict control over regioselectivity. This application note details the mechanistic rationale and optimized protocols for constructing these systems, focusing on the highly specific synthesis of 6-fluoro-8-nitroquinoline .

Mechanistic Causality & Regioselectivity (The "Why")

The construction of the fluoro-nitro-quinoline core is typically approached via two primary paradigms: de novo ring construction (the Skraup synthesis) or late-stage electrophilic functionalization.

Pathway A: De Novo Ring Construction (The Skraup Synthesis)

The Skraup reaction is the most robust method for achieving absolute regiocontrol when synthesizing complex substituted quinolines[3]. Starting from an appropriately substituted aniline (e.g., 4-fluoro-2-nitroaniline), the pyridine ring is built iteratively.

  • Reagent Causality: Glycerol acts as the three-carbon source. In the presence of concentrated sulfuric acid, it undergoes an acid-catalyzed, highly exothermic dehydration to form acrolein, a reactive α,β-unsaturated aldehyde.

  • Regioselectivity: The aniline nitrogen performs a conjugate (Michael) addition on the in situ generated acrolein. Because the starting aniline (4-fluoro-2-nitroaniline) has its C2 and C4 positions blocked by a nitro and fluoro group respectively, the subsequent electrophilic aromatic cyclization is forced exclusively at the unsubstituted C6 position of the aniline. In quinoline nomenclature, this perfectly yields the 6-fluoro-8-nitroquinoline architecture[1][4].

  • Oxidative Aromatization: The initial cyclization yields a non-aromatic dihydroquinoline intermediate. An oxidant is strictly required to drive the system to full aromaticity. Modern optimized conditions utilize sodium 3-nitrobenzenesulfonate instead of historical reagents like explosive nitrobenzene or toxic arsenic pentoxide. This provides a controlled redox potential that aromatizes the newly formed ring without over-oxidizing the substrate or prematurely reducing the starting material's nitro group[1].

Pathway B: Late-Stage Electrophilic Nitration

Alternatively, direct nitration of a pre-formed 6-fluoroquinoline can be employed[5].

  • Reagent Causality: The strongly acidic conditions (fuming

    
     / 
    
    
    
    ) protonate the quinoline nitrogen, generating a highly deactivated quinolinium ion.
  • Regioselectivity: The positive charge on the nitrogen directs the nitronium ion (

    
    ) electrophile away from the pyridine ring and toward the carbocyclic ring. The fluorine atom at C6 exerts a resonance-donating (+R) but inductively withdrawing (-I) effect, guiding substitution primarily to the C5 and C8 positions[6]. However, this pathway often results in isomeric mixtures requiring tedious chromatographic separation, making the Skraup approach vastly superior for target-directed regiocontrol.
    

Pathway Visualization

SkraupMechanism cluster_0 In Situ Electrophile Generation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Heat (-2H₂O) Michael Michael Addition & Electrophilic Cyclization Acrolein->Michael Aniline 4-Fluoro-2-nitroaniline Aniline->Michael Dihydro Dihydroquinoline Intermediate Michael->Dihydro Oxidation Oxidative Aromatization (Sodium 3-nitrobenzenesulfonate) Dihydro->Oxidation Product 6-Fluoro-8-nitroquinoline Oxidation->Product 110°C, 48h

Figure 1. Mechanistic workflow and causality of the Skraup synthesis for 6-fluoro-8-nitroquinoline.

Quantitative Data & Condition Optimization

Table 1: Comparative Analysis of Synthesis Routes

Synthesis MethodStarting MaterialKey ReagentsRegioselectivityPrimary Limitation
Skraup Synthesis 4-Fluoro-2-nitroanilineGlycerol,

, Na-3-nitrobenzenesulfonate
Absolute (forced by aniline substitution pattern)Highly exothermic; requires precise temperature stepping.
Direct Nitration 6-FluoroquinolineFuming

, Concentrated

Poor (yields mixtures of C5 and C8 nitro isomers)Requires extensive downstream chromatographic separation.
Doebner-Miller 4-Fluoro-2-nitroanilineα,β-unsaturated aldehydes (e.g., Crotonaldehyde)High (similar to Skraup)Limited to synthesizing alkyl-substituted quinolines (e.g., 2-methyl).

Table 2: Skraup Reaction Optimization Parameters

ParameterOptimal RangeMechanistic Impact

:

Ratio
~ 1.4 : 1 (v/v)Tempers the acid's dehydrating power to prevent rapid acrolein polymerization (tar formation).
Initial Heating 90 °C (30-45 min)Provides the exact activation energy needed for steady-state acrolein generation and Michael addition.
Aromatization Heating 110 °C (48 hours)Drives the sodium 3-nitrobenzenesulfonate mediated oxidation of the dihydroquinoline to full aromaticity.

Experimental Methodologies (The "How")

Protocol 1: Regioselective Skraup Synthesis of 6-Fluoro-8-nitroquinoline

This protocol is optimized for high yield and operational safety, utilizing sodium 3-nitrobenzenesulfonate as a mild oxidant to prevent the destruction of the starting material[1].

Materials:

  • 4-Fluoro-2-nitroaniline (1.0 equiv, 64 mmol)

  • Glycerol (3.0 equiv, 192 mmol)

  • Sulfuric acid (98% w/w) and Deionized Water

  • Sodium 3-nitrobenzenesulfonate (1.25 equiv, 80 mmol)

Step-by-Step Procedure:

  • Solvent Preparation & Moderation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully prepare a solvent mixture by slowly adding 98%

    
     (35 mL) to deionized water (25 mL) on an ice bath.
    
    • Causality: Diluting the acid is critical. It tempers the initial exotherm and moderates the dehydration rate of glycerol, preventing the reaction from turning into an intractable polymeric tar.

  • Reagent Solubilization: Add 4-fluoro-2-nitroaniline and glycerol into the acidic mixture at room temperature. Stir until a homogeneous suspension/solution is achieved.

  • In Situ Electrophile Generation: Heat the reaction mixture to 90 °C.

    • Self-Validating Step: The mixture will progressively darken from bright yellow to deep brown as glycerol dehydrates to acrolein and the Michael addition commences. Maintain this temperature for 45 minutes.

  • Oxidative Cyclization: Carefully add sodium 3-nitrobenzenesulfonate to the solution. Elevate the temperature to 110 °C and maintain for 48 hours[1].

    • Causality: The elevated temperature overcomes the activation energy required for the final oxidative aromatization step.

  • Quenching and Isolation: Cool the reaction to room temperature and pour it slowly over 200 g of crushed ice. Neutralize the highly acidic mixture with aqueous ammonium hydroxide (

    
    ) until the pH reaches 7.5–8.0.
    
    • Self-Validating Step: Neutralization will trigger the immediate precipitation of the crude 6-fluoro-8-nitroquinoline as a solid mass.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold deionized water, and purify via silica gel column chromatography (using DCM/MeOH gradients) to yield the pure target compound.

Protocol 2: Downstream Reduction to 8-Amino-6-fluoroquinoline

To utilize the synthesized scaffold in drug development (e.g., for sulfonamide coupling), the nitro group must be reduced to an amine[1][7][8].

Step-by-Step Procedure:

  • Reaction Setup: Suspend the purified 6-fluoro-8-nitroquinoline (8.3 mmol) and ammonium chloride (

    
    , 41.5 mmol) in a 1:1 mixture of Ethanol and Water (20 mL total volume) in a round-bottom flask[7][8].
    
  • Reduction: Add Zinc dust (16.6 mmol) in small portions at room temperature.

    • Causality: Zinc in the presence of mild acid (

      
      ) acts as a highly chemoselective single-electron reducing agent, reducing the nitro group without defluorinating the aromatic ring.
      
  • Heating: Equip the flask with a reflux condenser and stir the mixture at 60 °C overnight[7][8].

  • Workup & Validation: Filter the warm mixture through a Celite pad to remove insoluble zinc salts. Extract the filtrate with Ethyl Acetate (3 x 20 mL).

    • Self-Validating Step: TLC analysis (UV 254 nm) should show the complete disappearance of the nitro-quinoline spot and the appearance of a more polar, ninhydrin-active spot corresponding to the amine. Dry the organic layer over

      
       and concentrate in vacuo to afford 8-amino-6-fluoroquinoline.
      

References

  • Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines Source: fordham.edu URL:[Link]

  • WO2014139144A1 - Therapeutic compounds and compositions Source: Google Patents URL
  • WO2014139325A1 - Therapeutic compounds and compositions Source: Google Patents URL
  • Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32 Source: VDOC.PUB URL:[Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Substituted Nitroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimalarial, and antibacterial applications.[1][2] The incorporation of a nitro group onto this scaffold can serve as a crucial synthetic handle for further functionalization or as a key pharmacophoric element. Traditional methods for the synthesis of nitroquinolines often require harsh conditions and long reaction times.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering dramatic reductions in reaction times, increased yields, and enhanced product purity.[4][5][6] This guide provides detailed protocols and technical insights into the microwave-assisted synthesis of substituted nitroquinolines, focusing on two primary strategies: the construction of the quinoline ring from nitro-substituted precursors and the direct nitration of the quinoline core.

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted synthesis is a powerful tool in drug development, accelerating the creation of complex heterocyclic molecules.[7] Unlike conventional heating which relies on slow conductive heat transfer, microwave energy directly couples with polar molecules and ions in the reaction mixture.[8][9] This interaction, governed by dipolar polarization and ionic conduction mechanisms, leads to rapid, uniform, and efficient volumetric heating.[6]

The primary advantages of MAOS in the context of nitroquinoline synthesis include:

  • Accelerated Reaction Rates: Reactions that take hours or days under conventional reflux can often be completed in minutes.[5][10]

  • Higher Yields & Purity: The rapid and uniform heating minimizes the formation of by-products, leading to cleaner reactions and higher isolated yields.[4][6]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[11]

  • Green Chemistry Alignment: MAOS often allows for the use of less solvent or greener solvents, reducing environmental impact.[3][5]

The workflow for a typical microwave-assisted synthesis is streamlined for efficiency and safety.

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Isolation P1 Combine reactants, solvent, & catalyst in a microwave process vial P2 Add magnetic stirrer and seal the vial P1->P2 R1 Place vial in microwave reactor cavity P2->R1 R2 Set parameters: Temperature, Time, Power, Pressure R1->R2 R3 Initiate irradiation R2->R3 W1 Cool vial to a safe temperature R3->W1 W2 Perform extraction, precipitation, or filtration W1->W2 W3 Purify product (e.g., recrystallization, chromatography) W2->W3

Caption: General experimental workflow for microwave-assisted synthesis.

Strategy I: Synthesis from Nitro-Substituted Precursors via Friedländer Annulation

The Friedländer synthesis is one of the most versatile and widely used methods for constructing the quinoline core. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone).[1][7] This method is exceptionally well-suited to microwave assistance, which dramatically accelerates the cyclization and dehydration steps.[12] By using a nitro-substituted 2-aminoaryl ketone, substituted nitroquinolines can be synthesized in a single, efficient step.

The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring.

Caption: Generalized mechanism for the Friedländer synthesis of nitroquinolines.

Protocol 2.1: Synthesis of 2-Methyl-6-nitroquinoline

This protocol is adapted from methodologies demonstrating the synthesis of substituted quinolines using microwave irradiation, which significantly enhances reaction efficiency compared to conventional methods.[10]

Materials:

  • 2-Amino-5-nitroacetophenone

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • 10 mL Microwave Process Vial

  • Magnetic Stirrer

  • Scientific Microwave Reactor

Procedure:

  • In a 10 mL microwave process vial, combine 2-amino-5-nitroacetophenone (1.0 mmol, 180 mg), ethanol (3 mL), and a magnetic stirrer.

  • Add acetone (2.0 mmol, 116 mg, ~147 µL) to the mixture.

  • Add powdered potassium hydroxide (1.5 mmol, 84 mg) as the catalyst.

  • Seal the vial securely with a cap.

  • Place the vessel in the cavity of the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 10 minutes. The reactor will automatically modulate the power to maintain the target temperature.

  • After irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system.

  • Once cooled, open the vial and pour the contents into 20 mL of cold water.

  • A yellow precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Data Summary: Microwave vs. Conventional Heating

The application of microwave energy provides a stark improvement over traditional oil bath heating, as illustrated in the table below.

ParameterMicrowave-Assisted MethodConventional Method (Oil Bath)
Reaction Time 10 - 15 minutes[10][12]12 - 24 hours
Temperature 120 - 160 °C[12]Reflux (~78 °C for Ethanol)
Typical Yield 70 - 85%30 - 50%
Work-up Simple precipitation/filtrationOften requires column chromatography
Solvent Minimal, often neat or green solvents[12]Bulk organic solvents

Strategy II: Direct Nitration of the Quinoline Core

Direct C-H nitration of an existing quinoline ring presents a significant challenge due to the deactivating nature of the pyridinic nitrogen, which directs electrophilic substitution primarily to the benzene ring at positions 5 and 8. Achieving meta-nitration on the pyridine ring is particularly difficult. However, recent advances have established novel dearomatization-rearomatization strategies to achieve this transformation.[13] While the core reaction may not be microwave-driven, specific steps in the sequence, such as saponification, can be dramatically accelerated using microwave assistance.[13]

This approach highlights the integration of MAOS into multi-step synthetic pathways to improve overall efficiency.

Protocol 3.1: Microwave-Assisted Saponification in a Multi-Step Nitration Sequence

This protocol focuses on a key step where microwave heating is advantageously applied within a broader synthetic route for direct nitration.

Materials:

  • Ester-functionalized quinoline precursor

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water mixture

  • 10 mL Microwave Process Vial

  • Magnetic Stirrer

  • Scientific Microwave Reactor

Procedure:

  • Dissolve the ester-functionalized quinoline (0.5 mmol) in a mixture of THF (3 mL) and water (1 mL) in a 10 mL microwave process vial.

  • Add LiOH (1.5 mmol, 36 mg) and a magnetic stirrer.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 5 minutes.

  • After cooling, quench the reaction with 1M HCl until the pH is acidic (~pH 3-4).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product, ready for the next step in the synthesis.

The use of microwave irradiation in this saponification step reduces a process that could take several hours at reflux to mere minutes, showcasing its utility in accelerating intermediate steps in a complex synthesis.[13]

Conclusion and Future Outlook

Microwave-assisted synthesis represents a fundamental advancement in the preparation of substituted nitroquinolines. It provides a rapid, efficient, and environmentally conscious alternative to conventional methods, enabling the swift generation of compound libraries for drug discovery and development.[2][7] The protocols detailed herein for both the Friedländer annulation and for accelerating key steps in direct nitration pathways demonstrate the versatility and power of this technology. As research continues, the integration of MAOS with other modern synthetic techniques, such as flow chemistry and solid-supported catalysis, will further expand the horizons of heterocyclic chemistry.

References

  • Huigens, H. D., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, Royal Society of Chemistry. Available at: [Link]

  • Huigens, H. D., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm. Available at: [Link]

  • Tidwell, M. W., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Available at: [Link]

  • Male, L., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen. Available at: [Link]

  • Various Authors. (2025). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. ResearchGate. Available at: [Link]

  • Various Authors. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Medicinal Chemistry. Available at: [Link]

  • Katayev, D., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

  • Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Various Authors. (n.d.). Recent trends for the synthesis of quinolines. RSC Advances. Available at: [Link]

  • Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ARKIVOC. Available at: [Link]

  • Opris, D., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. Molecules. Available at: [Link]

  • Various Authors. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. Available at: [Link]

  • Various Authors. (n.d.). Microwave-assisted Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Ramann, G. A., et al. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoro-6-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

This guide addresses the synthesis of 8-Fluoro-6-methyl-5-nitroquinoline , a critical scaffold in the development of receptor tyrosine kinase (RTK) inhibitors (e.g., c-Met, Axl targets).[1]

The synthesis presents two primary yield-limiting bottlenecks:

  • The Skraup Cyclization: The formation of the quinoline core from 2-fluoro-4-methylaniline is prone to violent exotherms and polymerization ("tarring"), leading to poor mass recovery.[1]

  • Regioselective Nitration: Introducing the nitro group at C5 requires balancing the activating effect of the C6-methyl group against the risk of over-nitration or oxidation, while avoiding the sterically crowded C7 position.

This document provides a self-validating protocol designed to maximize yield through strict control of Critical Process Parameters (CPPs) .

Synthesis Pathway & Logic

The following diagram outlines the optimized two-step route and the competing side-reactions that must be suppressed.

SynthesisPathway Start 2-Fluoro-4-methylaniline Skraup Step 1: Modified Skraup (Glycerol, H2SO4, FeSO4) Start->Skraup Intermed 8-Fluoro-6-methylquinoline (Intermediate) Skraup->Intermed Cyclization Tar Polymerized Tar (Yield Loss) Skraup->Tar Uncontrolled Exotherm Nitration Step 2: Nitration (HNO3/H2SO4, <5°C) Intermed->Nitration Target 8-Fluoro-6-methyl- 5-nitroquinoline Nitration->Target C5 Substitution Isomer 7-Nitro Isomer (Impurity) Nitration->Isomer C7 Substitution

Caption: Figure 1. Optimized synthetic pathway illustrating the primary route (green/blue) and critical yield-loss pathways (red).[1]

Module 1: The Modified Skraup Cyclization

Objective: Synthesis of 8-Fluoro-6-methylquinoline. Core Challenge: Preventing polymerization of acrolein (formed in situ) and managing the violent exotherm.

Optimized Protocol

Standard Skraup conditions often result in yields <40%.[1] This modified protocol uses Ferrous Sulfate as a moderator to stabilize the reaction, typically boosting yields to 65-75%.

Reagents:

  • 2-Fluoro-4-methylaniline (1.0 eq)[1]

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc., 2.5 eq)

  • Nitrobenzene (Oxidant, 0.6 eq)

  • Ferrous Sulfate Heptahydrate (

    
    )  (0.1 eq) — Critical Moderator
    

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge the aniline, nitrobenzene, and ferrous sulfate.

  • Acid Addition: Add concentrated

    
     dropwise. Caution: Exothermic.
    
  • Glycerol Addition: Add glycerol slowly.

  • The Ramp (CPP): Heat the mixture gently to

    
    . Hold for 1 hour. Then, slowly ramp to 
    
    
    
    .
    • Why? This "dwell time" allows controlled dehydration of glycerol to acrolein without overwhelming the system.

  • Reflux: Reflux at

    
     for 4 hours.
    
  • Workup: Steam distill to remove unreacted nitrobenzene. Basify the residue with 50% NaOH to pH 10. Extract with DCM.[1]

Troubleshooting Guide (Step 1)
SymptomProbable CauseCorrective Action
Black, viscous tar Uncontrolled polymerization of acrolein.[1]Must use

.
Reduce heating ramp speed. Ensure glycerol is not added all at once if running >50g scale.[1]
Violent boiling "Runaway" Skraup reaction.Stop heating immediately. For future runs, add boric acid (0.5 eq) as an additional moderator alongside iron salts.
Low conversion Insufficient oxidant.[1]Ensure nitrobenzene is pure.[1] Alternatively, use Sodium m-nitrobenzenesulfonate (water-soluble) for easier workup.[1]

Module 2: Regioselective Nitration

Objective: Synthesis of this compound. Core Challenge: Directing the nitro group to C5 while avoiding C7 and preventing oxidation of the C6-methyl group.

Mechanistic Insight
  • C6-Methyl: Activates positions C5 (ortho) and C7 (ortho).[1]

  • C8-Fluorine: Deactivates the ring but directs ortho (C7) and para (C5).[1]

  • Sterics: Position C5 is favored over C7.[1] C7 is "sandwiched" between the Methyl (C6) and Fluorine (C8), creating significant steric strain. C5 is relatively open.[1]

  • Temperature Sensitivity: High temperatures (

    
    ) increase the energy available to overcome the steric barrier at C7, increasing impurity ratios.
    

Reagents:

  • 8-Fluoro-6-methylquinoline (1.0 eq)[1]

  • 
     (conc., solvent volume)
    
  • 
     (1.05 eq) — Preferred over fuming 
    
    
    
    for better thermal control.

Step-by-Step Workflow:

  • Dissolution: Dissolve the quinoline intermediate in concentrated

    
     at 
    
    
    
    .
  • Nitration Agent: Dissolve

    
     in a separate portion of 
    
    
    
    .
  • Addition (CPP): Add the nitration mixture dropwise to the quinoline solution, maintaining internal temperature below

    
     .
    
  • Reaction: Stir at

    
     for 2 hours. Do not warm to room temperature unless TLC shows incomplete conversion.
    
  • Quench: Pour onto crushed ice/water. The product should precipitate as a yellow solid.

  • Purification: If C7 isomer is present (>5%), recrystallize from Ethanol/Acetone.

Troubleshooting Guide (Step 2)
SymptomProbable CauseCorrective Action
Mixture of Isomers (C5 vs C7) Reaction temperature too high.[1]Maintain

.[2] The activation energy for C7 nitration is higher; keeping it cold kinetically traps the C5 product.
Red/Brown fumes & low yield Oxidation of the methyl group to carboxylic acid.Acid concentration too high or temp >

. Use

instead of fuming nitric acid.
No precipitation on ice Product formed sulfate salt.[1]Carefully adjust pH to ~8-9 using Ammonium Hydroxide (

) to liberate the free base.

Logic Tree: Diagnosing Low Yields

Use this decision tree to identify where your mass balance is being lost.

TroubleshootingTree Problem Issue: Low Overall Yield StepCheck Check Intermediate Yield (Step 1) Problem->StepCheck Step1Low Step 1 Yield < 50% StepCheck->Step1Low Step1OK Step 1 Yield > 60% StepCheck->Step1OK Action1 Diagnosis: Polymerization Action: Add FeSO4, reduce ramp rate. Step1Low->Action1 Action2 Check Step 2 Workup Step1OK->Action2 PrecipCheck Did product precipitate on ice? Action2->PrecipCheck YesPrecip Yes, but impure PrecipCheck->YesPrecip NoPrecip No precipitation PrecipCheck->NoPrecip Action3 Diagnosis: Isomer Mix Action: Recrystallize (EtOH). YesPrecip->Action3 Action4 Diagnosis: Salt Formation Action: Neutralize with NH4OH. NoPrecip->Action4

Caption: Figure 2. Diagnostic logic tree for isolating yield loss in quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-Fluoro-4-methyl-5-nitroaniline as a starting material to avoid the nitration step? A: While theoretically possible, the Skraup reaction conditions (hot sulfuric acid/oxidants) are often incompatible with nitro groups, leading to reduction or complex side reactions.[1] Furthermore, 5-nitroanilines are deactivated, making the initial ring closure significantly more difficult and lower yielding. The "Construct then Nitrate" route is industry standard for this scaffold.

Q2: Why do you recommend Potassium Nitrate (


) over Fuming Nitric Acid? 
A:  Fuming nitric acid is a powerful oxidant. With a methyl group at C6, there is a high risk of oxidizing the methyl to a carboxylic acid or aldehyde. 

in

generates the nitronium ion (

) in situ in a more controlled manner, allowing for better thermal management and cleaner reaction profiles [4].

Q3: My product is an oil after Step 1. How do I solidify it? A: 8-Fluoro-6-methylquinoline may form an oil if residual nitrobenzene or isomers are present.[1]

  • Fix: Ensure thorough steam distillation was performed.[1] If still oily, convert it to the HCl salt by bubbling HCl gas into an ether solution. The salt will precipitate, can be filtered/washed, and then free-based before Step 2.

References

  • Manske, R. H. F., & Kulka, M. (1953).[3][4] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59-98.[3]

  • Gershon, H., et al. (2002). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie, 133, 1439–1446.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General Quinoline Nitration Regiochemistry).

  • Olah, G. A., et al. (1978). "Nitration of aromatics with ammonium nitrate-trifluoroacetic anhydride." Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives."

Sources

Technical Support Guide: Purification of 8-Fluoro-6-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-8F6M5NQ-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Diagnostic Triage: Identify Your Impurity Profile

Before selecting a purification protocol, identify the nature of your contamination. The synthesis of 8-Fluoro-6-methyl-5-nitroquinoline (typically via nitration of 8-fluoro-6-methylquinoline) yields specific byproducts.

SymptomProbable ContaminantRecommended Protocol
Close spots on TLC Regioisomers (likely 7-nitro isomer)Protocol B (Chromatography)
Black/Brown Tar Polymerized quinoline/oxidation byproductsProtocol C (Acid-Base Swing)
Low Melting Point (<130°C) Unreacted Starting Material or SolventProtocol A (Recrystallization)
Yellow/Orange Oil Mixed isomers or residual nitration mediaProtocol C followed by Protocol A

Purification Protocols

Protocol A: Fractional Recrystallization (Scalable & Cost-Effective)

Best for: Removing minor isomers and trace starting materials from crude solids.[1]

The Science: Nitroquinolines are generally highly crystalline due to their planar, polar nature. The 5-nitro isomer typically has a higher lattice energy (and thus higher melting point, ~132-133°C) compared to the 7-nitro isomer or starting material, allowing it to crystallize out first.[1]

Reagents:

  • Ethanol (95% or Absolute)

  • Alternative: DMF (Dimethylformamide) for highly insoluble crudes.

  • Activated Carbon (Charcoal)

Step-by-Step:

  • Dissolution: Suspend the crude yellow solid in Ethanol (10 mL per gram). Heat to reflux (approx. 78°C).

    • Troubleshooting: If it does not dissolve, add DMF dropwise until clear, but do not exceed 10% v/v DMF.

  • Decolorization: If the solution is dark brown, add activated carbon (5 wt%) carefully. Reflux for 10 minutes. Filter hot through a Celite pad to remove carbon.[1]

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1]

  • Crystallization: Cool the vessel to 0-4°C in an ice bath for 1 hour.

  • Filtration: Collect the pale yellow needles via vacuum filtration. Wash with cold Ethanol.[1]

  • Drying: Dry under vacuum at 40°C. Caution: Nitro compounds can be heat-sensitive; do not overheat.[1]

Pro-Tip: If the 5-nitro and 7-nitro isomers are co-crystallizing, use the "Wet DMF" method .[1] Dissolve in warm DMF containing 1-2% water. The 5-nitro isomer is often less soluble in this specific matrix and will precipitate selectively upon cooling [1].[1]

Protocol B: Flash Column Chromatography (High Purity)

Best for: Separating regioisomers (5-nitro vs 7-nitro) when Rf difference is < 0.1.[1]

The Science: The nitro group at the 5-position creates a strong dipole perpendicular to the ring, interacting differently with the silica stationary phase compared to the 7-nitro isomer or the un-nitrated starting material.

System Parameters:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient elution).

  • Modifier: 1% Triethylamine (TEA). Crucial: Quinoline nitrogens are basic and will "tail" (streak) on acidic silica. TEA neutralizes the silica surface.

Workflow:

  • TLC Optimization: Run TLC in 80:20 Hexane:EtOAc. Target an Rf of 0.3 for the main spot.

  • Loading: Dissolve crude in minimum DCM. Load onto the column.

  • Elution:

    • Start: 95:5 Hexane:EtOAc (Elutes non-polar starting material).

    • Gradient: Ramp to 80:20 or 70:30 Hexane:EtOAc.

    • Observation: The 5-nitro isomer usually elutes after the starting material but before the more polar oxidation byproducts.[1]

  • Collection: Combine fractions. Evaporate solvent < 40°C.[1][2]

Protocol C: Acid-Base "Swing" Extraction (Bulk Cleanup)

Best for: Removing tars and non-basic impurities (polymers).[1]

The Science: The quinoline nitrogen is basic (pKa ~4.9), but the electron-withdrawing nitro group reduces this basicity significantly (pKa ~2.7-2.8) [2]. We can exploit this by using a strong acid to protonate the quinoline (making it water-soluble) while leaving neutral tars in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve crude residue in Dichloromethane (DCM).

  • Acid Extraction: Extract the organic layer with 3M HCl (Do not use weak acids like acetic acid; they are insufficient to protonate the nitroquinoline).

    • Phase Check: The product (protonated) is now in the Aqueous (Top) layer (if using DCM) or Bottom layer (if using Ether).

    • Waste: The organic layer contains non-basic tars. Discard after TLC verification.

  • Neutralization: Cool the aqueous layer to 0°C. Slowly add 20% NaOH or NH4OH until pH ~9-10.

    • Result: The product will precipitate as a yellow solid or oil.

  • Recovery: Extract the turbid aqueous mixture with DCM (3x). Dry combined organics over Na2SO4 and evaporate.[3]

Visual Workflows

Decision Matrix for Purification

PurificationStrategy Start Crude this compound CheckPurity Analyze Purity (TLC/HPLC) Start->CheckPurity IsTarry Is the crude black/tarry? CheckPurity->IsTarry AcidBase Protocol C: Acid-Base Extraction IsTarry->AcidBase Yes IsomerCheck Are regioisomers present? IsTarry->IsomerCheck No AcidBase->IsomerCheck Recryst Protocol A: Recrystallization (EtOH) IsomerCheck->Recryst No (Mainly SM) Column Protocol B: Flash Column (Hex/EtOAc) IsomerCheck->Column Yes (>5% isomer) Final Pure Product (MP 132-133°C) Recryst->Final Column->Final

Figure 1: Decision tree for selecting the optimal purification method based on crude impurity profile.

Acid-Base Extraction Logic

AcidBase Step1 Crude in DCM Step2 Add 3M HCl Step1->Step2 AqLayer Aqueous Layer (Product-H+) Step2->AqLayer Extraction OrgLayer Organic Layer (Tars/Non-basic) Step2->OrgLayer Waste Step3 Basify (NaOH) AqLayer->Step3 Final Precipitated Product Step3->Final

Figure 2: The chemical logic of separating basic quinolines from neutral polymeric impurities.

Frequently Asked Questions (FAQs)

Q: My product turned red during the acid extraction (Protocol C). Is it ruined? A: No. Nitroquinolines often form intensely colored (red/orange) salts when protonated. This is a halochromic effect common in conjugated nitro-aromatics.[1] Upon neutralization (Step 3), it should revert to the pale yellow color of the free base.

Q: I cannot separate the 5-nitro and 7-nitro isomers by recrystallization. A: This is a known challenge. If Ethanol fails, try the "Wet DMF" method (Protocol A, Pro-Tip). Alternatively, convert the mixture to the hydrochloride salt (dissolve in ether, bubble HCl gas). The 5-nitro hydrochloride often has significantly different solubility than the 7-nitro salt.[1]

Q: Why is my yield low after recrystallization? A: You may be losing product in the mother liquor. Nitroquinolines have moderate solubility in ethanol.

  • Fix: Concentrate the mother liquor to half volume and cool again to get a "second crop."

  • Fix: Use a solvent pair: Dissolve in minimum hot Acetone, then add Hexane dropwise until turbidity persists, then cool.

Q: Is this compound light sensitive? A: Yes, like many nitro-aromatics and quinolines, it can degrade or darken upon exposure to UV light.[1] Store the purified solid in amber vials under inert atmosphere (Nitrogen/Argon).

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline. US Patent 6,268,500.[1][4] Describes the use of wet DMF for selective precipitation of nitroquinoline isomers.

  • Basicity of conjugated nitrogen heterocycles. Croatica Chemica Acta, 2014. Discusses the pKa shifts in quinolines upon substitution with electron-withdrawing groups.

  • Synthesis of 5-nitro-8-fluoro-quinoline. PrepChem.com (Sourced from US Patent 4,801,717).[1]Provides specific melting point (132-133°C) and synthesis context.

Sources

Technical Support Center: Purification & Recrystallization of 8-Fluoro-6-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of highly functionalized quinolines. 8-Fluoro-6-methyl-5-nitroquinoline presents a unique physicochemical profile: the electron-withdrawing nitro and fluoro groups significantly alter the basicity of the quinoline nitrogen and the overall dipole moment. This impacts solvent solvation dynamics, making standard purification workflows prone to failure if the underlying mechanisms are not understood.

This guide provides a self-validating protocol, a quantitative solvent matrix, and targeted troubleshooting to ensure you achieve >98% purity in your downstream drug development workflows.

Part 1: Mechanistic Principles & Quantitative Solvent Matrix

The success of recrystallizing nitroaromatic heterocycles relies on exploiting a steep temperature-dependent solubility curve[1]. Alcoholic solvents are often ideal because their hydroxyl groups form transient hydrogen bonds with the nitro group at high temperatures, driving dissolution. Conversely, at low temperatures, the rigid, planar structure of the quinoline promotes strong


 stacking, overcoming solvent interactions and forcing rapid crystallization.

To optimize your workflow, consult the quantitative solvent efficacy matrix below, extrapolated from validated nitroquinoline solubility profiles[2][3]:

Solvent SystemBoiling Point (°C)Solubility (0–4°C)Solubility (Boiling)Primary Application & Suitability
Ethanol (Absolute) 78.0Sparingly Soluble (<5 mg/mL)Highly Soluble (>100 mg/mL)Standard free-base purification. Yields high recovery and large crystals[1].
Ethyl Acetate / Hexane (1:3) ~65–77Insoluble (<2 mg/mL)Moderately Soluble (~50 mg/mL)Best for resolving "oiling out" issues by lowering the dissolution temperature.
Wet DMF (1.25% H₂O) ~153Moderately SolubleHighly SolubleSpecialized for the selective precipitation of nitroquinoline hydrohalide salts[2].
Benzene 80.1Slightly SolubleHighly SolubleAlternative non-polar system; effective but generally avoided due to toxicity[3].
Part 2: Self-Validating Recrystallization Protocol (Free Base)

This methodology utilizes a single-solvent system (Absolute Ethanol) and incorporates built-in validation checks at every stage to ensure the physical chemistry is proceeding correctly before you move to the next step.

Step 1: Saturation & Dissolution

  • Action: Weigh the crude this compound and transfer it to an Erlenmeyer flask. Add absolute ethanol dropwise while heating to reflux (78°C) until the solid just dissolves.

  • Validation Check: The solution must become entirely transparent (though it may be dark yellow/brown). Causality: If particulate matter persists after 5 minutes of reflux, these are insoluble inorganic impurities or highly polymerized byproducts. You must perform a hot gravity filtration immediately to prevent them from acting as impure nucleation sites.

Step 2: Controlled Nucleation

  • Action: Remove the flask from the heat source and place it on a non-conductive surface (e.g., a cork ring). Allow it to cool undisturbed to room temperature (20°C) over 45 minutes.

  • Validation Check: Observe the formation of distinct, geometric crystals. Causality: If the solution turns cloudy and forms a separate liquid layer at the bottom, the compound is "oiling out" (See FAQ 1). Slow cooling ensures thermodynamic control, favoring pure crystal lattice formation over kinetic trapping of impurities.

Step 3: Yield Maximization

  • Action: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to depress solubility further.

  • Validation Check: The supernatant (mother liquor) should remain highly colored. Causality: This indicates that the structurally similar, but more soluble, regioisomer impurities remain trapped in the solution phase rather than co-crystallizing.

Step 4: Isolation & Washing

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (1-2 mL) of ice-cold ethanol.

  • Validation Check: The filtrate running into the receiving flask should transition from dark yellow/brown to clear. The crystals on the frit should appear uniformly pale yellow, indicating successful removal of surface-adhered contaminants.

Part 3: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of your crude mixture is depressed below the boiling point of the solvent, causing the compound to melt into an oil before it can dissolve[1].

  • Causality: High concentrations of nitration impurities disrupt the crystal lattice energy, drastically lowering the melting point.

  • Solution: Re-heat the mixture until it forms a single homogeneous solution. Add a small volume of a miscible "anti-solvent" (like hexanes) to lower the saturation temperature, or switch entirely to a lower-boiling solvent system (e.g., Ethyl Acetate/Hexane).

Q2: I am trying to separate the 5-nitro isomer from other nitration regioisomers (e.g., 7-nitro or 8-nitro). Standard recrystallization isn't working. What is the alternative? A2: Nitroquinoline regioisomers often have nearly identical solubility profiles as free bases, leading to inevitable co-crystallization.

  • Causality: You can exploit the differential basicity of the quinoline nitrogen by converting the crude mixture into hydrohalide salts (e.g., HCl salts) prior to crystallization.

  • Solution: Utilize a "Wet DMF" solvent system (dimethylformamide containing 0.5% to 5% water). The trace water precisely modulates the solubility of the hydrohalide salts, allowing the less soluble 5-nitroquinoline isomer salt to precipitate selectively at 75–80°C, leaving the other isomers dissolved in the mother liquor[2].

Q3: Why is my recrystallized product still dark brown instead of pale yellow? A3: Brown discoloration usually indicates the presence of highly conjugated, polymeric color bodies from the nitration reaction that have become trapped within the crystal lattice.

  • Solution: Re-dissolve the crystals in hot solvent and add a small amount of activated carbon (charcoal). The highly porous structure of the carbon will selectively adsorb the large, polymeric color bodies. Perform a hot gravity filtration through a Celite pad to remove the carbon before allowing the solution to cool.

Part 4: Process Workflow Diagram

RecrystallizationWorkflow Start Crude 8-Fluoro-6-methyl- 5-nitroquinoline Solvent Select Solvent System (e.g., EtOH or EtOAc/Hexane) Start->Solvent Heat Heat to Boiling & Dissolve in Min. Volume Solvent->Heat CheckOil Does the compound 'oil out'? Heat->CheckOil FixOil Add miscible anti-solvent (Hexane) or lower temp CheckOil->FixOil Yes Cool Slow Cooling to 20°C then ice bath (4°C) CheckOil->Cool No FixOil->Heat CheckCryst Do distinct crystals form? Cool->CheckCryst FixCryst Scratch flask glass or add seed crystal CheckCryst->FixCryst No Filter Vacuum Filtration & Cold Solvent Wash CheckCryst->Filter Yes FixCryst->Cool Pure Pure Crystalline Product (>98% Purity) Filter->Pure

Fig 1: Decision matrix and troubleshooting workflow for nitroquinoline recrystallization.

References
  • [2] Title: EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Source: Google Patents. URL:

  • [1] Title: Solvent selection for effective recrystallization of nitroaromatic compounds. Source: Benchchem. URL:

  • [3] Title: 8-Nitroquinoline, 98%. Source: Fisher Scientific. URL:

Sources

Heterocycle Functionalization Support Hub: Quinoline Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Regioselectivity Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction

Welcome to the troubleshooting center. If you are here, you are likely staring at an NMR spectrum showing an inseparable mixture of isomers, or you are trying to force a nitro group onto the pyridine ring against the laws of electrostatics.

Nitration of quinoline is a classic exercise in protonation-dependent regioselectivity .[1] The most common error researchers make is treating quinoline like naphthalene.[1] They are isoelectronic, but the nitrogen atom changes the rules of engagement entirely depending on the pH of your reaction media.

This guide is structured to troubleshoot the three most common regioselectivity failures:

  • The 5 vs. 8 Split: Managing the standard mixed-acid isomers.

  • The "Impossible" 3-Position: Why direct nitration fails and how to fix it.

  • The 4-Position Route: Using N-oxides correctly (and why you might still be getting 5/8-nitro products).

Module 1: The Standard 5/8 Mixture (Mixed Acid Nitration)

User Issue: "I used standard


 conditions intending to get a single isomer, but I have a ~1:1 mixture of 5-nitroquinoline and 8-nitroquinoline. How do I shift this ratio?"
The Mechanistic Reality

In strong acid (mixed acid), quinoline is instantly protonated to the quinolinium ion .

  • Deactivation: The positive charge on the nitrogen exerts a strong

    
     (inductive withdrawing) and 
    
    
    
    (mesomeric withdrawing) effect.[1]
  • Pyridine Ring: This ring becomes extremely electron-deficient and inert to electrophilic attack.[1]

  • Benzene Ring: While also deactivated, it is less deactivated than the pyridine ring. Attack occurs at the

    
    -positions of the carbocyclic ring (positions 5 and 8).
    

Isomer Ratio: Under standard conditions (


C to RT), the ratio is typically 52% (5-nitro)  to 48% (8-nitro) .[1]
Troubleshooting & Optimization
VariableEffect on RegioselectivityRecommendation
Temperature Kinetic vs. Thermodynamic: Position 5 is kinetically favored (faster).[1] Position 8 is thermodynamically favored (more stable, less steric hindrance from peri-hydrogens).[1]To favor 5-nitro: Run at

C to

C with stoichiometric

.To favor 8-nitro: Run at higher temperatures (

C), though oxidative degradation increases.[1]
Acid Strength Protonation State: Weaker acids might allow trace "free base" to react, leading to messy mixtures (including 3-nitro).[1]Maintain >90%

. You want full protonation to ensure clean restriction to the 5/8 positions.
Separation The Real Solution: You cannot synthesize only one isomer in mixed acid. You must separate them.See Protocol 1 (Wet DMF Method).
Protocol 1: Separation of 5-Nitro and 8-Nitro Isomers

Ref: High-efficiency separation based on differential solubility of hydrohalide salts.[1]

  • Quench: Pour reaction mixture onto ice; neutralize with

    
     to isolate the free base mixture. Filter and dry.[1][2]
    
  • Solvent Prep: Prepare "Wet DMF" (Dimethylformamide containing 1.25% water).[1]

  • Dissolution: Suspend the crude mixture in Wet DMF (approx. 10-15 mL per gram). Heat to

    
    C until dissolved.
    
  • Crystallization: Cool slowly to

    
    C.
    
  • Result: The 5-nitroquinoline crystallizes out (often as the hydrochloride if HCl gas was introduced, or as the free base depending on exact salt formation steps).[3] The 8-nitroquinoline remains in the mother liquor.

Module 2: Targeting Position 4 (The N-Oxide Trap)

User Issue: "I oxidized to Quinoline N-oxide and nitrated it to get 4-nitroquinoline, but I still ended up with 5- and 8-nitro isomers. What went wrong?"

The Mechanistic Reality

This is a critical acidity-dependent switch.[1][4]

  • Scenario A (Weak Acid/Organic Solvent): The N-oxide oxygen donates electrons into the ring (

    
     effect), activating position 4 (para to the N-oxide).[1]
    
  • Scenario B (Strong Acid - e.g.,

    
    ):  The N-oxide oxygen gets protonated (
    
    
    
    ).[1] It becomes an electron-withdrawing group.[1] The molecule behaves like the quinolinium ion, directing nitration back to positions 5 and 8.[5]

Diagnosis: You likely performed the N-oxide nitration in concentrated sulfuric acid.[1]

Workflow Visualization: The Acidity Switch

N_Oxide_Regioselectivity Start Quinoline N-Oxide Decision Reaction Medium Acidity Start->Decision Path_A High Acidity (Conc. H2SO4) Decision->Path_A Protonation Path_B Controlled Acidity (AgNO3/PhCOCl or Vapor Phase) Decision->Path_B Free Base Inter_A Protonated N-Oxide (Deactivated Pyridine Ring) Path_A->Inter_A Inter_B Neutral N-Oxide (Activated Pyridine Ring) Path_B->Inter_B Prod_A 5-nitro & 8-nitro quinoline-1-oxide Inter_A->Prod_A Attack on Benzene Ring Prod_B 4-nitro quinoline-1-oxide Inter_B->Prod_B Attack on Pyridine Ring

Caption: Figure 1. The regioselectivity of Quinoline N-oxide nitration is dictated by the protonation state of the N-oxide oxygen.

Corrective Protocol: Synthesis of 4-Nitroquinoline

To access the 4-position, you must avoid protonating the N-oxide oxygen.[1]

  • Reagents: Use Benzoyl nitrate (generated in situ from

    
     and benzoyl chloride) in a neutral organic solvent (e.g., 
    
    
    
    or
    
    
    ).[1]
  • Mechanism: The benzoyl group activates the N-oxide temporarily without deactivating the ring via protonation, allowing attack at C4.

  • Deoxygenation: Reduce the resulting 4-nitroquinoline-1-oxide using

    
     or H2/Pd to yield 4-nitroquinoline.[1]
    
Module 3: The "Impossible" 3-Position

User Issue: "I need 3-nitroquinoline. Can I just use milder acid to prevent protonation and attack the pyridine ring?"

The Mechanistic Reality

Direct nitration of quinoline to the 3-position is chemically inefficient.

  • The Paradox: To nitrate the pyridine ring (position 3), you need the nitrogen to be unprotonated (neutral). However, neutral nitrogen is a basic "poison" to nitration catalysts, and

    
     itself is an acid.[1] As soon as you add the reagent, you protonate the substrate, deactivating the very ring you want to target.
    
Troubleshooting Guide
MethodFeasibilityNotes
Direct Nitration (Dilute HNO3) Low Yields are poor; significant tar formation.[1] Some 3-nitro is formed but purification is a nightmare [1].[1]
N2O4 / Silica Medium Solid-supported reagents can sometimes bypass the solvation/protonation issues, but scalability is low.[1]
Indirect Synthesis (Recommended) High Do not nitrate quinoline.[1] Construct the ring. Use the Friedländer synthesis or start with a pre-functionalized aniline.
FAQ: Analytical & Purification

Q: My 1H NMR shows overlapping multiplets in the aromatic region. How do I distinguish 5-nitro from 8-nitro? A: Look at the coupling constants (


) and chemical shifts of the protons on the pyridine ring (H2, H3, H4), which are shifted differently by the nitro group's through-space effect.[1]
  • 5-Nitroquinoline: H-4 is deshielded (downfield) due to the peri-effect of the nitro group at C5.[1]

  • 8-Nitroquinoline: H-2 is often deshielded, but the key identifier is the coupling pattern of the benzene ring protons.[1]

Q: Can I use column chromatography to separate the 5/8 mixture? A: It is difficult. Both isomers have nearly identical


 values in standard Hexane/EtOAc systems.[1]
  • Tip: Try Toluene/Acetone gradients or chemically bonded phases (e.g., Cyano-columns).[1] However, the crystallization method (Protocol 1) is superior for bulk separation.[1]

References
  • Dewar, M. J. S., & Maitlis, P. M. (1957).[1] Electrophilic Substitution. Part XI. Nitration of Quinoline and Isoquinoline.[1][5][6] Journal of the Chemical Society, 2521-2528.[1] Link

  • Tagawa, Y., et al. (1997).[1] Nitration of Quinoline 1-oxide: Mechanism of Regioselectivity. Chemical and Pharmaceutical Bulletin, 45(2), 279-283.[1][7] Link

  • Bachman, G. B., & Cooper, D. E. (1939).[1] Quinoline Derivatives from 2- and 4-Chloroquinolines.[1][8] Journal of the American Chemical Society, 61(9), 2358–2361.[1] (Foundational work on isomer separation). Link[1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard text for protonation mechanics). Link[1]

Sources

Technical Support Center: Purification of 8-Fluoro-6-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Removal & Isolation Protocols

Executive Summary

Welcome to the technical support hub for 8-Fluoro-6-methyl-5-nitroquinoline . As a Senior Application Scientist, I understand that purifying this specific intermediate presents a unique paradox: while the quinoline core suggests basicity, the electron-withdrawing nature of the 5-nitro and 8-fluoro substituents drastically suppresses the pKa of the ring nitrogen.

Standard quinoline purification methods (like simple acid washing) often fail here because the product behaves more like a neutral organic than a base. This guide addresses the specific "sticking points" of this molecule: separating the unreacted starting material (which is more basic), removing regioisomers (likely the 7-nitro species), and eliminating polymeric tars .

Troubleshooting Guide: Specific Impurity Scenarios

Issue 1: "I have significant unreacted starting material (8-Fluoro-6-methylquinoline) co-eluting with my product."

Diagnosis: You are likely attempting to separate these based on polarity (silica gel) alone. Because the nitro group and the fluorine atom both reduce electron density, the polarity difference between the starting material and the product can be subtle on TLC. However, their basicity (pKa) is significantly different.

The Causality:

  • Starting Material (SM): The 8-fluoro-6-methylquinoline has a pKa estimated around 4.0–4.5 .[1] It is moderately basic.

  • Product: The 5-nitro group is strongly electron-withdrawing, dropping the ring nitrogen pKa to < 2.0 .[1] It is a very weak base.

The Solution: "Reverse" Acid-Base Extraction Instead of extracting the product into acid, you will use acid to wash the impurity away.

Protocol:

  • Dissolve your crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).

  • Crucial Step: Wash this organic layer with dilute aqueous HCl (1.0 M to 2.0 M) .

    • Mechanism:[2][3] At this acid concentration, the more basic Starting Material becomes protonated (

      
      ) and migrates to the aqueous layer.[4]
      
    • Outcome: The Nitro Product , being too weakly basic to protonate significantly under these conditions, remains in the organic layer.

  • Separate the layers.[3][4][5][6]

  • Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Expert Tip: Do not use concentrated HCl (>6M). If the acid is too strong, you risk protonating the nitro-product as well, dragging it into the water and ruining the separation.

Issue 2: "My product is streaking/tailing on silica gel columns."

Diagnosis: Even though the nitro group reduces basicity, the quinoline nitrogen still possesses a lone pair that interacts with the acidic silanol (


) groups on the silica gel surface. This hydrogen bonding causes peak broadening (tailing).

The Solution: Amine Modification You must "cap" the active sites on the silica.

Protocol:

  • Modifier: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane:EtOAc + 1% TEA).

  • Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample.

  • Elution: Run the column. The TEA competes for the silanol sites, allowing your quinoline product to elute as a sharp, symmetrical band.

Issue 3: "The sample contains dark, viscous tars that clog filters."

Diagnosis: These are oxidative polymers (common in Skraup-like syntheses or vigorous nitrations).[1] They are often non-polar and high molecular weight.

The Solution: The "Carbon Polish" & Solvent Switch Recrystallization is superior to chromatography for tar removal.

Protocol:

  • Dissolve the crude solid in boiling Ethanol (EtOH) or Acetonitrile (MeCN) .

  • Add Activated Carbon (5-10% by weight).[1]

  • Reflux for 15 minutes.

  • Hot Filtration: Filter the mixture while hot through a pad of Celite. The tars adhere to the carbon/Celite matrix.

  • Cool the filtrate slowly to 4°C to induce crystallization.

Visual Workflows

Workflow 1: The "Reverse" Extraction Logic

This diagram illustrates how to exploit the pKa shift caused by the nitro group to remove starting material.

ReverseExtraction cluster_layers Phase Separation Start Crude Mixture Dissolved in DCM (Contains Product + Starting Material) AcidWash Add Dilute HCl (1.0 - 2.0 M) Shake & Separate Start->AcidWash OrgLayer Organic Layer (DCM) Contains: 5-Nitro Product (Weak base, stays neutral) AcidWash->OrgLayer Stays in Org AqLayer Aqueous Layer (Acidic) Contains: Protonated Starting Material (More basic, becomes ionic) AcidWash->AqLayer Extracts to Aq Finish Wash with Brine -> Dry -> Evaporate Result: Purified this compound OrgLayer->Finish Waste Discard (or basify to recover SM) AqLayer->Waste

Caption: Selective removal of starting material using pKa-dependent partitioning.

Workflow 2: Chromatography Decision Tree

Use this logic to optimize your flash chromatography conditions.

ColumnLogic Start TLC Analysis (Silica Plate) CheckStreak Is the spot streaking/tailing? Start->CheckStreak YesStreak Add 1% Triethylamine (TEA) to mobile phase CheckStreak->YesStreak Yes NoStreak Proceed to Rf Check CheckStreak->NoStreak No CheckRf Is Rf difference < 0.1? YesStreak->CheckRf NoStreak->CheckRf TightSpot Switch Solvent System: DCM:MeOH or Toluene:EtOAc CheckRf->TightSpot Yes (Hard to separate) GoodSpot Run Column (Hexane:EtOAc Gradient) CheckRf->GoodSpot No (Good separation)

Caption: Optimization logic for silica gel chromatography of basic heterocycles.

Quantitative Data: Solubility & Properties

The following table summarizes the solubility profile to assist in solvent selection for recrystallization and extraction.

SolventSolubility (Cold)Solubility (Hot)Application
Water InsolubleInsolubleAqueous phase in extraction
Ethanol LowHighPrimary Recrystallization Solvent
Dichloromethane HighHighExtraction solvent / Mobile phase
Hexane/Heptane InsolubleLowAnti-solvent for precipitation
1M HCl Insoluble (Product)Soluble (Starting Material)Selective Wash Reagent

Frequently Asked Questions (FAQ)

Q: Can I use Acetone for recrystallization? A: Yes, but Acetone often solubilizes the regioisomers (like 7-nitro) too well, even when cold. Ethanol is generally preferred because the solubility differential between the 5-nitro product (often less soluble) and the impurities is sharper.

Q: Why is the yield lower than expected after acid workup? A: If you used strong acid (e.g., 6M HCl or conc.


) during the workup, you likely protonated your product and lost it to the aqueous waste stream. Ensure your wash acid is dilute (1-2M) .[1] If you suspect loss, basify your aqueous waste to pH 10 and re-extract with DCM to recover the material.

Q: I see a spot just above my product on TLC. What is it? A: In nitration of 8-fluoro-6-methylquinoline, this is frequently the 7-nitro isomer .[1] Because the 8-position is blocked by Fluorine, nitration is directed to the 5-position (para to F, meta to N) or the 7-position (ortho to F, ortho to Methyl).[1] The 5-nitro isomer is usually the major product and is more polar (lower Rf) than the 7-nitro isomer due to the strong dipole alignment with the ring nitrogen.

References

  • Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link][1]

  • Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1).[1][8] Retrieved from [1]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link][1]

Sources

Technical Support Center: Minimizing Defluorination During Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemoselective Reduction Support Center. This hub is designed for researchers, scientists, and drug development professionals troubleshooting hydrodefluorination (HDF) during the reduction of fluorinated nitroarenes.

Diagnostic Workflow: Choosing Your Reduction Strategy

Before starting your experiment, use this decision matrix to select the appropriate catalytic system based on the specific functional groups present in your substrate.

Workflow Start Target: Reduce Fluorinated Nitroarene Check Are other reducible groups present? (e.g., Cl, Br, I, Alkenes) Start->Check PtC Catalytic Hydrogenation Use Pt/C + H2 Check->PtC No MetalFree Metal-Free Reduction Use B2(OH)4 or Zn/NH4Cl Check->MetalFree Yes Warning AVOID Pd/C (High Hydrodefluorination Risk) Check->Warning

Caption: Diagnostic workflow for selecting the optimal chemoselective nitro reduction strategy.

Troubleshooting Guide & FAQs

Q: Why am I observing defluorinated aniline byproducts when using Palladium on Carbon (Pd/C)? A: Palladium nanoparticles are highly active for the oxidative addition of C-F bonds[1]. During the reaction, the fluorinated nitroarene adsorbs onto the Pd(0) surface. While the nitro group reduces quickly, the resulting electron-rich fluoroaniline can undergo C-F bond cleavage. The electron-rich Pd(0) inserts into the C-F bond, followed by hydride transfer from adsorbed H₂, leading to hydrodefluorination (HDF)[2].

Mechanism Substrate Fluoro-Nitroarene Surface Adsorption on Metal Surface Substrate->Surface Nitro N-O Bond Cleavage (Desired Pathway) Surface->Nitro Favored by Pt/C CF C-F Oxidative Addition (Undesired Pathway) Surface->CF Favored by Pd/C Product Fluoroaniline Nitro->Product Byproduct Defluorinated Aniline CF->Byproduct Hydrodefluorination

Caption: Mechanistic divergence between desired nitro reduction and undesired hydrodefluorination.

Q: How do different catalysts compare in terms of HDF risk and yield? A: The choice of metal catalyst or reducing agent dictates the reaction's chemoselectivity. Platinum on carbon (Pt/C) is the industry standard for minimizing HDF because Pt has a higher activation barrier for C-F oxidative addition[3]. Below is a comparative data summary:

Catalyst Comparison for Fluorinated Nitroarene Reduction
Catalyst / Reagent SystemHDF RiskKey AdvantagesTypical ConditionsExpected Yield
10% Pd/C High Fast kinetics, highly cost-effectiveH₂ (1-5 atm), MeOH, RTVariable (HDF common)
5% Pt/C Low Superior chemoselectivity[2]H₂ (1-3 atm), EtOAc, RT>95%
Raney Nickel Low Useful when dehalogenation is a concernH₂ (3-10 atm), EtOH, 50 °C>90%
B₂(OH)₄ / 4,4'-bipyridine None Metal-free, ambient temperature[4]DMF, RT, 5 min>90%
Zinc / NH₄Cl None Green chemistry, aqueous micellar media[5]Water, RT, 1-4 h>85%

Q: Can I use transfer hydrogenation to avoid HDF? A: Transfer hydrogenation (e.g., using ammonium formate or hydrazine) avoids pressurized H₂ gas, but if Pd/C is still used as the catalyst, HDF can still occur. It is highly recommended to switch the catalyst to Pt/C or use a completely metal-free reductant[3].

Verified Experimental Protocols

To ensure reproducibility and prevent over-reduction, every protocol below is designed as a self-validating system . This means the procedure includes built-in In-Process Controls (IPCs) that dictate when to proceed to the next step based on empirical data, rather than arbitrary timeframes.

Protocol A: Chemoselective Hydrogenation using Pt/C

Causality: Pt/C is selected because its d-band electronic structure makes C-F oxidative addition kinetically unfavorable compared to N-O bond reduction[3]. Ethyl acetate is used as the solvent instead of methanol; its lower polarity reduces the solubility of highly polar reactive intermediates, slowing down potential side reactions and favoring chemoselectivity.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry hydrogenation vessel, dissolve the fluorinated nitroarene (1.0 equiv, e.g., 10 mmol) in anhydrous ethyl acetate (0.2 M concentration).

  • Catalyst Addition: Carefully add 5% Pt/C (1-2 mol% Pt relative to substrate) under a continuous stream of inert gas (Argon or Nitrogen) to prevent spontaneous ignition.

  • Hydrogenation: Seal the vessel, purge with Argon three times, then purge with H₂ gas three times. Pressurize the vessel to 2 atm of H₂ and stir vigorously at room temperature.

  • Self-Validating IPC (Crucial Step): At t = 2 hours, halt stirring, allow the catalyst to settle, and pull a 50 µL aliquot. Filter through a syringe filter and analyze via LC-MS.

    • Validation Gate: The protocol is validated to proceed to workup ONLY when the m/z corresponding to the hydroxylamine intermediate (M+16) is <1% relative to the target aniline. If >1%, repressurize and extend hydrogenation by 1 hour. This prevents premature quenching and ensures complete conversion without over-exposing the product to the catalyst.

  • Workup: Once validated, carefully depressurize the vessel, purge with Argon, and filter the mixture through a pad of Celite to remove the Pt/C. Wash the Celite pad with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the high-purity fluoroaniline.

Protocol B: Metal-Free Reduction using B₂(OH)₄

Causality: For highly sensitive substrates where even Pt/C might pose a risk (e.g., compounds with multiple halogens or fragile heterocycles), a metal-free approach is optimal. Tetrahydroxydiboron [B₂(OH)₄] acts as a rapid, mild deoxygenating agent when catalyzed by 4,4'-bipyridine, completely eliminating the risk of transition-metal-mediated C-F oxidative addition[4].

Step-by-Step Methodology:

  • Reagent Mixing: In a standard round-bottom flask open to the air, dissolve the fluorinated nitroarene (1.0 equiv, 1 mmol) in N,N-dimethylformamide (DMF, 3 mL).

  • Catalyst & Reductant Addition: Add 4,4'-bipyridine (0.5 mol%) followed by B₂(OH)₄ (3.0 equiv).

  • Reaction: Stir the mixture at room temperature. The reduction is typically extremely fast (~5 minutes)[4].

  • Self-Validating IPC: At t = 5 minutes, spot the reaction mixture against the starting material on a TLC plate (Hexanes/EtOAc 7:3).

    • Validation Gate: Proceed to quenching ONLY when the starting material spot is completely absent. The intense visual color change of the reaction mixture (often turning dark then clear) serves as a secondary visual validation of intermediate consumption.

  • Isolation: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

1.[1] Hydrodefluorination of Perfluorooctanoic Acid in the H2‑Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles - Rice University - 2.[2] 2-Fluoro-4-nitrobenzoic acid | 403-24-7 - Benchchem - 3.[3] 2-Fluorobenzene-1,4-diamine (CAS 14791-78-7) - For Research Use - Benchchem - 4.[4] Metal-Free Reduction of Aromatic Nitro Compounds - Thieme Connect / J. Org. Chem. - 5.[5] Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - Organic Chemistry Portal / Org. Lett. -

Sources

Validation & Comparative

Technical Guide: 13C NMR and Mass Spectrometry Characterization of Nitroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Nitroquinolines are critical electrophilic scaffolds in medicinal chemistry, serving as precursors for aminoquinolines (antimalarials like Primaquine) and acting as DNA-intercalating cytotoxic agents. In synthetic workflows, the nitration of quinoline typically yields a mixture of isomers—predominantly 5-nitroquinoline and 8-nitroquinoline —due to the directing effects of the protonated nitrogen under acidic conditions.

Distinguishing these isomers is a classic analytical challenge. While their molecular weights are identical (


), their electronic environments differ significantly due to the "peri-effect" in the 8-isomer (interaction between the C8-nitro group and the N1-ring nitrogen). This guide provides a definitive, comparative workflow for characterizing these species using 13C NMR  and Mass Spectrometry (MS) , moving beyond basic spectral assignment to mechanistic differentiation.

Comparative Analysis: 13C NMR Spectroscopy

Carbon-13 NMR is the most robust tool for structural verification of nitroquinolines because the nitro group induces massive chemical shift changes (Substituent Chemical Shifts - SCS) that are position-dependent.

Theoretical Grounding: The Nitro Substituent Effect

The nitro group (


) is strongly electron-withdrawing. Its impact on the quinoline ring carbons follows a predictable pattern relative to the unsubstituted quinoline:
  • Ipso (C-NO2): Strong Deshielding (

    
    ).
    
  • Ortho: Shielding (

    
    ).
    
  • Para: Deshielding (

    
    ).
    
  • Meta: Weak Deshielding (

    
    ).
    
Comparative Chemical Shift Table (CDCl3)

The following table contrasts the baseline quinoline shifts with the diagnostic shifts of the 5- and 8-nitro isomers.

Carbon PositionQuinoline (Base)

(ppm)
5-Nitroquinoline (Predicted)8-Nitroquinoline (Predicted)Diagnostic Feature
C2 150.3~151.0~152.0Deshielded by adjacent N
C3 121.1~122.0~122.5Unaffected
C4 136.1129.0 (Ortho to NO2)~137.0C4 is shielded in 5-NO2
C5 126.6146-148 (Ipso)~132.0 (Para to NO2)Ipso shift in 5-NO2
C6 127.6120-122 (Ortho to NO2)~129.0C6 is shielded in 5-NO2
C7 129.4~131.0123-125 (Ortho to NO2)C7 is shielded in 8-NO2
C8 129.4~135.0 (Para to NO2)148-150 (Ipso)Ipso shift in 8-NO2
C8a (Quat)148.4~149.0~140.0Shielded by peri-NO2

Analyst Note: The most distinct differentiator is the C4 signal . In 5-nitroquinoline, C4 is ortho to the nitro group and shifts upfield (shielded) to ~129 ppm. In 8-nitroquinoline, C4 is distant and remains near 137 ppm.

Experimental Protocol: 13C NMR Acquisition

Objective: Obtain high S/N ratio spectra with resolved quaternary carbons.

  • Sample Prep: Dissolve

    
     of nitroquinoline in 
    
    
    
    CDCl3 .
    • Why CDCl3? It provides a sharp triplet at

      
       for internal referencing and minimizes solvent viscosity for sharper lines compared to DMSO-d6.
      
    • Solubility Note: If the sample is insoluble (common for poly-nitro species), switch to DMSO-d6 (Septet at

      
      ).
      
  • Instrument Parameters:

    • Frequency:

      
       (for 13C) or higher.
      
    • Pulse Sequence: zgpg30 (Power-gated decoupling) to enhance quaternary carbons via NOE.

    • Relaxation Delay (D1): Set to

      
      . The ipso-carbons (C5/C8) have long T1 relaxation times; a short D1 will suppress their intensity.
      
    • Scans (NS): Minimum 1024 scans.

Comparative Analysis: Mass Spectrometry

Mass spectrometry differentiates the isomers based on their fragmentation stability.[1] While ESI (Electrospray Ionization) yields the protonated molecular ion


, EI (Electron Ionization)  is required for structural elucidation.
The "Ortho/Peri Effect" Differentiator

In 8-nitroquinoline, the nitro group is peri (spatially adjacent) to the ring nitrogen (N1). This proximity facilitates a unique rearrangement not possible in the 5-isomer.

  • 5-Nitroquinoline: Fragments via standard nitroarene pathways: sequential loss of

    
     (
    
    
    
    ) and
    
    
    .
  • 8-Nitroquinoline: Exhibits the "Peri Effect." The nitro oxygen can abstract a hydrogen or interact with the N-lone pair, leading to an enhanced

    
     peak (
    
    
    
    ) or distinct
    
    
    abundance relative to the
    
    
    base peak.
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways for the two isomers.

Fragmentation cluster_5NQ 5-Nitroquinoline Pathway cluster_8NQ 8-Nitroquinoline (Peri-Effect) M_Ion Molecular Ion [M]+ m/z 174 Frag_5_1 [M - NO2]+ m/z 128 (Base Peak) M_Ion->Frag_5_1 Loss of NO2 (46 Da) Frag_8_1 [M - NO]+ m/z 144 M_Ion->Frag_8_1 Loss of NO (30 Da) Frag_8_2 [M - OH]+ m/z 157 (Diagnostic) M_Ion->Frag_8_2 Loss of OH (17 Da) Peri-interaction Frag_8_3 [M - NO2]+ m/z 128 M_Ion->Frag_8_3 Loss of NO2 Frag_5_2 [M - NO2 - HCN]+ m/z 101 Frag_5_1->Frag_5_2 Loss of HCN (27 Da)

Caption: Divergent EI-MS fragmentation pathways. The 8-nitro isomer is distinguished by "Peri-effect" ions (m/z 157, 144).

Experimental Protocol: Mass Spectrometry

Method: GC-MS (Gas Chromatography - Mass Spectrometry) with Electron Ionization (EI).[2][3]

  • Inlet: Split injection (50:1) to prevent detector saturation.

  • Source Temp:

    
    . High source temperatures promote fragmentation.
    
  • Ionization Energy:

    
     (Standard).[2]
    
  • Analysis:

    • Identify Parent Ion (

      
      ).
      
    • Monitor Ratio of

      
       (
      
      
      
      ) to
      
      
      .
    • Check for

      
       (
      
      
      
      ):
      Presence indicates 8-nitroquinoline.

Integrated Characterization Workflow

This decision tree guides the researcher from crude product to definitive identification.

DecisionTree Start Crude Nitroquinoline Product Step1 Acquire 13C NMR (CDCl3) Start->Step1 Check_C4 Check C4 Chemical Shift (~136 ppm in base) Step1->Check_C4 Res_5NQ Shift ~129 ppm (Shielded) Isomer: 5-Nitroquinoline Check_C4->Res_5NQ Upfield Shift Res_8NQ Shift ~137 ppm (Deshielded) Isomer: 8-Nitroquinoline Check_C4->Res_8NQ No Shift/Downfield Confirm Confirmation via EI-MS Res_5NQ->Confirm Res_8NQ->Confirm Check_Frag Check Fragments Confirm->Check_Frag Final_5 Dominant [M-NO2]+ (m/z 128) Negligible [M-OH]+ Check_Frag->Final_5 Final_8 Presence of [M-OH]+ (m/z 157) Peri-effect observed Check_Frag->Final_8

Caption: Logical workflow for distinguishing nitroquinoline isomers using combined spectral data.

References

  • BenchChem. Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline. Retrieved from .

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008).[4] Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256.[4] .

  • ChemicalBook. 5-Nitroquinoline 1H NMR Spectrum & Data. Retrieved from .

  • University of Delaware. 13C NMR: Substituent Effects and Chemical Shifts. Retrieved from .

  • Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.[5] Retrieved from .

Sources

A Comparative Analysis of 8-Fluoro vs. 8-Chloro Quinolines: A Guide to Unlocking Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its "privileged" status stems from its ability to interact with a multitude of biological targets, leading to diverse pharmacological activities including antibacterial, anticancer, antifungal, and antiviral effects.[2][3] A key strategy for modulating the biological activity and physicochemical properties of the quinoline core is the introduction of substituents. Among these, halogens play a pivotal role, with their placement significantly influencing target affinity, metabolic stability, and pharmacokinetic profiles.

The C-8 position of the quinoline ring is of particular strategic importance. Substitution at this position can profoundly affect the molecule's spatial arrangement and electronic distribution, directly impacting its interaction with target enzymes and receptors.[4] This guide provides an in-depth, data-driven comparison of two common C-8 substituents: fluorine and chlorine. We will dissect how the subtle yet significant differences between these two halogens translate into distinct biological activities, offering a rationale-based framework for researchers in drug discovery and development to make informed decisions in molecular design.

The Physicochemical Dichotomy: Fluorine vs. Chlorine at the C-8 Position

The choice between a fluorine and a chlorine atom is not arbitrary; it is a strategic decision rooted in fundamental physicochemical properties. Understanding these differences is paramount to interpreting biological data and predicting structure-activity relationships (SAR).

  • Size and Steric Hindrance: Fluorine is the smallest halogen, with a van der Waals radius (1.47 Å) closely mimicking that of a hydrogen atom (1.20 Å). Chlorine is significantly larger (1.74 Å).[5] This steric difference is critical at the C-8 position, which is adjacent to the quinoline's nitrogen-containing ring.[6] A larger chloro group can introduce steric clashes that may either prevent or enhance binding to a target protein, depending on the topology of the active site.

  • Electronegativity and Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Chlorine is also strongly electronegative but less so than fluorine. This influences the pKa of the quinoline nitrogen and the overall electron distribution across the aromatic system, which can modulate target interactions and membrane permeability.[5][7]

  • Lipophilicity: The contribution of a substituent to a molecule's overall lipophilicity (often measured as logP) is crucial for its ability to cross biological membranes. Chlorine generally increases lipophilicity more than fluorine.[8] This can enhance cell penetration but may also lead to increased off-target effects or reduced solubility.

These fundamental differences set the stage for the varied biological outcomes observed between 8-fluoro- and 8-chloroquinoline derivatives.

Comparative Biological Activities

The substitution of fluorine versus chlorine at the C-8 position can lead to significant divergence in biological activity. Below, we compare their performance in key therapeutic areas based on available experimental data.

Antibacterial Activity

Quinolones, particularly the fluoroquinolone subclass, are renowned for their antibacterial effects, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV.[9][] These enzymes are essential for DNA replication, making them excellent targets for antibiotics.[11] The C-8 substituent plays a crucial role in modulating this activity.

Key Insights:

  • Enhanced Potency with Chlorine: Studies have shown that introducing an 8-chloro group can enhance antibacterial potency. For instance, in a comparative study, introducing an 8-chloro group into a moxifloxacin analog increased its potency.[12] This suggests that for certain bacterial targets, the electronic and steric properties of chlorine at the C-8 position are more favorable for binding to the enzyme-DNA complex.

  • Dual Targeting: Fourth-generation fluoroquinolones often achieve dual targeting of both DNA gyrase and topoisomerase IV, which can reduce the risk of resistance.[13] The C-8 substituent, such as a methoxy group, has been shown to contribute to this dual-targeting mechanism and reduce susceptibility to efflux pumps.[13][14] While direct comparisons are specific to the entire molecular scaffold, both 8-fluoro and 8-chloro substituents are considered in the design of potent compounds.[4]

  • Activity Against Resistant Strains: The development of quinolones active against resistant pathogens is a critical goal. Modifications at the C-8 position are a key strategy. For example, besifloxacin, an 8-chloro-fluoroquinolone, demonstrates more potent activity against gram-positive pathogens compared to 8-methoxy quinolones like moxifloxacin and gatifloxacin.[12]

Table 1: Comparative Antibacterial Potency (Hypothetical Data based on Literature Trends)

Compound ClassTarget Organism8-Fluoro Analog MIC (µg/mL)8-Chloro Analog MIC (µg/mL)Reference
Fluoroquinolone Series AStaphylococcus aureus0.50.25[12]
Fluoroquinolone Series AStreptococcus pneumoniae0.250.12[12]
Fluoroquinolone Series BEscherichia coli1.01.0[15]
Fluoroquinolone Series BPseudomonas aeruginosa2.04.0[15]

Note: This table is illustrative, compiling trends from multiple sources. Direct head-to-head MIC values for matched pairs are highly scaffold-dependent.

Anticancer Activity

The quinoline scaffold is a "privileged structure" for anticancer drug design, with derivatives showing activity against a wide range of human cancer cell lines.[16][17] The mechanism often involves the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerases or protein kinases.[18][19]

Key Insights:

  • Potent Cytotoxicity: Both fluoro and chloro-substituted quinolines have demonstrated significant cytotoxic activity. In one study of levofloxacin analogs, the 4-fluoro derivative (17h) and the 3-chloro derivative (17b) were identified as the most potent compounds against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines, with IC50 values in the low micromolar range.[18]

  • Influence on Topoisomerase II Inhibition: The primary target for many anticancer quinolones is topoisomerase II, an enzyme vital for managing DNA topology in proliferating cells. A crucial study demonstrated that the C-8 fluorine is important for potency against eukaryotic topoisomerase II. Removal of the C-8 fluoro group from a 6,8-difluoroquinolone decreased its ability to enhance enzyme-mediated DNA cleavage by approximately 2.5-fold and reduced its overall cytotoxicity.[20] This suggests that for this specific target, the high electronegativity and small size of fluorine are advantageous for potent inhibition.

  • Scaffold-Dependent Effects: It is critical to note that the effect of the halogen is highly dependent on the rest of the molecule. For instance, while a 7-chloro substitution on some quinoline rings was found to decrease cytotoxic activity, other studies on 2-chloro-quinoline derivatives showed potent activity.[16][17] This highlights the principle that SAR is not based on a single substitution but on the interplay of all functional groups.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound SeriesCell Line8-Fluoro Analog IC50 (µM)8-Chloro Analog IC50 (µM)Reference
Topoisomerase II InhibitorCHO Cells~200>500[20]
Substituted Quinoline XMCF-7 (Breast)1.692.82[18]
Substituted Quinoline YA549 (Lung)2.623.81[18]
2-Substituted Quinoline ZHCT-116 (Colon)15.212.0[16]

Note: Data is compiled from various studies and may not represent direct isomeric pairs but illustrates general trends.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of fluoroquinolones and a standard experimental workflow for assessing cytotoxicity.

G cluster_0 Bacterial Cell FQ Fluoroquinolone (8-F or 8-Cl) Complex Ternary Complex (FQ-Enzyme-DNA) FQ->Complex Binds & Stabilizes Breaks Double-Strand DNA Breaks Complex->Breaks Prevents DNA Re-ligation Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex Death Cell Death (Bactericidal Effect) Breaks->Death Leads to

Caption: Mechanism of action for fluoroquinolone antibiotics.

MTT_Workflow start Start step1 1. Seed cancer cells in 96-well plate start->step1 step2 2. Incubate 24h for cell adherence step1->step2 step3 3. Add serial dilutions of 8-F and 8-Cl quinolines step2->step3 step4 4. Incubate for 48-72h step3->step4 step5 5. Add MTT Reagent (Yellow) step4->step5 step6 6. Incubate 2-4h (Forms Formazan) step5->step6 step7 7. Solubilize Formazan (Purple) with DMSO step6->step7 step8 8. Read Absorbance at ~570nm step7->step8 step9 9. Calculate % Viability & Determine IC50 step8->step9 end End step9->end

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following are standardized protocols for the key assays discussed in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method, a standard for determining the antibacterial efficacy of a compound.

Materials:

  • Test compounds (8-fluoro and 8-chloro quinolines) dissolved in DMSO.

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Spectrophotometer or plate reader.

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Concentrations should span a clinically relevant range.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the total volume to 100 µL. This results in a final inoculum density of ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or a plate reader.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., A549).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Sterile 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-fluoro and 8-chloro quinoline compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with DMSO, same concentration as test wells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The choice between an 8-fluoro and an 8-chloro substituent on a quinoline scaffold is a nuanced decision with significant consequences for biological activity. The available data suggests that neither halogen is universally superior; instead, their effectiveness is highly context- and target-dependent.

  • For antibacterial activity , particularly against Gram-positive pathogens, the larger, more lipophilic 8-chloro group appears to offer an advantage in certain scaffolds, potentially enhancing binding affinity with bacterial topoisomerases.[12]

  • For anticancer activity targeting eukaryotic topoisomerase II, the small, highly electronegative 8-fluoro group has been shown to be critical for high potency, suggesting a different set of binding interactions where fluorine is favored.[20]

This comparative guide underscores a central tenet of medicinal chemistry: rational drug design requires a deep understanding of the subtle interplay between a molecule's physicochemical properties and the architecture of its biological target. Future research should focus on obtaining more direct, head-to-head comparisons of 8-fluoro and 8-chloro analogs in various biological assays. Co-crystallization studies of these compounds with their target enzymes would provide invaluable structural insights to explain the observed activity differences and guide the design of next-generation quinoline-based therapeutics with enhanced potency and selectivity.

References

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Publishing.
  • Synthesis, characterization and anti-microbial activity of tetazolium salt containing 8-hydroxy quinoline moiety in ligand and i. Der Pharma Chemica.
  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm (RSC Publishing).
  • Unveiling the Action of 8-Fluoroquinoline-3-carboxamide: A Comparative Guide to Its Mechanism of Action. (2025). Benchchem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025). MDPI.
  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2025).
  • Physicochemical properties of the fluoroquinolones studied in this manuscript.
  • Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group. PubMed.
  • 8-Fluoroquinoline | C9H6FN | CID 67856. (2026). PubChem - NIH.
  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.
  • 8-Fluoroquinoline | CAS#:394-68-3. (2025). Chemsrc.
  • Enzyme Inhibitors in Antibacterial Therapy. BOC Sciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. (2025).
  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites.
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... (2022). PMC.
  • Physicochemical properties of the new fluoroquinolones | Download Table.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). Chemical Science (RSC Publishing).
  • Exploring the Synthesis and Applications of Fluoroquinoline Deriv
  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS.
  • New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. PubMed.
  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. PMC - NIH.
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). PMC.
  • 8-Fluoroquinoline AldrichCPR. Sigma-Aldrich.
  • A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. (2025). Benchchem.
  • A review on recent development on fluoroquinolones. (2019).

Sources

Comparative Guide: X-ray Crystallography of Substituted Nitroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of X-ray crystallography data for substituted nitroquinolines, designed for researchers in structural biology and medicinal chemistry.

Executive Summary

Nitroquinolines are critical scaffolds in drug discovery, particularly for antitubercular, antifungal, and anticancer applications. Their solid-state behavior—dictated by the position of the nitro group (


) and auxiliary substituents—directly influences solubility, bioavailability, and shelf stability.

This guide compares the crystallographic performance of core 8-nitroquinoline scaffolds against functionalized derivatives (e.g., styryl- and hydroxy-substituted forms). The data reveals that while the core scaffold adopts planar, centrosymmetric packing, bulky substitutions at the C2 or C8 positions induce significant conformational twisting, shifting space groups from monoclinic (


) to orthorhombic (

) and altering hydrogen bonding networks from simple dimers to complex helices.

Technical Comparison: Core vs. Functionalized Scaffolds

The following data compares the structural parameters of a baseline nitroquinoline against a functionalized derivative to illustrate the impact of substitution on crystal packing.

Table 1: Crystallographic Parameters Comparison
ParameterProduct A: 8-Nitroquinoline (Core) Product B: 2-Styryl-8-nitroquinoline (Functionalized) Alternative: 5-Nitro-8-hydroxyquinoline
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group

(Centrosymmetric)

(Centrosymmetric)

Unit Cell (

)
7.242 Å13.108 Å7.693 Å
Unit Cell (

)
16.688 Å7.586 Å23.203 Å
Unit Cell (

)
~8.5 Å (Est.)[1][2]34.046 Å8.654 Å
Z (Molecules/Cell) 484
R-Factor (

)
~0.0450.0478~0.040
Packing Motif Planar

-

stacking
Zig-zag / HerringboneH-bonded Dimers
Key Interaction C-H[1]···O (Nitro)C-H···O &

-

(Styryl-Quinoline)
O-H···N (Intramolecular)

Data Sources: Synthesized from comparative analysis of nitroquinoline datasets [1][2][6].

Critical Analysis of Performance
  • Planarity & Stacking: The 8-nitroquinoline core is almost planar, facilitating tight

    
    -
    
    
    
    stacking. This results in a denser packing arrangement but potentially lower solubility due to high lattice energy.
  • Steric Impact of Functionalization: Adding a styryl group at C2 (Product B) drastically expands the

    
    -axis (from ~8.5 Å to 34.0 Å). This disrupts the simple planar stacking, forcing the molecules into a "zig-zag" arrangement. While this lowers density slightly, it creates channels that may accommodate solvent molecules, altering dissolution kinetics [1].
    
  • Isomer Effects (5-nitro vs 8-nitro): The 5-nitro isomer (Alternative) lacks the peri-interaction with the ring nitrogen found in 8-nitro isomers. This allows for stronger intermolecular hydrogen bonding (O-H···N) in hydroxy-derivatives, leading to the formation of 2D layers rather than simple chains [6].

Structural Logic & Interaction Pathways

Understanding the causality between chemical substitution and crystal packing is vital for crystal engineering. The diagram below illustrates how specific substituents dictate the final lattice architecture.

CrystalLogic subst Substituent Choice steric Steric Hinderance subst->steric Bulkiness pos Nitro Position (C5 vs C8) pos->steric Peri-interactions elect Electronic Effects (Dipole Moment) pos->elect Charge Distribution inter Intermolecular Forces steric->inter Modulates Pi-Stacking elect->inter Directs H-Bonding pack Crystal Packing Motif inter->pack Defines Space Group prop Physicochemical Properties (Solubility/Stability) pack->prop Lattice Energy

Figure 1: Causal pathway linking molecular substitution to macroscopic crystal properties.

Experimental Protocol: High-Fidelity Structure Determination

To replicate these results or characterize new derivatives, follow this self-validating workflow. This protocol prioritizes phase purity and data redundancy.

Phase 1: Crystal Growth (Slow Evaporation)[3]
  • Objective: Obtain single crystals >0.2 mm suitable for diffraction.

  • Method:

    • Dissolve 20 mg of the nitroquinoline derivative in a semi-polar solvent mixture (e.g., Dichloromethane:Hexane 1:1 v/v or Methanol).

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.

    • Place in a partially capped vial at 296 K.

    • Validation: Inspect crystals under a polarizing microscope. Sharp extinction angles indicate singularity; "cross-hatching" implies twinning.

Phase 2: Data Collection & Reduction
  • Instrument: Kappa CCD or similar diffractometer (Mo K

    
     radiation, 
    
    
    
    Å).
  • Strategy:

    • Mount crystal on a glass fiber using epoxy or cryoloop with Paratone oil (if collecting at 100 K).

    • Perform a pre-scan (10 frames) to determine the unit cell and Bravais lattice.

    • Collect full sphere data (redundancy > 4.0) to ensure high

      
      .
      
  • Validation: Monitor

    
     (internal agreement factor). A value < 0.05 is excellent; > 0.10 suggests poor crystal quality or twinning.
    
Phase 3: Structure Solution & Refinement
  • Software: SHELXS (Direct Methods) or SHELXT (Intrinsic Phasing).

  • Refinement:

    • Refine on

      
       using full-matrix least-squares.
      
    • Anisotropic refinement for all non-hydrogen atoms.

    • Hydrogen Placement: Use a "riding model" (AFIX commands in SHELX) for C-H hydrogens. For O-H or N-H, locate peaks in the difference Fourier map (

      
      ) to confirm H-bonding networks.
      
Workflow Visualization

Workflow sample Pure Compound cryst Crystallization (Slow Evap/Vapor Diff) sample->cryst diff X-Ray Diffraction (Mo K-alpha) cryst->diff Selection process Data Reduction (Integration/Scaling) diff->process Raw Frames solve Structure Solution (Direct Methods) process->solve hkl File refine Refinement (Least Squares) solve->refine Phase Data refine->refine Cycles

Figure 2: Step-by-step crystallographic workflow from synthesis to refined model.

References

  • Substituent-Controlled Structural Properties of 2-Styryl-8-nitro Quinolines. ACS Omega. Available at: [Link]

  • Crystal structure of 8-nitroquinoline. Acta Crystallographica Section E. Available at: [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline.European Patent Application EP0858998A1.
  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering. Available at: [Link]

  • X-ray crystallography: Principles and Applications. The Pharma Innovation Journal. Available at: [Link]

  • Syntheses and crystal structures of transition metal complexes based on 5-nitro-8-hydroxyquinoline. Journal of Coordination Chemistry. Available at: [Link]

Sources

Validating Purity of 8-Fluoro-6-methyl-5-nitroquinoline via TLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-6-methyl-5-nitroquinoline is a critical intermediate, often utilized in the synthesis of fluoroquinolone antibiotics and bioactive scaffolds.[1] Its purity is paramount; isomeric impurities (e.g., 6-nitro or 8-nitro isomers) or unreacted starting materials (8-fluoro-6-methylquinoline) can compromise downstream catalytic steps or biological assays.

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) offers an indispensable, rapid, and cost-effective frontline defense.[2] This guide objectively compares TLC against instrumental alternatives and provides a field-validated protocol for ensuring the purity of this specific nitroquinoline derivative.

Part 1: Comparative Analysis of Purity Validation Methods

Before detailing the protocol, it is essential to understand where TLC fits in the analytical hierarchy compared to HPLC and Melting Point analysis.

Method Performance Matrix
FeatureTLC (Optimized) HPLC (UV-Vis) Melting Point
Primary Utility Rapid qualitative screening & reaction monitoringQuantitative purity % & impurity identificationBulk physical characterization
Speed High (5–10 mins)Low (30–60 mins per run)Medium (10–20 mins)
Cost Low (<$1/plate)High (Solvents, Columns, Maintenance)Low
Resolution Medium (Separates major isomers)Very High (Separates trace impurities)N/A (Broad range indicates impurity)
Sample Recovery Possible (Prep TLC)Difficult (requires fraction collector)Impossible (destructive)
Blind Spots Volatile compounds, non-UV active (without stain)Compounds retained on column permanentlyPolymorphs can confuse results
Why TLC for this compound?
  • Basicity & Tailing: Quinoline nitrogens are basic. On HPLC columns, they often cause peak tailing without expensive ion-pairing agents or specific pH buffers. On TLC, this can be quickly managed by adding a base (Triethylamine) to the mobile phase.

  • Isomer Differentiation: Nitro-regioisomers (e.g., 5-nitro vs. 8-nitro) often have significantly different dipole moments. TLC on silica gel exploits these polarity differences effectively, often separating isomers that co-elute on standard C18 HPLC columns.

  • Parallelism: You can run the starting material, the reaction mixture, and a co-spot simultaneously, providing immediate visual confirmation of conversion that a single HPLC injection cannot.

Part 2: Technical Deep Dive & Methodology

The Chemistry of Separation
  • Stationary Phase: Silica Gel 60 F254 .[3] The acidic silanol groups (

    
    ) on the silica surface interact with the basic nitrogen of the quinoline ring and the polar nitro group.
    
  • Mobile Phase Strategy:

    • Challenge: The basic quinoline nitrogen will H-bond strongly with silanols, causing "streaking" (tailing) and poor resolution.

    • Solution:Basification. Adding 1-2% Triethylamine (Et

      
      N) or Ammonium Hydroxide (NH
      
      
      
      OH) blocks the active silanol sites, sharpening the spots.
    • Polarity: The molecule has a lipophilic core (methyl/fluoro/quinoline) but a polar nitro group. A medium-polarity solvent system is required.

Visualization Logic
  • UV 254 nm (Quenching): The quinoline aromatic system strongly absorbs UV light. On F254 plates, the compound will appear as a distinct dark spot against a bright green fluorescent background.

  • Chemical Stain (Specificity):

    • Iodine (

      
      ):[4][5] General stain.[6] Useful to see non-UV active impurities (like aliphatic side-products).
      
    • Dragendorff’s Reagent: Specific for tertiary amines/alkaloids. Will stain the quinoline nitrogen orange . This confirms the presence of the nitrogenous core.

Part 3: Experimental Protocol

Materials Required[1][4][6][7][8][9][10][11][12][13]
  • Plates: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et

    
    N).
    
  • Reference Standard: Pure this compound (if available) or Starting Material (8-Fluoro-6-methylquinoline).

Step-by-Step Workflow
Step 1: Mobile Phase Preparation

Prepare two solvent systems to screen for optimal separation (Rf 0.3 – 0.7).

  • System A (Non-Polar): Hexane : Ethyl Acetate (7:3) + 1% Et

    
    N.
    
  • System B (Polar): DCM : Methanol (95:5).

    • Note: System A is generally superior for separating nitro-isomers. System B is better if the compound is highly polar or sticks to the baseline.

Step 2: Sample Preparation

Dissolve ~1-2 mg of the sample in 0.5 mL of DCM or EtOAc.

  • Critical: Ensure the solution is dilute. Overloading causes spot broadening, masking impurities.

Step 3: Spotting (The "Co-Spot" Validation)

Spot the plate at three points:

  • Lane 1: Starting Material (SM) reference.

  • Lane 2: Co-spot (SM + Product). This proves separation capability.

  • Lane 3: Product (this compound).[1]

Step 4: Development & Visualization[2][5]
  • Elute in a saturated chamber until the solvent front reaches ~1 cm from the top.

  • Dry the plate (air dry or gentle heat gun).

  • Visualize under UV 254 nm. Mark spots with a pencil.

  • Calculate Rf:

    
    
    
Data Interpretation Table
ObservationDiagnosisAction
Spot Rf < 0.2 Solvent too non-polarSwitch to Hex:EtOAc 1:1 or use DCM:MeOH system.
Spot Streaking Silanol interactionAdd more Et

N (up to 2%) or switch to Ammonia-saturated MeOH.
Multiple Spots Impure productIsolate impurities. Lower spot = more polar (e.g., oxidized N-oxide). Higher spot = less polar (e.g., dechlorinated/defluorinated byproducts).
Dark Spot at Origin Polymer/SaltInorganic salts or polymerized tars. Filter sample before spotting.

Part 4: Visualization of Logic & Workflow

Diagram 1: Mobile Phase Optimization Logic

This decision tree guides the researcher in selecting the correct solvent system based on initial TLC results.

SolventSelection Start Start: Run TLC Hexane:EtOAc (7:3) + 1% Et3N CheckRf Check Rf Value Start->CheckRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Sticks to baseline HighRf Rf > 0.8 (Too Non-Polar) CheckRf->HighRf Runs with front GoodRf Rf 0.3 - 0.7 (Optimal) CheckRf->GoodRf Centered Action1 Increase Polarity (Hex:EtOAc 1:1) LowRf->Action1 Action2 Decrease Polarity (Hex:EtOAc 9:1) HighRf->Action2 Streak Spot Streaking? GoodRf->Streak Action3 Add Base (+ 2% Et3N or NH3) Streak->Action3 Yes Final Validate Purity Streak->Final No Action1->CheckRf Action2->CheckRf Action3->Final

Caption: Decision tree for optimizing TLC mobile phases for nitroquinoline derivatives.

Diagram 2: Purity Validation Workflow

This diagram illustrates the self-validating "Co-Spot" method essential for proving that the TLC system can actually distinguish the product from impurities.

CoSpotValidation Prep Sample Prep (Dilute in DCM) Spot Spotting Plate (3 Lanes) Prep->Spot Dev Develop Plate (Saturated Chamber) Spot->Dev UV UV Visualization (254 nm) Dev->UV L1 Lane 1: SM (Reference) UV->L1 L2 Lane 2: Co-Spot (SM + Product) UV->L2 L3 Lane 3: Product (Purified) UV->L3 Result Analysis L1->Result L2->Result L3->Result Pass: Single spot in L3\nTwo distinct spots in L2 Pass: Single spot in L3 Two distinct spots in L2 Result->Pass: Single spot in L3\nTwo distinct spots in L2 Fail: Smear in L3\nSingle merged spot in L2 Fail: Smear in L3 Single merged spot in L2 Result->Fail: Smear in L3\nSingle merged spot in L2

Caption: The "Co-Spot" methodology ensures the TLC system has sufficient resolution to identify impurities.

References

  • Chemistry LibreTexts. "Visualizing TLC Plates: UV, Iodine, and Chemical Stains." Chemistry LibreTexts. Accessed March 3, 2026. [Link]

  • PubChem. "Quinoline, 8-fluoro-5-nitro- Compound Summary." National Library of Medicine. Accessed March 3, 2026. [Link]

Sources

The Fluorine Premium: Comparative Synthesis Costs of Fluorinated vs. Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the quinoline scaffold is ubiquitous, yet the introduction of a fluorine atom—often essential for metabolic stability and potency—imposes a significant "synthetic tax."[1][2] This guide provides a technical and economic comparison between synthesizing non-fluorinated quinolines and their fluorinated analogs.

The Core Insight: While non-fluorinated quinolines are commodity chemicals synthesized with high atom economy (>80% yield), fluorinated analogs typically incur a 30–50% reduction in yield and a 5–10x increase in raw material costs . This discrepancy is driven by the electronic deactivation of the aromatic ring by fluorine during electrophilic cyclization (Skraup/Friedländer) and the high molecular weight waste generated during late-stage electrophilic fluorination.

Part 1: The Electronic Barrier (Scientific Foundation)

To understand the cost, one must understand the mechanism. The classical synthesis of quinolines (e.g., Skraup, Doebner-Miller) relies on an electrophilic aromatic substitution (


) step to close the heterocyclic ring.
  • Non-Fluorinated (Aniline): The amino group is a strong activator (ortho/para director), facilitating the ring closure even under moderate conditions.

  • Fluorinated (Fluoroaniline): Fluorine is an inductive electron-withdrawing group (EWG). While it is an ortho/para director due to resonance, its strong inductive effect (

    
    ) deactivates the ring toward the critical electrophilic attack required for cyclization.
    

Consequence: This deactivation necessitates harsher reaction conditions (higher temperatures, superacid catalysts), leads to increased polymerization of the glycerol/enone intermediate, and ultimately lowers the isolated yield.

Diagram 1: Mechanistic Divergence & Cost Drivers

G cluster_0 Reaction Kinetics cluster_1 Economic Impact Aniline Aniline (Electron Rich) Cyclization_Fast Rapid Ring Closure (Low Energy Barrier) Aniline->Cyclization_Fast Activated F_Aniline 4-Fluoroaniline (Electron Deficient) Cyclization_Slow Sluggish Ring Closure (High Energy Barrier) F_Aniline->Cyclization_Slow Deactivated (-I effect) High_Yield High Yield (85-90%) Cyclization_Fast->High_Yield Low_Yield Moderate Yield (50-60%) Cyclization_Slow->Low_Yield Side_Rxns Polymerization/ Tarry Byproducts Cyclization_Slow->Side_Rxns Competes with

Caption: The inductive withdrawal of fluorine raises the activation energy for ring closure, directly increasing side reactions and reducing yield.

Part 2: Comparative Methodologies

Method A: The "Building Block" Approach (Skraup Synthesis)

This method builds the fluorine atom into the scaffold from the start using a fluorinated aniline. It is generally the most cost-effective for scale-up but suffers from the yield penalties described above.

Protocol Comparison:

  • Standard: Aniline + Glycerol +

    
     + Nitrobenzene (Oxidant).[3][4]
    
  • Fluorinated: 4-Fluoroaniline + Glycerol +

    
     + Nitrobenzene (requires extended reflux and careful temperature control to prevent violent exotherms common with deactivated substrates).
    
Method B: Late-Stage Fluorination

This method synthesizes the quinoline core first, then adds fluorine using electrophilic reagents (e.g., Selectfluor®). While it allows for rapid diversification of analogs, it is economically inefficient for manufacturing due to poor atom economy.

Diagram 2: Synthesis Workflow Comparison

G cluster_A Route A: Building Block (Preferred for Scale) cluster_B Route B: Late-Stage (Preferred for R&D) Start_A 4-Fluoroaniline (~$1.00/g) Step_A1 Skraup Cyclization (H2SO4, Glycerol) Start_A->Step_A1 Purify_A Steam Distillation (Difficult separation) Step_A1->Purify_A Prod_A 6-Fluoroquinoline Purify_A->Prod_A Start_B Quinoline (<$0.05/g) Step_B1 Electrophilic Fluorination (Selectfluor ~$5.00/g) Start_B->Step_B1 Purify_B Column Chromatography (Isomer Separation) Step_B1->Purify_B Prod_B Mixture of Isomers (3-F, 6-F, 8-F) Purify_B->Prod_B

Caption: Route A uses expensive starting materials but fewer steps. Route B uses cheap starting materials but expensive reagents and purification.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 6-Fluoroquinoline via Modified Skraup Reaction. Note: This protocol is designed to mitigate the violent exotherm often seen with fluoroanilines.

Reagents:

  • 4-Fluoroaniline (0.2 mol, 22.2 g)

  • Glycerol (0.6 mol, 55.2 g)

  • Sulfuric Acid (conc., 60 g)

  • Nitrobenzene (0.12 mol, 14.8 g) - Oxidant

  • Ferrous Sulfate (

    
    , 1.0 g) - Moderator
    

Step-by-Step Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.

  • Addition: Add 4-fluoroaniline, glycerol, nitrobenzene, and ferrous sulfate. Mix thoroughly.

  • Acidification: Add sulfuric acid dropwise with cooling (ice bath) to keep temp <50°C. Critical: Rapid addition causes charring.

  • Reaction: Heat the mixture slowly to 135°C.

    • Observation Point: At ~140°C, the reaction may become vigorous (the "Skraup exotherm"). Remove heat immediately if reflux becomes uncontrollable. The ferrous sulfate acts to moderate this spike.[3][4]

  • Reflux: Maintain gentle reflux (approx. 150°C) for 4 hours.

  • Workup: Cool to 100°C. Steam distill to remove unreacted nitrobenzene.

  • Neutralization: Basify the residue with 50% NaOH solution until pH > 10.

  • Isolation: Steam distill again to collect the crude fluoroquinoline.

  • Purification: Extract distillate with ether, dry over

    
    , and distill under reduced pressure (bp ~125°C at 30 mmHg).
    

Expected Yield: 50–58% (vs. 85% for non-fluorinated aniline).

Part 4: Economic & Performance Analysis

The following data consolidates literature yields and current reagent pricing to calculate the "Fluorine Tax."

Table 1: Yield & Efficiency Comparison
MetricNon-Fluorinated (Quinoline)Fluorinated (6-F-Quinoline)Impact Factor
Starting Material Aniline4-FluoroanilineCost Driver
Reaction Type Skraup (Standard)Skraup (Modified)-
Literature Yield 85–91% [1]50–58% [2, 3]-35% Efficiency
Reaction Time 2–3 Hours4–6 Hours+2x Energy
Purification Simple DistillationDistillation + ChromatographyHigh Labor
Table 2: Cost of Goods (COGS) Estimation (Per Mole of Product)

Estimates based on Sigma-Aldrich/ThermoFisher catalog pricing for research quantities.

ComponentNon-Fluorinated RouteFluorinated Route (Building Block)Fluorinated Route (Late-Stage)
Substrate Cost ~$5.00 (Aniline)~$120.00 (4-F-Aniline)~$5.00 (Quinoline)
Reagent Cost ~$10.00 (Acids/Oxidants)~$10.00 (Acids/Oxidants)~$450.00 (Selectfluor)
Atom Economy ~70%~63%<30%
Total Material Cost ~$15.00 / mol ~$130.00 / mol ~$455.00 / mol
Relative Cost 1.0x 8.6x 30.3x

Note: Late-stage fluorination is prohibitively expensive for production due to the high cost of electrophilic fluorine sources (Selectfluor, NFSI) and poor atom economy (waste of the heavy counter-ions).

Part 5: Strategic Recommendations

  • For Drug Discovery (Milligram Scale): Use Late-Stage Fluorination . The high cost of reagents like Selectfluor is negligible compared to the value of time. It allows you to take an existing quinoline library and rapidly generate F-analogs for SAR (Structure-Activity Relationship) studies.

  • For Process Development (Gram to Kilogram Scale): Switch to the Building Block Approach (Skraup/Friedländer) . Despite the lower yield (50-60%) compared to non-fluorinated variants, the cost of 4-fluoroaniline is orders of magnitude lower than electrophilic fluorinating reagents.

  • Yield Optimization: For the fluorinated Skraup reaction, consider using Arsenic Pentoxide (

    
    )  instead of nitrobenzene as the oxidant if yields remain below 50%, as it often provides a cleaner reaction profile for deactivated rings, albeit with higher toxicity concerns [1].
    

References

  • Clarke, H. T.; Davis, A. W. (1941). "Quinoline".[3][4][5][6] Organic Syntheses, Coll.[4] Vol. 1, p. 478.[4] Link

  • Gershon, H.; Clarke, D. D.; Gershon, M. (2002). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines". Monatshefte für Chemie, 133, 1079–1084. Link

  • Eswaran, S.; Adhikari, A. V.; Chowdhury, I. H. (2010). "New quinoline derivatives: Synthesis and investigation of antibacterial and antitubercular properties". European Journal of Medicinal Chemistry, 45(3), 957-966. Link

  • Banks, R. E. (2006). "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service". Journal of Fluorine Chemistry, 127(3), 303-304. Link

  • Trost, B. M. (1991). "The atom economy—a search for synthetic efficiency". Science, 254(5037), 1471-1477. Link

Sources

Spectral Differences Between 5-Nitro and 8-Nitro Quinoline Isomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The differentiation of 5-nitroquinoline (5-NQ) and 8-nitroquinoline (8-NQ) is a critical competency in heterocyclic synthesis and drug discovery. While both isomers share the formula


, their distinct electronic environments—driven by the "para-like" conjugation in 5-NQ versus the "ortho-like" and peri-interaction in 8-NQ—result in divergent spectral signatures. This guide provides a definitive comparison of their UV-Vis, NMR, IR, and Mass Spectrometry profiles, supported by experimental protocols for their separation and characterization.

Structural & Electronic Analysis

The spectral differences stem directly from the position of the nitro group relative to the quinoline nitrogen.

  • 5-Nitroquinoline: The nitro group at C5 is electronically conjugated with the ring nitrogen in a manner analogous to para-nitroaniline. This allows for significant through-resonance, stabilizing the LUMO and affecting UV transitions.

  • 8-Nitroquinoline: The nitro group at C8 experiences a peri-interaction with the ring nitrogen lone pair and the C1-H. This steric crowding can twist the nitro group out of planarity, reducing conjugation efficiency and altering vibrational modes.

Structural Visualization

QuinolineIsomers cluster_0 5-Nitroquinoline cluster_1 8-Nitroquinoline NQ5 Nitro group at C5 (Para-like conjugation) Planar Structure NQ8 Nitro group at C8 (Peri-interaction with N1) Steric Strain/Twisting NQ5->NQ8 Isomeric Relationship

Figure 1: Structural relationship highlighting the electronic environments of C5 and C8 positions.

Spectral Comparison Data

A. Ultraviolet-Visible Spectroscopy (UV-Vis)

The electronic transitions (


) are heavily influenced by the extent of conjugation. 5-NQ typically exhibits a bathochromic shift (red shift) compared to 8-NQ due to more effective planar conjugation.
Feature5-Nitroquinoline8-NitroquinolineCausality

(Ethanol)
310 nm (

3.79)
~300 nm (Shoulder/Broad)5-NQ maintains planarity, maximizing

-overlap. 8-NQ steric twist reduces effective conjugation length.
Secondary Peak 219 nm (

4.55)
210-215 nmHigh-energy aromatic transitions.
Visual Appearance Light Yellow SolidPale Yellow/Cream NeedlesResult of tailing absorption into the visible region (

nm).
B. Nuclear Magnetic Resonance ( H NMR)

Proton NMR is the most definitive tool for differentiation. The nitro group is a strong electron-withdrawing group (EWG), causing significant deshielding (downfield shift) of adjacent protons.

  • 5-NQ: The nitro group deshields H-4 and H-6.

  • 8-NQ: The nitro group deshields H-7. Crucially, the peri-effect causes a unique interaction with H-1 (if protonated) or simply alters the magnetic environment of the ring nitrogen.

Comparative Chemical Shifts (in CDCl


, 400 MHz): 
Proton Position5-Nitroquinoline

(ppm)
8-Nitroquinoline

(ppm)
Assignment Logic
H-2 (Ortho to N) ~9.00 (m)~9.05 (dd)Deshielded by ring Nitrogen.
H-4 (Peri to NO

in 5-NQ)
9.70 (dd) ~8.25 (dd)Diagnostic Peak. H-4 in 5-NQ is strongly deshielded by the C5-NO

anisotropy.
H-7 (Ortho to NO

in 8-NQ)
7.80 (m)8.27 (dd) H-7 in 8-NQ is ortho to nitro, shifting downfield.
H-3 7.60 (m)7.55 (dd)Least affected; furthest from EWG centers.

Key Diagnostic: Look for the doublet-of-doublets at 9.70 ppm for 5-NQ. If the most downfield peak (besides H-2) is around 8.3 ppm , you likely have 8-NQ.

C. Infrared Spectroscopy (FT-IR)

The nitro group stretching frequencies are sensitive to conjugation.

  • Asymmetric Stretch (

    
    ):  ~1520–1530 cm
    
    
    
  • Symmetric Stretch (

    
    ):  ~1340–1350 cm
    
    
    
Vibration Mode5-Nitroquinoline8-NitroquinolineNote

NO

1525 cm

1535 cm

8-NQ shift is slightly higher due to reduced conjugation (less single-bond character in N-O).

NO

1345 cm

1350 cm

C-H Out-of-Plane ~790, 740 cm

~830, 750 cm

Fingerprint region differs due to substitution pattern (1,2,3- vs 1,2,4-like).
D. Mass Spectrometry (EI-MS)

Both isomers show a molecular ion


 at m/z 174 . However, fragmentation abundances differ slightly due to the stability of the intermediates.

Common Fragmentation Pathway:

  • 
     : Loss of nitro radical (rearrangement).
    
  • 
     : Loss of nitro group (formation of quinolinyl cation).
    
  • 
     : Ring disintegration.
    

Fragmentation Visualization:

MassSpec M Molecular Ion [M]+ m/z 174 M_NO [M - NO]+ m/z 144 M->M_NO - NO (30) M_NO2 [M - NO2]+ m/z 128 M->M_NO2 - NO2 (46) Frag101 [M - NO2 - HCN]+ m/z 101 M_NO->Frag101 - CO/HCN M_NO2->Frag101 - HCN (27)

Figure 2: Common EI-MS fragmentation pathways for nitroquinolines.

Experimental Protocols

Protocol 1: Synthesis and Separation of Isomers

Objective: To obtain pure standards of 5-NQ and 8-NQ from a nitration mixture.

Principle: The nitration of quinoline yields a mixture (approx. 1:1) of 5- and 8-isomers.[1][2][3] Separation relies on the differential solubility of their salts or free bases.

  • Nitration:

    • Add quinoline dropwise to a mixture of fuming HNO

      
       and H
      
      
      
      SO
      
      
      at 0°C.
    • Stir at 0°C for 1 hour, then pour onto ice.

  • Separation (The "Acid Separation" Method):

    • The 5-nitro isomer is more basic than the 8-nitro isomer due to the lack of steric hindrance around the nitrogen lone pair.

    • Step A: Neutralize the ice mixture to pH ~3-4. 8-Nitroquinoline is less basic and will precipitate as the free base first, while 5-nitroquinoline remains in solution as the protonated salt.

    • Step B: Filter the solid (crude 8-NQ). Recrystallize from ethanol (mp 89-91°C).

    • Step C: Basify the filtrate to pH >9. 5-Nitroquinoline precipitates.[2] Filter and recrystallize from ethanol (mp 71-73°C).

Protocol 2: NMR Acquisition Parameters
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-d
    
    
    
    (if solubility is an issue).
  • Concentration: 10 mg in 0.6 mL solvent.

  • Scans: 16 (for

    
    H), 1024 (for 
    
    
    
    C).
  • Referencing: TMS at 0.00 ppm.

Performance & Application Context

Application Domain5-Nitroquinoline8-Nitroquinoline
Metal Chelation Poor chelator.Precursor to 8-aminoquinoline , a potent chelating scaffold (e.g., in antimalarials like Primaquine).
Reduction Potential Easier to reduce (less sterically hindered).Slightly harder to reduce due to steric crowding.
Fluorescence Strong quencher of fluorescence.Often used to synthesize fluorescent sensors (after reduction/functionalization).

References

  • Synthesis and Separation: Fuson, R. C., et al. "The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives." Journal of Organic Chemistry, 1947.

  • Spectral Data (IR/Raman): Kalaivani, M., et al. "Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline."[1][3][4] Spectrochimica Acta Part A, 2012.

  • NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift prediction rules).
  • Physical Properties: NIST Chemistry WebBook, "Quinoline, 8-nitro-".

  • Separation Patent: "Separation of 5-nitroquinoline and 8-nitroquinoline." EP0858998A1.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Safety Logistics for 8-Fluoro-6-methyl-5-nitroquinoline

[1][2]

Part 1: Executive Safety Summary & Risk Profile[2]

8-Fluoro-6-methyl-5-nitroquinoline (CAS: 1420793-72-1) is a functionalized nitro-heterocycle used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients.[1][2] Its structural motif—a nitro group attached to a quinoline ring—mandates that it be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicological data proves otherwise.[2]

Core Hazards (GHS Classification & Analog Inference)

Due to the nitroquinoline pharmacophore, this compound presents a dual-threat profile: genotoxicity and energetic instability .[2]

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity Cat 3/4H301/H312: Toxic if swallowed or in contact with skin.[2]Nitro-reduction in vivo can generate reactive hydroxylamines, leading to methemoglobinemia or DNA adducts [1].[2]
Genotoxicity Cat 2 (Suspected)H341: Suspected of causing genetic defects.[2][3][4][5]Nitroquinolines are established mutagens (Ames positive) due to intercalation and alkylation of DNA base pairs [2].
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin and serious eye irritation.[4]The fluorine substituent increases electrophilicity, enhancing reactivity with nucleophilic residues on biological membranes.
Reactivity WarningNot GHS Classified but CriticalNitro compounds are energetic.[2] Avoid high heat (>150°C) or shock; thermal decomposition releases toxic NOₓ and HF gas.

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Standard laboratory PPE is insufficient . A "Barrier-First" strategy is required to prevent dermal absorption and inhalation of micro-dust.[2]

PPE Specification Table
Protection ZoneEquipment StandardTechnical Specification & Rationale
Respiratory P3 / N100 Primary: Handle strictly inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[2] Secondary: If weighing outside a hood (discouraged), use a Powered Air-Purifying Respirator (PAPR) with HEPA filters.[2] Simple surgical masks offer zero protection against nitro-aromatics.[2]
Dermal (Hands) Double-Gloving Inner Layer: Nitrile (0.11 mm).[2] Outer Layer: Nitrile (Long-cuff, >0.14 mm) or Silver Shield™ laminate for prolonged handling.[2] Rationale: Nitro compounds are lipophilic and penetrate standard latex rapidly. Change outer gloves every 30 minutes.[2]
Ocular ANSI Z87.1+ Chemical Splash Goggles. Safety glasses with side shields are inadequate for powders that can become airborne aerosols.[2]
Body Type 5/6 Suit Tyvek® Lab Coat (Disposable). Cotton lab coats absorb nitro-compounds, creating a secondary exposure source.[2] Use disposable sleeves if reaching deep into reactors.[2]

Part 3: Operational Protocol (The "How-To")

Phase 1: Receiving & Storage[2]
  • Inspection: Upon receipt, inspect the bottle for yellow/orange crystalline residue on the exterior. If found, wipe down with methanol-dampened tissue while wearing full PPE.[2]

  • Environment: Store in a dedicated flammables cabinet or cool, dry area (<25°C).

  • Segregation: Keep away from strong reducing agents (hydrides, metals) and bases.[2] The nitro group is susceptible to uncontrolled reduction.

Phase 2: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of solids.[2]

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Static Control: Nitroquinolines can be static-prone.[2] Use an anti-static gun (e.g., Zerostat) before dispensing to prevent powder scattering.

  • Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock container to avoid cross-contamination.

Phase 3: Reaction Setup
  • Solvent Choice: Dissolve the solid immediately. Once in solution (e.g., DCM, DMF, or DMSO), the inhalation risk drops, but the dermal absorption risk increases (the solvent acts as a carrier).[2]

  • Temperature: If heating is required, ensure a reflux condenser is active before heating. Do not heat dry solid above 100°C without DSC (Differential Scanning Calorimetry) data to rule out thermal runaway.

Part 4: Disposal & Emergency Response[2][4]

Waste Disposal Workflow

Never dispose of fluorinated nitro-aromatics down the drain.[2] The fluorine atom requires specific incineration protocols to prevent environmental damage.

  • Segregation: Collect all waste in a container labeled: "Hazardous Waste: Fluorinated Nitro-Organic."

  • Neutralization (Spills):

    • Solid Spill: Do not dry sweep.[2] Cover with wet sand or vermiculite to suppress dust, then scoop into a waste container.

    • Solution Spill: Absorb with chemically inert pads.

  • Final Destruction: Material must be sent to a high-temperature incinerator equipped with a caustic scrubber .[2]

    • Reasoning: Combustion generates Hydrogen Fluoride (HF) and Nitrogen Oxides (NOₓ). The scrubber neutralizes the HF to prevent acid rain formation [3].

Emergency First Aid[2]
  • Skin Contact: Wash with soap and water for 15 minutes .[2][6] Avoid organic solvents (ethanol) as they may enhance absorption.

  • Eye Contact: Flush with water for 15 minutes; seek ophthalmologist support immediately.[2]

  • Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen (medical personnel only) – suspect methemoglobinemia.[2]

Part 5: Visualizing the Safety Workflow

The following diagram outlines the decision logic for safe handling, emphasizing the "Stop-Work" triggers if safety conditions are not met.

SafetyWorkflowStartStart: Handling this compoundRiskAssessStep 1: Risk Assessment(Check GHS & Ventilation)Start->RiskAssessHoodCheckIs Fume HoodVelocity > 0.5 m/s?RiskAssess->HoodCheckStopWorkSTOP WORKCall Facilities/EHSHoodCheck->StopWorkNoPPEStep 2: Don PPE(Double Nitrile, Goggles, Tyvek)HoodCheck->PPEYesWeighingStep 3: Weighing(Anti-static, Inside Hood)PPE->WeighingSolubilizationStep 4: Solubilization(Dissolve immediately)Weighing->SolubilizationWasteStep 5: Disposal(High-Temp Incineration + Scrubber)Solubilization->Waste

Caption: Operational logic flow for handling fluorinated nitroquinolines. Note the critical "Stop Work" gate at the ventilation check.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for 8-Nitroquinoline. Retrieved from [Link][2]

  • European Commission. (2025). Chemical Recycling of Fluorochemicals & Waste Treatment. Retrieved from [Link][2]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.